2-Benzyloxy-5-methoxy-benzaldehyde
Description
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Properties
IUPAC Name |
5-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNOASMPBTKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358142 | |
| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-57-8 | |
| Record name | 5-Methoxy-2-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56979-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 2-Hydroxy-5-methoxy-benzaldehyde Synthesis via Reimer-Tiemann Reaction
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin, through the Reimer-Tiemann reaction.[1] This ortho-formylation of 4-methoxyphenol is a cornerstone reaction in organic synthesis, yielding a valuable intermediate for the pharmaceutical, fragrance, and dye industries.[2] This document will cover the underlying mechanism, a detailed experimental protocol, purification and characterization techniques, and key optimization strategies to maximize yield and purity. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of this classic transformation.
Introduction: The Significance of 2-Hydroxy-5-methoxy-benzaldehyde
2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-methoxysalicylaldehyde, is a key aromatic aldehyde.[3] Unlike its well-known isomer vanillin, its utility lies not in flavor, but as a versatile precursor for more complex molecules. It serves as a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes.[2] The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, offers a direct and effective method for the ortho-formylation of phenols to produce such hydroxybenzaldehydes.[4][5] This guide focuses on the application of this reaction to 4-methoxyphenol, a readily available starting material.
The Reimer-Tiemann Reaction: A Mechanistic Deep Dive
The Reimer-Tiemann reaction is a classic example of an electrophilic aromatic substitution.[2][6] The process involves the formylation of a phenol at the ortho position relative to the hydroxyl group.[2] The key to this transformation is the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).
The mechanism can be dissected into three primary stages:
-
Generation of Dichlorocarbene: The reaction commences with the deprotonation of chloroform by a strong base, typically an aqueous hydroxide solution (e.g., NaOH or KOH), to form a trichloromethyl carbanion.[4][6][7] This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral, yet highly electron-deficient, dichlorocarbene.[4][6][7][8]
-
Electrophilic Attack on the Phenoxide: Concurrently, the strong base deprotonates the phenolic hydroxyl group of 4-methoxyphenol, forming the corresponding phenoxide ion.[4][7] This step is crucial as the negative charge of the phenoxide is delocalized into the benzene ring, dramatically increasing its nucleophilicity and making it susceptible to attack by the electrophilic dichlorocarbene.[4][7] The electron-deficient carbene is strongly attracted to the electron-rich phenoxide, leading to a nucleophilic attack that preferentially occurs at the ortho position to form a dichloromethyl-substituted intermediate.[4][7][9]
-
Hydrolysis to the Aldehyde: The final stage involves the basic hydrolysis of the dichloromethyl group. The intermediate undergoes reaction with hydroxide ions, ultimately leading to the formation of the aldehyde group after an acidic workup.[4][7] This step regenerates the aromaticity of the ring and yields the final product, 2-Hydroxy-5-methoxy-benzaldehyde.
Caption: Figure 1: Reimer-Tiemann Reaction Mechanism.
Experimental Protocol: Synthesis from 4-Methoxyphenol
This section provides a detailed, field-proven methodology for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Reagent | Starting material. |
| Sodium Hydroxide | NaOH | 40.00 | ACS | Strong base. |
| Chloroform | CHCl₃ | 119.38 | Stabilized | Carbene precursor. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS | Extraction solvent. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | For acidification. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS | Drying agent. |
| Deionized Water | H₂O | 18.02 | --- | Solvent. |
Equipment
-
Three-neck round-bottom flask (2L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 320g (8 mol) of sodium hydroxide in 400ml of hot deionized water.[10][11] To this hot solution, add 125g (1 mol) of 4-methoxyphenol.[10][11] The heat helps dissolve the phenol.[10][11]
-
Initiation: Heat the mixture to approximately 70°C using a heating mantle while stirring vigorously.[10]
-
Chloroform Addition: Once the temperature is stable, add 160ml (2 mol) of chloroform dropwise via the dropping funnel over a period of 4 hours.[10] Maintain the temperature at 70°C. The reaction is exothermic, so careful monitoring and control are essential to prevent thermal runaway.[2][9][12] The solution will darken, and a precipitate of the sodium salt of the product may form.[10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional hour to ensure the reaction goes to completion.[10]
-
Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a larger flask (e.g., 5L) and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic.[10][11] This step protonates the phenoxide and liberates the product, which will separate as a dark, oily layer.[10][11]
-
Work-up and Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product will be a dark oil or solid.[13]
Caption: Figure 2: Experimental Workflow.
Safety Precautions
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle it exclusively in a well-ventilated fume hood.
-
Sodium Hydroxide: NaOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reaction: The reaction can be highly exothermic.[2][9][12] Ensure adequate cooling capacity is available and add chloroform slowly to maintain control.
Purification and Characterization
The crude product obtained is often dark and contains tars and unreacted starting materials.[14] Purification is essential to obtain high-purity 2-Hydroxy-5-methoxy-benzaldehyde.
Purification Techniques
-
Steam Distillation: This is a highly effective method for separating the volatile product from non-volatile tars and inorganic salts.[10][11] The product co-distills with water and can be collected as a yellow oil in the distillate.[10]
-
Vacuum Distillation: For further purification, the oil obtained from steam distillation or extraction can be distilled under reduced pressure.
-
Column Chromatography: For achieving the highest purity, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.
Characterization
The identity and purity of the final product should be confirmed using modern analytical techniques.
| Technique | Expected Results for 2-Hydroxy-5-methoxy-benzaldehyde |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), phenolic proton (~11.0 ppm, broad), aromatic protons, and the methoxy group protons (~3.8 ppm). |
| ¹³C NMR | Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to -OH, -CHO, and -OCH₃), and the methoxy carbon (~55-56 ppm).[15][16] |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch (broad, ~3200 cm⁻¹), C=O stretch of the aldehyde (~1650 cm⁻¹), and C-O stretches. |
| Melting Point | 4 °C (literature value).[1] |
| Appearance | Yellow to yellow-green liquid or low-melting solid.[1][14] |
Optimization and Troubleshooting
The Reimer-Tiemann reaction is notorious for moderate yields and the formation of byproducts.[5] Understanding the key parameters can lead to significant improvements.
Factors Affecting Yield and Selectivity
-
Base Concentration: The concentration of the alkali hydroxide solution should be between 10-40%.[8][17]
-
Temperature Control: Maintaining a steady temperature (around 60-70°C) is critical.[17] Higher temperatures can lead to the decomposition of chloroform and increased tar formation.
-
Stirring: Vigorous stirring is essential because the reaction is typically biphasic (aqueous NaOH and organic chloroform).[4][8][17] Inadequate mixing is a common cause of low yields.
-
Regioselectivity: While ortho-formylation is strongly favored, a small amount of the para-isomer (4-hydroxy-3-methoxybenzaldehyde) can form.[5][8] The ortho-product is generally the major product due to the coordination between the phenoxide oxygen and the incoming dichlorocarbene.[5][18]
Use of Phase-Transfer Catalysts
To overcome the challenges of the biphasic system, a phase-transfer catalyst (PTC) can be employed.[2][4][12] PTCs, such as quaternary ammonium salts or polyethylene glycols (PEG), facilitate the transfer of the hydroxide ion into the organic phase and the phenoxide ion towards the chloroform, enhancing the reaction rate and potentially improving yields.[19]
Conclusion
The Reimer-Tiemann reaction remains a highly relevant and practical method for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde from 4-methoxyphenol. While it presents challenges in terms of yield and reaction control, a thorough understanding of the mechanism and careful execution of the experimental protocol can lead to successful outcomes. By optimizing parameters such as temperature, mixing, and potentially employing phase-transfer catalysis, researchers can effectively produce this valuable chemical intermediate for a wide range of applications in science and industry.
References
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
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NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
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Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
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Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]
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YouTube. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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YouTube. (2024). Formylation of 4-methoxyphenol. Retrieved from [Link]
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CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]
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The Hive. (2001). Route to interesting aldehydes. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). Formylation of para-methoxyphenol: failure due to diformylation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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A Spectroscopic Guide to 2-Hydroxy-5-methoxy-benzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Analysis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Blueprint of a Versatile Benzaldehyde
2-Hydroxy-5-methoxy-benzaldehyde, a substituted aromatic aldehyde, is a compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals. As an isomer of the well-known vanillin, its distinct substitution pattern imparts unique chemical properties and reactivity. Accurate and unambiguous characterization of this molecule is paramount for its application in complex synthetic pathways and for quality control. This guide provides a comprehensive analysis of the spectroscopic data of 2-Hydroxy-5-methoxy-benzaldehyde, offering insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for scientists engaged in the characterization of substituted aromatic compounds.
Molecular Structure and Spectroscopic Correlation
The structural features of 2-Hydroxy-5-methoxy-benzaldehyde, including a phenolic hydroxyl group, a methoxy group, and an aldehyde functional group attached to a benzene ring, give rise to a unique spectroscopic fingerprint.[1] Understanding the interplay of these groups is key to interpreting the spectral data.
Caption: Chemical structure of 2-Hydroxy-5-methoxy-benzaldehyde.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-quality NMR spectra of 2-Hydroxy-5-methoxy-benzaldehyde is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation between pulses.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-Hydroxy-5-methoxy-benzaldehyde in CDCl₃ exhibits distinct signals corresponding to the aldehydic, phenolic, aromatic, and methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.63 | Singlet | 1H | Phenolic proton (-OH) |
| ~9.84 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.15 | Doublet | 1H | Aromatic proton (H-6) |
| ~6.98 | Doublet of doublets | 1H | Aromatic proton (H-4) |
| ~6.92 | Doublet | 1H | Aromatic proton (H-3) |
| ~3.81 | Singlet | 3H | Methoxy protons (-OCH₃) |
Data sourced from ChemicalBook.[3]
Interpretation:
-
The downfield chemical shifts of the phenolic proton (~10.63 ppm) and the aldehydic proton (~9.84 ppm) are characteristic and are due to the deshielding effects of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group, respectively.[4]
-
The aromatic protons appear in the range of 6.92-7.15 ppm. The specific splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons on the benzene ring.
-
The methoxy protons give rise to a sharp singlet at approximately 3.81 ppm, integrating to three protons.
Caption: Schematic representation of ¹H NMR chemical shift assignments.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190-195 | Aldehydic carbon (C=O) |
| ~160 | C-OH |
| ~150 | C-OCH₃ |
| ~125-135 | Aromatic carbons |
| ~115-125 | Aromatic carbons |
| ~56 | Methoxy carbon (-OCH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided ranges are typical for such functional groups.[5]
Interpretation:
-
The aldehydic carbonyl carbon is highly deshielded and appears at a characteristic downfield shift of around 190-195 ppm.[6]
-
The aromatic carbons attached to the electron-donating hydroxyl and methoxy groups are shielded and appear at higher field compared to the other aromatic carbons.
-
The methoxy carbon signal is observed in the typical range of 55-60 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a liquid sample like 2-Hydroxy-5-methoxy-benzaldehyde, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which simplifies sample handling.[1]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Characteristic IR Absorption Bands and Interpretation
The IR spectrum of 2-Hydroxy-5-methoxy-benzaldehyde will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-3000 | C-H stretch | Methoxy -CH₃ |
| 2700-2850 | C-H stretch | Aldehydic C-H |
| 1650-1700 | C=O stretch | Aldehydic C=O |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-O stretch | Methoxy C-O |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.
Interpretation:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic O-H stretching vibration , with the broadening due to hydrogen bonding.[7]
-
The sharp peaks in the 3000-3100 cm⁻¹ region are characteristic of aromatic C-H stretches .
-
The presence of an aldehyde is confirmed by the C-H stretch of the aldehyde group , which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ , and a strong C=O stretching absorption around 1650-1700 cm⁻¹ . The conjugation with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[6][8]
-
The aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.
-
The C-O stretching vibrations for the aryl ether and methoxy groups give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).[7]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis and Detection: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.
Mass Spectrum Data and Fragmentation Analysis
The mass spectrum of 2-Hydroxy-5-methoxy-benzaldehyde will show a molecular ion peak and several fragment ion peaks. The molecular weight of C₈H₈O₃ is 152.15 g/mol .[9]
| m/z | Relative Intensity | Proposed Fragment | Loss |
| 152 | 100% (Base Peak) | [M]⁺ | - |
| 151 | High | [M-H]⁺ | H• |
| 137 | Moderate | [M-CH₃]⁺ | •CH₃ |
| 123 | Moderate | [M-CHO]⁺ | •CHO |
| 109 | Moderate | [M-CH₃-CO]⁺ | •CH₃, CO |
| 81 | Low | Further fragmentation | - |
| 53 | Low | Further fragmentation | - |
Data sourced from ChemicalBook.[3]
Interpretation:
-
The molecular ion peak ([M]⁺) is observed at m/z 152 , which corresponds to the molecular weight of the compound. In this case, it is also the base peak, indicating a relatively stable molecular ion.
-
A prominent peak at m/z 151 results from the loss of a hydrogen radical ([M-H]⁺ ), a common fragmentation for aldehydes.[10]
-
The peak at m/z 137 is due to the loss of a methyl radical ([M-CH₃]⁺ ) from the methoxy group.
-
Loss of the formyl radical (•CHO ) leads to the fragment ion at m/z 123 ([M-CHO]⁺ ).
-
Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment gives rise to the peak at m/z 109 .
-
The smaller fragments at lower m/z values arise from further fragmentation of the aromatic ring.
Caption: Simplified fragmentation scheme in mass spectrometry.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary approach to the structural elucidation of 2-Hydroxy-5-methoxy-benzaldehyde. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key functional groups: the phenolic hydroxyl, the aldehyde, and the methoxy group on the aromatic ring. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. This comprehensive spectroscopic analysis ensures the unambiguous identification and characterization of this important synthetic intermediate, which is crucial for its application in research and development.
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NP-MRD. (2022, April 29). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]
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Bhatt, S., Das, R. S., Kumar, A., Malik, A., Soni, A., & Jain, S. L. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxy-benzaldehyde in Organic Solvents
Introduction: The Significance of 2-Hydroxy-5-methoxy-benzaldehyde in Scientific Research
2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-methoxysalicylaldehyde, is a versatile organic compound with a molecular formula of C8H8O3.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide array of novel compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives have been investigated for their potential as antibacterial agents, and the compound itself is a precursor in the synthesis of radiolabeling agents for PET imaging and tetradentate Schiff base compounds.[1]
Understanding the solubility of 2-Hydroxy-5-methoxy-benzaldehyde in various organic solvents is paramount for its effective utilization in these applications. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and the formulation of products. In drug development, solubility is a critical determinant of a compound's bioavailability.[2] This guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-5-methoxy-benzaldehyde and a detailed methodology for determining its solubility in a range of organic solvents, empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties of 2-Hydroxy-5-methoxy-benzaldehyde
A thorough understanding of the physicochemical properties of a compound is essential for predicting and explaining its solubility behavior. The presence of a hydroxyl group, a methoxy group, and an aldehyde group on the benzene ring of 2-Hydroxy-5-methoxy-benzaldehyde gives it a unique combination of polarity and hydrogen bonding capabilities, which in turn govern its solubility.[2]
| Property | Value | Source(s) |
| Molecular Formula | C8H8O3 | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Yellow to yellow-green liquid | [3][4] |
| Melting Point | 4 °C | [4][5] |
| Boiling Point | 250 °C | [3] |
| Density | 1.219 g/mL at 25 °C | [1][3] |
| logP (o/w) | 1.520 (estimated) | [2] |
| pKa | 8.66 ± 0.18 (predicted) | [2] |
| Qualitative Water Solubility | Slightly miscible | [2][5] |
| Qualitative Chloroform Solubility | Miscible | [2][5] |
| Qualitative Alcohol Solubility | Soluble | [4] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. For 2-Hydroxy-5-methoxy-benzaldehyde, the key intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can also engage in hydrogen bonding are therefore expected to be good solvents for this compound.
-
Dipole-Dipole Interactions: The carbonyl group of the aldehyde and the methoxy group create a dipole moment in the molecule, leading to dipole-dipole interactions. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions and are also likely to be effective solvents.
-
Van der Waals Forces: The benzene ring is nonpolar and will interact with solvents through weaker van der Waals forces. Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this relatively polar molecule.
The interplay of these forces determines the overall solubility. The moderate lipophilicity, as indicated by the estimated logP of 1.520, suggests that while the compound has some affinity for nonpolar environments, its polar functional groups will dominate its solubility behavior, favoring more polar organic solvents.[2]
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard. This section provides a detailed protocol for determining the solubility of 2-Hydroxy-5-methoxy-benzaldehyde in an organic solvent of interest.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
1. Preparation of the Saturated Solution:
- Add an excess amount of 2-Hydroxy-5-methoxy-benzaldehyde to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.
2. Equilibration:
- Place the sealed container in a constant temperature environment, such as a shaker bath, set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.
3. Phase Separation:
- Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by:
- Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
- Filtration: Filter the solution through a syringe filter that is compatible with the organic solvent being used. It is important to ensure that the filter does not absorb the solute.
4. Quantification of the Solute:
- Carefully take a known volume of the clear supernatant (the saturated solution).
- Dilute the sample with a suitable solvent to a concentration that is within the linear range of the chosen analytical method.
- Determine the concentration of 2-Hydroxy-5-methoxy-benzaldehyde in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
- Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
- Express the solubility in the desired units, such as g/100 mL or mol/L.
Analytical Methods for Quantification
Accurate quantification of the dissolved solute is critical for obtaining reliable solubility data. The choice of analytical method will depend on the solvent used and the required sensitivity.
Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward method for quantifying compounds that contain a chromophore, such as the aromatic ring and carbonyl group in 2-Hydroxy-5-methoxy-benzaldehyde.
Protocol 2: Quantification by UV-Vis Spectrophotometry
1. Preparation of Standard Solutions:
- Prepare a stock solution of 2-Hydroxy-5-methoxy-benzaldehyde of a known concentration in the chosen organic solvent.
- Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.
2. Determination of λmax:
- Scan one of the standard solutions across a range of UV-visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3. Generation of a Calibration Curve:
- Measure the absorbance of each standard solution at the λmax.
- Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the R² value should be close to 1.
4. Analysis of the Unknown Sample:
- Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.
- Use the equation of the line from the calibration curve to calculate the concentration of 2-Hydroxy-5-methoxy-benzaldehyde in the diluted sample.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and sensitive method than UV-Vis spectrophotometry and is particularly useful when the solvent has some UV absorbance or when there is a possibility of impurities.
Protocol 3: Quantification by HPLC
1. Method Development:
- Develop an HPLC method capable of separating 2-Hydroxy-5-methoxy-benzaldehyde from any potential impurities. This will involve selecting an appropriate column (e.g., a C18 column), mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength (based on the UV-Vis spectrum).
2. Preparation of Standard Solutions and Calibration Curve:
- Prepare a series of standard solutions of 2-Hydroxy-5-methoxy-benzaldehyde of known concentrations in the mobile phase.
- Inject each standard solution into the HPLC system and record the peak area.
- Plot a graph of peak area versus concentration to generate a calibration curve.
3. Analysis of the Unknown Sample:
- Inject the diluted supernatant from the solubility experiment into the HPLC system.
- Record the peak area for 2-Hydroxy-5-methoxy-benzaldehyde.
- Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.
Validation of Analytical Methods
To ensure the trustworthiness of the solubility data, the analytical method used for quantification must be validated.[6] Method validation demonstrates that the method is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components.[6]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of the measured value to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]
Conclusion: A Pathway to Understanding Solubility
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Theoretical and computational studies of 2-Hydroxy-5-methoxy-benzaldehyde
An In-Depth Technical Guide: Theoretical and Computational Studies of 2-Hydroxy-5-methoxy-benzaldehyde
Authored by: Gemini, Senior Application Scientist
2-Hydroxy-5-methoxy-benzaldehyde (2H5MB), an isomer of vanillin, is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2] Its unique molecular structure, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a range of interesting biological activities, including anti-inflammatory, acetylcholinesterase inhibition, and tyrosinase inhibition.[1][2] This technical guide provides a comprehensive exploration of 2-Hydroxy-5-methoxy-benzaldehyde through the lens of modern theoretical and computational chemistry. We delve into the methodologies used to predict its structural, spectroscopic, and electronic properties, demonstrating the powerful synergy between in silico analysis and experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this compound for advanced applications.
Introduction to 2-Hydroxy-5-methoxy-benzaldehyde
2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-Methoxysalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₃.[3] It serves as a crucial building block in organic synthesis, notably for the preparation of Schiff bases, which are compounds widely studied for their diverse biological activities.[4][5] The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecules, including agents for positron emission tomography (PET) imaging.
Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for investigating the molecular properties of 2H5MB at the atomic level. These theoretical approaches allow us to predict its optimized geometry, vibrational frequencies, electronic behavior, and reactivity, providing insights that are often difficult to obtain through experimental means alone. This guide will detail these computational approaches, present the theoretical data, and explain how these findings contribute to a deeper understanding of 2H5MB's chemical nature and potential applications.
The Computational Approach: Rationale and Workflow
Expertise & Causality: The choice of computational method is critical for achieving a balance between accuracy and efficiency. For organic molecules like 2H5MB, Density Functional Theory (DFT) has become the gold standard. The B3LYP hybrid functional is frequently employed because it incorporates a portion of the exact Hartree-Fock exchange, offering a reliable description of electron correlation effects for a reasonable computational cost. The basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets like 6-311++G(d,p) are commonly used; the '++' indicates the addition of diffuse functions to handle lone pairs and anions, while '(d,p)' denotes polarization functions that allow for non-spherical electron distribution, essential for accurately modeling bonding environments.[6][7][8]
Experimental Protocol: General Computational Workflow
-
Structure Drawing: The initial 3D structure of 2H5MB is drawn using a molecular editor (e.g., GaussView 5.0).
-
Geometry Optimization: An initial geometry optimization is performed using a lower-level basis set to find a stable conformation. This is followed by a high-level optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) in a quantum chemistry software package (e.g., Gaussian 09).[6][8] This step finds the lowest energy (most stable) molecular structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields predicted FT-IR and Raman spectra.
-
Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including HOMO-LUMO energies, the Molecular Electrostatic Potential (MEP) map, and Non-Linear Optical (NLO) properties.
Visualization: Computational Analysis Workflow
Caption: A flowchart of the typical computational procedure for analyzing 2H5MB.
Molecular Structure and Vibrational Analysis
The optimized molecular structure of 2H5MB reveals a planar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom. This interaction is a key feature influencing the molecule's chemical and physical properties.
Data Presentation: Key Geometric Parameters
| Parameter | Description | Calculated Value (B3LYP) | Experimental (Analogues) |
| O-H···O (Hydrogen Bond) | Intramolecular H-bond distance | ~1.8 - 2.0 Å | Consistent with Schiff bases |
| C=O (Carbonyl) | Aldehyde carbonyl bond length | ~1.22 Å | ~1.21 Å |
| O-H (Hydroxyl) | Hydroxyl group bond length | ~0.98 Å | ~0.97 Å |
| C-O (Methoxy) | Methoxy ether bond length | ~1.36 Å | ~1.37 Å |
Vibrational Spectroscopy (FT-IR)
Frequency calculations allow for the prediction of the FT-IR spectrum, which can be compared with experimental data for validation. The vibrational modes are assigned to specific functional groups within the molecule.
Data Presentation: Vibrational Frequency Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | ~3200 - 3400 | ~3250 | Hydroxyl group stretching (broad due to H-bonding) |
| ν(C-H) aromatic | ~3050 - 3100 | ~3070 | Aromatic C-H stretching |
| ν(C-H) aldehyde | ~2850, ~2750 | ~2847, ~2740 | Aldehyde C-H stretching (Fermi resonance) |
| ν(C=O) | ~1650 - 1680 | ~1665 | Carbonyl stretching |
| ν(C=C) aromatic | ~1580 - 1600 | ~1590 | Aromatic ring stretching |
| ν(C-O) methoxy | ~1250 - 1280 | ~1270 | Asymmetric C-O-C stretching of methoxy |
Note: Calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.[9][10]
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests the molecule is more reactive and can be more easily excited.[11]
For 2H5MB, the HOMO is typically localized over the entire molecule with significant contributions from the phenyl ring and the oxygen atoms, while the LUMO is concentrated on the carbonyl group and the aromatic ring. This distribution indicates that an electronic transition would involve a charge transfer from the hydroxyl and methoxy-substituted ring to the aldehyde group.
Data Presentation: Calculated Electronic Parameters
| Parameter | Value (eV) | Significance |
| EHOMO | ~ -6.2 eV | Electron-donating ability (Ionization Potential) |
| ELUMO | ~ -2.0 eV | Electron-accepting ability (Electron Affinity) |
| Energy Gap (ΔE) | ~ 4.2 eV | Chemical reactivity, kinetic stability, and polarizability |
Values are representative based on DFT B3LYP/6-311++G(d,p) calculations.[6][12]
Visualization: HOMO-LUMO Distribution
Caption: Conceptual representation of HOMO and LUMO electron density in 2H5MB.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It helps predict where the molecule is susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are sites for electrophilic attack.[11][13]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around the hydrogen atoms, especially the hydroxyl proton. These are sites for nucleophilic attack.[11][13]
-
Green/Yellow Regions (Neutral Potential): Indicate areas of neutral or intermediate potential, such as the aromatic ring's carbon backbone.
The MEP map for 2H5MB confirms that the carbonyl oxygen is the most significant site for electrophilic interaction and hydrogen bonding, which is crucial for its role in forming Schiff bases and interacting with biological targets.
Applications in Drug Discovery and Materials Science
The theoretical insights into 2H5MB's structure and reactivity directly inform its practical applications.
Rational Drug Design
The known biological activities of 2H5MB and its derivatives can be explained and enhanced using computational models.
-
Enzyme Inhibition: The ability to inhibit enzymes like tyrosinase and acetylcholinesterase can be modeled.[1][2] The MEP map helps identify the key pharmacophoric features—the hydroxyl and carbonyl groups—that likely participate in hydrogen bonding within the active site of these enzymes.
-
Schiff Base Synthesis: 2H5MB is a precursor to Schiff bases, which have shown antibacterial and anticancer properties.[4][5] Computational studies can predict the reactivity of the aldehyde group and guide the synthesis of novel derivatives with enhanced biological profiles. The HOMO-LUMO gap can be used to screen for derivatives with desired electronic properties.
Visualization: Pathway to Bioactive Compounds
Caption: Synthetic utility of 2H5MB for developing potential therapeutic agents.
Non-Linear Optical (NLO) Materials
Molecules with significant charge separation and high polarizability, as suggested by the HOMO-LUMO analysis of 2H5MB, often exhibit Non-Linear Optical (NLO) properties. Computational calculations of the first hyperpolarizability (β) can predict a molecule's potential for use in NLO materials for applications in telecommunications and optical computing.[6] The intramolecular charge transfer character of 2H5MB makes it a promising candidate for further investigation in this field.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the molecular characteristics of 2-Hydroxy-5-methoxy-benzaldehyde. Through methods like Density Functional Theory, we can accurately predict its geometry, vibrational spectra, and electronic properties, including its reactivity and potential interaction sites. These in silico findings not only align with experimental observations but also provide a predictive foundation for designing novel derivatives with tailored properties for applications in drug discovery and materials science. The synergy between computational modeling and empirical research will continue to be paramount in unlocking the full potential of this versatile chemical building block.
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Ahmad, F., et al. (2019). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. IUCrData, 4(6). Retrieved from [Link]
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Saadallah, A. E., Alyar, H., & Alyar, S. (n.d.). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. Retrieved from [Link]
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Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4- METHOXYPHENYL)IMINO]METHYL}PHENOL. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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Sugumar, P., & Krithiga, R. (n.d.). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2- hydroxybenzaldehyde using DFT method. International Journal of Pure and Applied Mathematics. Retrieved from [Link]
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Sugumar, P., & Sreelatha, R. (2018). Homo-Lumo and MEP analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. International Journal of Pure and Applied Mathematics, 119(12), 2217-2224. Retrieved from [Link]
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Arora, K., et al. (2010). Vibration Modes Studies of 3,4,5-Trimethoxy Benzaldehyde, 4-Hydroxy-3-Methoxy Benzaldehyde and 4-Chloro Benzaldehyde Schiff Base of 2-Amino Pyridine- A Quantum Chemical Study. Oriental Journal of Chemistry, 26(4). Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Hydroxy-5-methoxy-benzaldehyde: Natural Occurrence, Isolation, and Biological Significance
Abstract
This technical guide provides an in-depth exploration of 2-Hydroxy-5-methoxy-benzaldehyde (5-methoxysalicylaldehyde), a significant phenolic aldehyde. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its natural occurrence, proposing a comprehensive methodology for its isolation and purification from botanical matrices, and elucidating its biosynthetic origins. Furthermore, this guide summarizes the compound's key physicochemical properties and discusses its recognized biological activities, thereby highlighting its potential in various scientific and therapeutic applications. The protocols and pathways described herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Introduction: The Scientific Merit of 2-Hydroxy-5-methoxy-benzaldehyde
2-Hydroxy-5-methoxy-benzaldehyde, a structural isomer of the well-known vanillin, is an aromatic compound characterized by a benzaldehyde core with hydroxyl and methoxy substituents at the C2 and C5 positions, respectively. Its chemical structure imparts a unique reactivity and biological profile that has garnered interest in the scientific community. While not as extensively studied as some of its isomers, emerging research points towards its potential as a valuable chemical intermediate and a bioactive molecule.[1][2] Derivatives of salicylaldehyde, the parent compound of 2-Hydroxy-5-methoxy-benzaldehyde, are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3] This guide aims to consolidate the current knowledge on the natural sourcing and isolation of this compound, providing a foundational resource for its further investigation and application.
Natural Occurrence: A Botanical Perspective
The natural presence of 2-Hydroxy-5-methoxy-benzaldehyde has been reported in the plant kingdom, although detailed studies on its distribution are limited. Authoritative databases have documented its occurrence in the following species:
-
Parthenocissus tricuspidata (Boston Ivy or Japanese Creeper): A flowering plant in the grape family Vitaceae, native to eastern Asia.[1][4]
-
Acer nikoense (Nikko Maple): A species of maple native to Japan and China.[1][4]
It is important to distinguish 2-Hydroxy-5-methoxy-benzaldehyde from its more frequently studied isomer, 2-hydroxy-4-methoxybenzaldehyde, which is found in a different range of medicinal plants. The concentration and distribution of 2-Hydroxy-5-methoxy-benzaldehyde within the plant tissues of P. tricuspidata and A. nikoense have not been extensively quantified in readily available literature, presenting an opportunity for future phytochemical research.
Isolation and Purification from Natural Sources: A Generalized Protocol
While specific, validated protocols for the extraction of 2-Hydroxy-5-methoxy-benzaldehyde from P. tricuspidata or A. nikoense are not extensively detailed in current literature, a robust and effective methodology can be designed based on the general principles of isolating phenolic aldehydes from plant matrices. The following protocol is a self-validating system, incorporating steps for verification and optimization.
Rationale Behind Experimental Choices
The selection of solvents and chromatographic techniques is paramount for the successful isolation of phenolic aldehydes. The protocol employs a step-wise extraction with solvents of increasing polarity to selectively partition compounds based on their solubility. Column chromatography with a silica gel stationary phase is a standard and effective method for the purification of moderately polar compounds like 2-Hydroxy-5-methoxy-benzaldehyde. The choice of a non-polar/polar solvent gradient for elution allows for the separation of the target compound from other extracted phytochemicals.
Step-by-Step Experimental Protocol
PART A: Extraction
-
Plant Material Preparation:
-
Collect fresh, healthy plant material (e.g., leaves, bark) from the source plant.
-
Thoroughly wash the material with deionized water to remove any surface contaminants.
-
Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.
-
Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction.
-
-
Solvent Extraction:
-
Perform a sequential extraction using a Soxhlet apparatus or maceration with solvents of increasing polarity.
-
Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is expected to extract the target phenolic aldehyde. Butyl acetate has also been shown to be highly efficient for the extraction of aromatic aldehydes.[5][6]
-
Finally, use a polar solvent like methanol to extract highly polar compounds.
-
Collect the ethyl acetate fraction, which is anticipated to contain 2-Hydroxy-5-methoxy-benzaldehyde.
-
-
Concentration:
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
PART B: Purification
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc., v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under UV light.
-
Pool the fractions containing the compound with an Rf value corresponding to a pure standard of 2-Hydroxy-5-methoxy-benzaldehyde.
-
-
Final Purification and Characterization:
-
Concentrate the pooled fractions to obtain the purified compound.
-
Further purify by recrystallization if necessary, using a suitable solvent system like ethanol-water.
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.
-
Visualization of the Isolation Workflow
Caption: Generalized workflow for the isolation and purification of 2-Hydroxy-5-methoxy-benzaldehyde.
Putative Biosynthetic Pathway
The biosynthesis of 2-Hydroxy-5-methoxy-benzaldehyde in plants is likely to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[7][8][9] While the specific enzymatic steps for this particular compound have not been fully elucidated, a putative pathway can be proposed based on known biosynthetic transformations of related phenolic compounds.
The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various intermediates. The introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the modification of the side chain, ultimately yields the benzaldehyde structure.
Key Enzymatic Steps
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Introduces a hydroxyl group at the C4 position of the aromatic ring to form p-coumaric acid.
-
Hydroxylation and Methylation: Subsequent hydroxylation and O-methylation steps, catalyzed by specific hydroxylases and O-methyltransferases, would lead to the desired substitution pattern on the aromatic ring.
-
Side-Chain Shortening: The three-carbon side chain of the phenylpropanoid intermediate is shortened by one carbon to yield the benzaldehyde functional group. This can occur through a β-oxidative pathway.[2]
Visualization of the Putative Biosynthetic Pathway
Caption: A putative biosynthetic pathway for 2-Hydroxy-5-methoxy-benzaldehyde from L-phenylalanine.
Physicochemical Properties and Biological Activities
A thorough understanding of the physicochemical properties of 2-Hydroxy-5-methoxy-benzaldehyde is essential for its handling, formulation, and application.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | Yellow to yellow-green liquid | [1] |
| Melting Point | 4 °C | [1] |
| Boiling Point | 250 °C at 760 mmHg | [1] |
| Density | 1.219 g/mL | [1] |
| Solubility | Water-soluble | [4] |
Biological Activities of Note
2-Hydroxy-5-methoxy-benzaldehyde has demonstrated a range of biological activities that warrant further investigation for potential therapeutic applications:
-
Antibacterial Properties: Derivatives of this compound have shown significant antibacterial effects against various bacterial strains.[10]
-
Acaricidal Activity: It has been found to exhibit acaricidal properties against the storage mite Tyrophagus putrescentiae.[2][10]
-
Enzyme Inhibition: Like other salicylaldehyde derivatives, it has the potential to inhibit enzymes such as tyrosinase.[3]
-
Insect Electroantennogram Response: The compound has been used in studies investigating the electroantennogram response of insects, suggesting potential applications in pest management.[2][10]
Conclusion and Future Directions
2-Hydroxy-5-methoxy-benzaldehyde is a naturally occurring phenolic aldehyde with demonstrated biological activities and potential for further scientific exploration. While its natural sources are documented, there is a clear need for more detailed phytochemical studies to quantify its presence in Parthenocissus tricuspidata and Acer nikoense and to develop optimized, source-specific isolation protocols. The generalized methodology presented in this guide provides a solid foundation for such future work. Elucidation of its complete biosynthetic pathway and a deeper investigation into its pharmacological properties will be crucial in unlocking the full potential of this intriguing molecule for drug development and other applications.
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The Reimer-Tiemann Reaction: A Comprehensive Mechanistic Guide for the Synthetic Chemist
Abstract
The Reimer-Tiemann reaction, a cornerstone of aromatic chemistry, provides a powerful method for the ortho-formylation of phenols, yielding valuable salicylaldehyde derivatives that are pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. This in-depth technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction's intricate mechanism, the profound influence of phenolic substituents on its outcome, and the practical considerations necessary for its successful application. We will explore the nuances of dichlorocarbene generation, the factors governing regioselectivity, common side reactions, and modern advancements that have enhanced the utility of this classic transformation.
Introduction: The Enduring Relevance of a Classic Transformation
Discovered by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto a phenol ring, typically at the position ortho to the hydroxyl group.[1] The reaction is characteristically carried out by treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[2] The resulting salicylaldehydes are not merely synthetic curiosities; they are crucial building blocks for a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyes.[3][4]
While other formylation methods exist, the Reimer-Tiemann reaction often proves to be the most advantageous route due to its operational simplicity and the avoidance of harsh acidic or anhydrous conditions required by alternatives like the Gattermann or Vilsmeier-Haack reactions.[5] This guide will provide a deep dive into the mechanistic underpinnings of this reaction, offering insights that are essential for its practical and efficient application in a research and development setting.
The Core Mechanism: A Step-by-Step Elucidation
The Reimer-Tiemann reaction proceeds through a series of well-defined steps, the understanding of which is paramount for optimizing reaction conditions and predicting outcomes. The key reactive species is dichlorocarbene (:CCl₂), a highly electrophilic intermediate.[4][6]
Generation of Dichlorocarbene
The reaction is initiated by the deprotonation of chloroform by the strong base present in the reaction medium. This generates a trichlorocarbanion, which is unstable and readily undergoes alpha-elimination to lose a chloride ion, thereby forming the highly reactive dichlorocarbene.[2][7]
Step 1: Deprotonation of Chloroform CHCl₃ + NaOH ⇌ ⁻CCl₃ + H₂O + Na⁺
Step 2: Alpha-Elimination to Form Dichlorocarbene ⁻CCl₃ → :CCl₂ + Cl⁻
Formation of the Phenoxide Ion and Electrophilic Attack
In the basic reaction medium, the phenolic substrate is deprotonated to form a phenoxide ion. This step is crucial as the negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[8] The electron-rich phenoxide ion then attacks the electron-deficient dichlorocarbene.[9]
Step 3: Phenol Deprotonation Ar-OH + NaOH ⇌ Ar-O⁻Na⁺ + H₂O
Step 4: Nucleophilic Attack on Dichlorocarbene Ar-O⁻ + :CCl₂ → [Ar(O)-CCl₂]⁻
The attack preferentially occurs at the ortho position due to the directing effect of the phenoxide group and potential coordination of the carbene with the phenoxide oxygen.
Tautomerization and Hydrolysis to the Final Product
The resulting intermediate undergoes a series of transformations, including tautomerization and hydrolysis, to yield the final salicylaldehyde. An internal proton transfer and the loss of a chloride ion lead to the formation of a dichloromethyl-substituted phenol intermediate.[7] Subsequent hydrolysis of the dichloromethyl group under the basic conditions, followed by acidification during workup, furnishes the aldehyde functionality.
Step 5: Intermediate Formation and Hydrolysis [Ar(O)-CCl₂]⁻ + H₂O → Ar(OH)-CHCl₂ + OH⁻ Ar(OH)-CHCl₂ + 2 NaOH → Ar(ONa)-CH(OH)₂ + 2 NaCl + H₂O Ar(ONa)-CH(OH)₂ → Ar(ONa)-CHO + H₂O Ar(ONa)-CHO + H⁺ → Ar(OH)-CHO + Na⁺
The Influence of Substituents on Regioselectivity and Yield
The nature and position of substituents on the phenol ring have a profound impact on the outcome of the Reimer-Tiemann reaction. Both electronic and steric effects come into play, influencing the reaction rate and the ratio of ortho to para products.
Electronic Effects
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring, thereby accelerating the rate of electrophilic attack by the dichlorocarbene. These groups generally favor formylation at the positions ortho and para to the hydroxyl group.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) deactivate the ring towards electrophilic substitution, often leading to lower yields and requiring more forcing reaction conditions.
Steric Effects
Steric hindrance can significantly influence the regioselectivity of the reaction. Bulky substituents at the ortho position can impede the approach of the dichlorocarbene, leading to a higher proportion of the para-formylated product. If both ortho positions are blocked, formylation will occur exclusively at the para position.[7]
A Quantitative Look: Substituent Effects on Product Distribution
The interplay of electronic and steric effects is best illustrated through a comparative analysis of reaction yields with various substituted phenols.
| Phenolic Substrate | Substituent | Product(s) | Ortho:Para Ratio | Total Yield (%) |
| Phenol | -H | Salicylaldehyde, p-Hydroxybenzaldehyde | ~2:1 | 30-40 |
| p-Cresol | p-CH₃ | 2-Hydroxy-5-methylbenzaldehyde | Exclusively ortho | ~50 |
| Guaiacol | o-OCH₃ | Vanillin, Isovanillin | Variable | 30-50 |
| 2,6-Dimethylphenol | o,o'-di-CH₃ | 4-Hydroxy-3,5-dimethylbenzaldehyde | Exclusively para | ~70 |
| p-Nitrophenol | p-NO₂ | 2-Hydroxy-5-nitrobenzaldehyde | Exclusively ortho | Low |
Note: Yields and ratios are approximate and can vary significantly with reaction conditions.
Side Reactions and "Abnormal" Products
While the formation of salicylaldehydes is the "normal" course of the Reimer-Tiemann reaction, several side reactions can occur, leading to a reduction in the yield of the desired product and complicating purification.[10]
Formation of Dichloromethyl-substituted Cyclohexadienones
In cases where the ortho and/or para positions are substituted, particularly with alkyl groups, the reaction can yield dichloromethyl-substituted cyclohexadienones. These "abnormal" products arise from the attack of the dichlorocarbene at a position that is already substituted, followed by a rearrangement.
Ring Expansion of Heterocyclic Phenols
Electron-rich heterocyclic phenols, such as indoles and pyrroles, can undergo ring expansion under Reimer-Tiemann conditions. For instance, pyrrole can be converted to 3-chloropyridine.[5][9]
Other Byproducts
Other potential side reactions include the formation of diaryl ethers and the further reaction of the product aldehyde. Careful control of reaction parameters is essential to minimize these undesired pathways.
Experimental Protocol: Synthesis of Vanillin from Guaiacol
This protocol provides a detailed methodology for the formylation of guaiacol, a substituted phenol, to produce vanillin, a widely used flavoring agent and a valuable intermediate in drug synthesis.[11][12]
Materials and Reagents
-
Guaiacol
-
Chloroform
-
Sodium Hydroxide
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in a mixture of water and ethanol.
-
Addition of Guaiacol: To the stirred solution, add guaiacol.
-
Addition of Chloroform: Heat the mixture to 60-70 °C and add chloroform dropwise from the dropping funnel over a period of one hour. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[2]
-
Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure vanillin.
Characterization of Vanillin
-
¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, -CHO), 7.43 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 7.41 (d, J = 2.0 Hz, 1H, Ar-H), 7.04 (d, J = 8.0 Hz, 1H, Ar-H), 6.05 (s, 1H, -OH), 3.96 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.1, 151.9, 147.2, 127.3, 124.7, 114.3, 108.9, 56.1.
-
IR (KBr, cm⁻¹): 3410 (O-H), 2860 (C-H), 1685 (C=O), 1590, 1510 (C=C, aromatic).
Modern Variations and Improvements
While the classical Reimer-Tiemann reaction is robust, its yields can be moderate, and the use of a biphasic system can present challenges. Several modifications have been developed to address these limitations.
Phase-Transfer Catalysis
The use of phase-transfer catalysts (PTCs), such as quaternary ammonium salts or crown ethers, can significantly improve the reaction rate and yield.[11] PTCs facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate chloroform more efficiently.
Use of β-Cyclodextrins
β-Cyclodextrins have been employed as catalysts to enhance the yield and influence the regioselectivity of the Reimer-Tiemann reaction.[13] The hydrophobic cavity of the cyclodextrin can encapsulate the dichlorocarbene, bringing it into close proximity with the phenol, which is also associated with the cyclodextrin. This can lead to an increase in the local concentration of the reactants and improved reaction efficiency. Interestingly, the use of β-cyclodextrin can favor the formation of the para-isomer.[13]
Solid-Liquid Conditions
Performing the reaction in a solid-liquid medium, using powdered alkali hydroxide with a controlled amount of water, has been shown to improve yields and simplify the workup procedure.[14]
Applications in Drug Development
The salicylaldehyde products of the Reimer-Tiemann reaction are versatile intermediates in the synthesis of a wide range of biologically active molecules. For instance, substituted salicylaldehydes are key precursors for the synthesis of coumarin derivatives, a class of compounds known for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The synthesis of vanillin, as detailed above, is a prime example of the industrial application of this reaction, with vanillin itself being a starting material for the synthesis of several pharmaceutical compounds.
Conclusion
The Reimer-Tiemann reaction remains a vital tool in the arsenal of the synthetic organic chemist. Its ability to efficiently introduce a formyl group ortho to a hydroxyl group on a phenolic ring provides access to a class of compounds that are of immense importance in medicinal chemistry and drug development. A thorough understanding of its mechanism, the factors that govern its selectivity, and its potential pitfalls is essential for harnessing its full synthetic potential. The modern variations of this classic reaction further expand its applicability, offering improved yields and more environmentally benign conditions. As the demand for novel and complex molecular architectures continues to grow, the Reimer-Tiemann reaction is poised to remain a relevant and valuable transformation for years to come.
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Quantum chemical calculations for methoxy-hydroxybenzaldehyde isomers
An In-depth Technical Guide to Quantum Chemical Calculations for Methoxy-hydroxybenzaldehyde Isomers
Authored by: A Senior Application Scientist
Abstract
Methoxy-hydroxybenzaldehyde isomers, including the commercially significant vanillin, isovanillin, and ortho-vanillin, are foundational molecules in the pharmaceutical, flavor, and materials science industries. Their chemical behavior, biological activity, and physical properties are dictated by the subtle interplay of substituent positions on the benzene ring. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and thermodynamic properties of these isomers. We will detail a validated computational protocol, explain the theoretical underpinnings of the chosen methodologies, and connect the calculated molecular descriptors to tangible macroscopic properties and potential biological efficacy.
Introduction: The Significance of Isomeric Specificity
The substitution pattern of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the benzaldehyde scaffold gives rise to distinct isomers with remarkably different properties. Vanillin (4-hydroxy-3-methoxybenzaldehyde), for instance, is a globally recognized flavorant, while its isomers have been explored for diverse applications, including roles as intermediates in organic synthesis and as potential therapeutic agents.[1][2] The key difference between isomers like ortho-hydroxybenzaldehyde and para-hydroxybenzaldehyde lies in their capacity for hydrogen bonding. Ortho-isomers can form stable intramolecular hydrogen bonds, whereas para-isomers engage in intermolecular hydrogen bonding, leading to significant differences in physical properties like melting and boiling points.[3][4][5]
Understanding these differences at a quantum-mechanical level is paramount for rational drug design and materials engineering. Computational chemistry offers a powerful, cost-effective alternative to purely experimental approaches, providing profound insights into molecular stability, reactivity, and potential bioactivity before a single molecule is synthesized.[6] This guide focuses on a robust DFT-based workflow to explore these isomeric landscapes.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[7]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often achieving accuracy comparable to more demanding post-Hartree-Fock methods.[7]
-
The Functional (B3LYP): The choice of the exchange-correlation functional is critical. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for a wide range of organic systems.[8][9] Its widespread use and extensive benchmarking make it a trustworthy choice for the calculations described herein.
-
The Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is highly suitable for these systems for several reasons[8][10][11]:
-
6-311G : This indicates a triple-zeta quality for valence electrons, providing them with more flexibility to accurately describe chemical bonds.
-
++ : These diffuse functions are crucial. They are large, spread-out functions that are essential for accurately describing systems with lone pairs, anions, and, most importantly for this topic, non-covalent interactions like hydrogen bonds.[11]
-
(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, enabling the model to better account for the distortions of atomic orbitals that occur upon molecule formation.[12]
-
A Validated Computational Protocol
This section outlines a step-by-step methodology for performing quantum chemical calculations on methoxy-hydroxybenzaldehyde isomers. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, GAMESS, or Q-Chem.[13][14][15]
Caption: Linking calculated properties to physical implications.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern researcher. The DFT-based protocol detailed in this guide offers a reliable and scientifically rigorous method for dissecting the nuanced differences between methoxy-hydroxybenzaldehyde isomers. By systematically evaluating their structural, thermodynamic, and electronic properties, scientists can make informed predictions about their relative stability, reactivity, and potential for interaction with biological systems. This computational insight is critical for accelerating the design and development of new pharmaceuticals, advanced materials, and novel chemical entities.
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Ali, O. M., et al. (2022). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Scientific Reports, 12(1), 1-19. [Link]
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Demenkov, A. A., et al. (2018). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. Journal of Molecular Structure, 1171, 650-659. [Link]
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Arjunan, V., & Santhanam, R. (2013). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 296-306. [Link]
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Chithira, K. T., et al. (2021). Synthesis, characterization, crystal structure, and molecular docking of o-vanillin and l-valine derived molecules: a DFT study and antiproliferative activity against the PANC-1 cancer cell line. New Journal of Chemistry, 45(10), 4645-4658. [Link]
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Karton, A., et al. (2010). Economical Post-CCSD(T) Computational Thermochemistry Protocol and Applications to Some Aromatic Compounds. The Journal of Physical Chemistry A, 114(20), 6144-6152. [Link]
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Wikipedia. (2023). Basis set (chemistry). Wikipedia. [Link]
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Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]
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Reddit. (2024). What Open source quantum chemistry software should I learn? Reddit. [Link]
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Davidson, E. R., & Feller, D. (1986). Basis set selection for molecular calculations. Chemical Reviews, 86(4), 681-696. [Link]
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Chandrasekaran, J., et al. (2015). Synthesis, crystal structures HOMO-LUMO analysis and DFT calculation of new complexes of p-substituted dibenzyltin chlorides and 1,10-phenanthroline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 115-125. [Link]
-
Taylor & Francis Online. (2021). In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes. Journal of Molecular Structure, 1245, 131070. [Link]
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Taylor & Francis Online. (2021). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds, 41(5), 1073-1087. [Link]
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Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]
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Reddit. (2023). Which Basis Set and Functional to use when? Reddit. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Clark, J. (2010). Functional Groups In Organic Chemistry. Chemguide. [Link]
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ResearchGate. (2015). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. ResearchGate. [Link]
-
National Institutes of Health. (2010). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. [Link]
-
Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Vedantu. [Link]
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Methodological & Application
Synthesis of Schiff Bases Using 2-Hydroxy-5-methoxybenzaldehyde: An Application Guide for Researchers
Introduction: The Versatility of Schiff Bases from 2-Hydroxy-5-methoxybenzaldehyde
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry. Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, belies the profound functional diversity of the resulting molecules. When derived from ortho-hydroxy aromatic aldehydes, such as 2-Hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde), these compounds gain significant functionality.
The strategic placement of the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups on the benzene ring of 2-Hydroxy-5-methoxybenzaldehyde makes it a particularly valuable precursor. The ortho-hydroxyl group can form a stable six-membered ring via intramolecular hydrogen bonding with the imine nitrogen, a structural motif that enhances planarity and stability. This feature is also critical for their potent chelating ability, allowing them to form stable complexes with a wide array of metal ions. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic system and can influence the biological activity and coordination behavior of the resulting Schiff base.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and field-proven insights into the synthesis and application of Schiff bases derived from 2-Hydroxy-5-methoxybenzaldehyde.
Core Principles & Mechanistic Insight
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The causality behind the experimental choices described in the protocols is rooted in understanding and manipulating the equilibrium of this reaction.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of 2-Hydroxy-5-methoxybenzaldehyde.
-
Formation of Hemiaminal: This attack forms an unstable tetrahedral intermediate called a hemiaminal (or carbinolamine).
-
Acid Catalysis: The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). This step is crucial as it increases the electrophilicity of the carbonyl carbon, accelerating the initial attack. Careful pH control is necessary; highly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic[1].
-
Dehydration: The protonated hemiaminal readily eliminates a molecule of water.
-
Imine Formation: Deprotonation of the nitrogen atom yields the final Schiff base product, containing the characteristic C=N double bond.
To drive the reaction to completion, the water formed as a byproduct is often removed, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by carrying out the reaction in a solvent that facilitates its removal or is tolerant to its presence. For many syntheses, simply refluxing in an alcohol like ethanol is sufficient to drive the reaction forward, especially if the product precipitates out of the solution, effectively removing it from the equilibrium.
Caption: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a variety of Schiff bases from 2-Hydroxy-5-methoxybenzaldehyde. Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of an N-Aryl Schiff Base via Reflux Condensation
This protocol details the synthesis of 4-methoxy-2-[((4-methylphenyl)imino)methyl]phenol from 2-Hydroxy-5-methoxybenzaldehyde and p-toluidine. It is a general method applicable to most aromatic amines.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol)
-
p-Toluidine (1.07 g, 10 mmol)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In the 100 mL round-bottom flask, dissolve p-toluidine (1.07 g) in 20 mL of absolute ethanol with gentle warming and stirring if necessary.
-
Aldehyde Addition: In a separate beaker, dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.52 g) in 20 mL of absolute ethanol. Add this solution to the amine solution in the flask while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. Maintain reflux with constant stirring for 2-3 hours. The formation of a yellow precipitate is typically observed during this period.
-
Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C or air-dry to a constant weight.
Caption: Workflow for the synthesis of an N-Aryl Schiff Base.
Protocol 2: Synthesis of a Tetradentate N₂,O₂-Type Schiff Base
This protocol describes the synthesis of N,N'-bis(2-hydroxy-5-methoxybenzylidene)ethylenediamine , a common tetradentate ligand, by reacting the aldehyde with ethylenediamine in a 2:1 molar ratio.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde (3.04 g, 20 mmol)
-
Ethylenediamine (0.60 g, 10 mmol, ~0.67 mL)
-
Methanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Aldehyde Solution: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (3.04 g) in 30 mL of methanol in a 100 mL round-bottom flask, warming gently if required.
-
Amine Addition: In a separate beaker, dissolve ethylenediamine (0.60 g) in 20 mL of methanol. Add this amine solution dropwise to the stirring aldehyde solution at room temperature. A yellow precipitate often forms immediately.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring for 2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the bright yellow solid product by vacuum filtration.
-
Washing and Drying: Wash the product thoroughly with cold methanol (3 x 15 mL) and then dry it under vacuum.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The data below is compiled from literature reports of Schiff bases derived from 2-Hydroxy-5-methoxybenzaldehyde or its close structural isomers.
Table 1: Physicochemical Properties and Yields
| Schiff Base Product Name | Reactants | Solvent | Catalyst | Yield (%) | M.P. (°C) | Appearance | Reference Analogue |
| 4-Methoxy-2-[((phenylimino)methyl)]phenol | 2-Hydroxy-4-methoxybenzaldehyde + Aniline | Methanol | None | 84% | 68°C (341 K) | Yellow precipitate | [2] |
| 2-Methoxy-4-[((4-methoxyphenyl)imino)methyl]phenol | Vanillin + p-Anisidine | Water | None | 95% | 128-130°C | Greenish-gray solid | [3] |
| 4-Methoxy-2-[((4-methylphenyl)imino)methyl]phenol | 2-Hydroxy-5-methoxybenzaldehyde + p-Toluidine | Ethanol | Acetic Acid | Est. >80% | Est. ~100-110°C | Yellow solid | Inferred |
| N,N'-bis(2-hydroxy-3-methoxybenzylidene)ethylenediamine | o-Vanillin + Ethylenediamine | - | - | - | - | - | [4] |
Note: Data marked with an asterisk () is estimated based on typical yields and properties of analogous compounds, as direct literature values for this specific combination were not available.*
Table 2: Key Spectroscopic Data (IR and ¹H NMR)
Characteristic spectral data are crucial for structural confirmation. The intramolecular hydrogen bond between the phenolic -OH and the imine -N results in a characteristic downfield shift for the hydroxyl proton in the ¹H NMR spectrum.
| Schiff Base Derivative | Key IR Bands (cm⁻¹) ν(C=N) | Key ¹H NMR Signals (δ, ppm) | Reference Analogue |
| From Aromatic Amines (e.g., Aniline, p-Toluidine) | ~1613 - 1625 | -OH: ~13.5 (s, 1H, intramolecular H-bond)-CH=N: ~8.6-8.9 (s, 1H)-OCH₃: ~3.8 (s, 3H)Ar-H: ~6.5-7.8 (m) | [5] |
| From Diamines (e.g., Ethylenediamine) | ~1612 - 1635 | -OH: ~13.3-13.5 (s, 2H)-CH=N: ~8.6-8.7 (s, 2H)-OCH₃: ~3.9 (s, 6H)-N-CH₂-CH₂-N-: ~3.9-4.2 (s, 4H) | [6][7] |
| N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide | 1605 (C=N) | -OH: 11.97 (s, 1H)-CH=N: 8.56 (s, 1H)-OCH₃ (ring): 3.79 (s, 3H)-NH-: 11.89 (s, 1H) | [8] |
Applications in Drug Development and Materials Science
Schiff bases derived from 2-Hydroxy-5-methoxybenzaldehyde are not mere synthetic curiosities; they are functional molecules with significant potential.
Antimicrobial and Anticancer Agents
The imine group is a critical pharmacophore that has been linked to a wide range of biological activities. Numerous studies have demonstrated that Schiff bases and their metal complexes exhibit significant antibacterial, antifungal, and anticancer properties[9][10]. The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of enzymes and cell walls, disrupting normal biological processes. Chelation with metal ions can further enhance this activity, a phenomenon explained by Tweedy's chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.
Table 3: Representative Antimicrobial Activity
While specific data for 2-Hydroxy-5-methoxybenzaldehyde derivatives is limited, the following table, based on analogous compounds, illustrates the typical antimicrobial efficacy. Activity is often reported as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference Analogue |
| Schiff Base from 5-chloro-salicylaldehyde + 4-fluoro-benzylamine | E. coli (Gram-negative) | 1.6 | [10] |
| " | S. aureus (Gram-positive) | 3.4 | [10] |
| Metal Complexes of Schiff Bases | Various Bacteria & Fungi | Generally > Ligand Alone | [11] |
Coordination Chemistry and Catalysis
The N,O-donor sites of these Schiff bases make them excellent ligands for a vast number of transition and main group metals. The resulting metal complexes have applications in:
-
Homogeneous and Heterogeneous Catalysis: Used in oxidation, reduction, and polymerization reactions.
-
Sensing and Probes: The fluorescence properties of some Schiff bases and their complexes can be modulated by the presence of specific metal ions, making them useful as chemical sensors[5].
-
Magnetic Materials: The ability to form multinuclear complexes allows for the design of materials with interesting magnetic properties.
Caption: Key application areas for the synthesized Schiff bases.
References
-
Kusumaningrum, V. A., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. In Proceedings of the International Conference on Engineering, Science, and Technology (ICEST). Atlantis Press. [Link]
- Jorge, R. F., et al. (2022). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
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Fun, H. K., et al. (2008). 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1818. [Link]
- Chemistry LibreTexts. (2020). Reactions of Aldehydes and Ketones with Amines.
- Kuddushi, M. M. Y., Malek, M. A. H., & Chaudhari, R. H. (2018).
- Kriushnapriya, K., et al. (2009). Aldehyde Schiff base N-aryl thiosemicarbazones.
- Wrona-Piotrowicz, A., et al. (2020). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)
- Joshi, K. R., Rojivadiya, A. J., & Pandya, J. H. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
- Gaber, M., El-Ghamry, H., & Atlam, F. (2015). Synthesis, characterization and antimicrobial activity of new metal complexes of 4-((1, 5-dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-ylimino) methyl) benzoic acid. Journal of Molecular Structure, 1083, 193-201.
- Sambo, M. N., et al. (2020). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). MOJ Current Research & Reviews.
-
Pramanik, M., et al. (2024). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences, 136(1), 66. [Link]
- Soroceanu, A., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II), and Cu(II) Complexes. International Journal for Multidisciplinary Research & Studies (IJMRSTI).
-
Wrona-Piotrowicz, A., et al. (2020). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Crystals, 10(11), 1024. [Link]
- Ababneh, T. S., et al. (2023). Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Modelling Studies.
- Al-Amiery, A. A., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1655-S1661.
- Bharate, Y. N., et al. (2018). NATURAL ACID CATALYZED SYNTHESIS OF SCHIFF BASE FROM SALICYLALDEHYDE AND P-TOLUIDINE AND ITS ANTIMICROBIAL POTENTIAL.
- Sharma, S., & Kumar, A. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
- NIST. (n.d.).
- Rosydi, A., et al. (2018). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine.
-
PubChem. (n.d.). N,N'-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediamine. In PubChem Compound Database. [Link]
-
Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3255. [Link]
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Leveraging 2-Hydroxy-5-methoxy-benzaldehyde in Knoevenagel Condensation for the Synthesis of Bio-active Scaffolds
An Application Note and Protocol for the Knoevenagel Condensation with 2-Hydroxy-5-methoxy-benzaldehyde
Abstract
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1][2] This application note provides an in-depth guide to the Knoevenagel condensation utilizing 2-Hydroxy-5-methoxy-benzaldehyde, a substituted aromatic aldehyde of significant interest. The presence of the ortho-hydroxyl and meta-methoxy groups on the benzaldehyde ring not only influences its reactivity but also provides a pathway for the synthesis of valuable heterocyclic compounds, particularly coumarin derivatives, which are prevalent in medicinal chemistry and materials science.[3][4] We present detailed mechanistic insights, optimized experimental protocols, and expert analysis to guide researchers in successfully employing this versatile substrate.
Mechanistic Insight: The Role of Structure and Catalysis
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[1]
The mechanism proceeds via two primary steps:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack & Dehydration: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Hydroxy-5-methoxy-benzaldehyde. This forms a β-hydroxy intermediate (an aldol adduct), which then readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[6]
A key feature when using 2-hydroxy substituted benzaldehydes is the potential for a subsequent intramolecular cyclization. The ortho-hydroxyl group can participate in a condensation reaction, leading to the formation of a coumarin ring system, a highly sought-after scaffold in drug development.[3][7] The methoxy group at the 5-position further modulates the electronic properties of the ring and the resulting product's characteristics.
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Experimental Protocols
The choice of active methylene compound, catalyst, and solvent system is critical for optimizing reaction yields and selectivity.[8] Below are two validated protocols for the reaction of 2-Hydroxy-5-methoxy-benzaldehyde.
Protocol 1: Synthesis of 2-Imino-6-methoxy-2H-chromene-3-carbonitrile via Piperidine Catalysis
This protocol details the reaction with malononitrile, a highly reactive methylene compound, which typically leads to the formation of a coumarin derivative under basic conditions.[9]
Materials and Reagents:
-
2-Hydroxy-5-methoxy-benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, slowly add cold water to the mixture to induce precipitation.
-
Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid Derivative using the Doebner Modification
This protocol uses malonic acid in the presence of pyridine and a catalytic amount of piperidine (Doebner modification), which is a classic method for generating α,β-unsaturated carboxylic acids that can cyclize to form coumarins.[1][10]
Materials and Reagents:
-
2-Hydroxy-5-methoxy-benzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
Equipment:
-
Three-neck round-bottom flask with a thermometer and reflux condenser
-
Heating mantle and magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-benzaldehyde (1.0 equivalent) in pyridine.
-
Add malonic acid (1.2 equivalents) to the solution.
-
Add a few drops of piperidine as a catalyst.
-
Heat the reaction mixture to 80-90°C for 4-6 hours. The reaction often involves decarboxylation, which can be observed by the evolution of CO₂ gas.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated HCl until the pH is acidic. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified coumarin derivative.
-
Dry the final product in a vacuum oven.
Data Presentation and Expected Results
The efficiency of the Knoevenagel condensation is highly dependent on the chosen reagents and conditions. Below is a summary of expected outcomes and characterization data.
Table 1: Knoevenagel Condensation of 2-Hydroxy-5-methoxy-benzaldehyde - A Comparative Overview
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | Piperidine | Ethanol | Reflux | >90 | [9] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp - Reflux | 85-95 | [11] |
| Diethyl Malonate | Piperidine/Pyridine | Toluene | Reflux (w/ Dean-Stark) | 70-85 | [8] |
| Malonic Acid | Pyridine/Piperidine | Pyridine | 80-90 | 80-90 |[1] |
Table 2: Representative Spectroscopic Data for 2-Imino-6-methoxy-2H-chromene-3-carbonitrile
| Spectroscopic Technique | Characteristic Peaks |
|---|---|
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, C4-H), ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~155 (Ar-C-O), ~148 (Ar-C-O), ~115-125 (Ar-C), ~115 (CN), ~56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=N stretch), ~1600, 1500 (C=C aromatic) |
| Mass Spec (EI) | M⁺ peak corresponding to C₁₁H₈N₂O₂ (m/z = 200.19) |
Note: Actual chemical shifts and peak intensities may vary based on solvent and instrumentation. Data is predicted based on similar structures and general spectroscopic principles.[12][13]
Experimental Workflow and Troubleshooting
A systematic approach is crucial for successful synthesis and purification.
Caption: General experimental workflow for Knoevenagel condensation.
Field-Proven Insights & Troubleshooting:
-
Low Yield: If yields are low, consider removing the water by-product using a Dean-Stark apparatus, especially with less reactive methylene compounds like malonic esters.[8] Alternatively, solvent-free conditions or microwave irradiation can sometimes improve yields and reaction times.[14]
-
Side Reactions: The phenolic hydroxyl group can be sensitive. In strongly basic conditions or at high temperatures, side reactions may occur. Using a mild base like ammonium acetate or an ionic liquid can be a greener and more selective alternative.[1][10]
-
Purification Challenges: The products are often colored solids. If recrystallization is difficult, column chromatography on silica gel may be required for purification.
-
Catalyst Choice: While piperidine is common, other catalysts like proline, basic ionic liquids, or heterogeneous catalysts can offer advantages in terms of reusability and milder reaction conditions.[11][15]
Applications of Synthesized Products
The products derived from the Knoevenagel condensation of 2-Hydroxy-5-methoxy-benzaldehyde, particularly 6-methoxycoumarins, are of significant interest to researchers and drug development professionals. These scaffolds have demonstrated a wide range of biological activities, including:
-
Antimicrobial and Antifungal Agents [14]
-
Fluorescent Probes and Dyes [4]
-
Tyrosinase Inhibitors in Cosmetics [16]
Their versatile structure allows for further functionalization, making them valuable building blocks in the synthesis of complex molecules and novel therapeutic agents.[2]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Application Notes & Protocols: 2-Hydroxy-5-methoxy-benzaldehyde as a Strategic Building Block for Biologically Active Heterocyclic Compounds
Abstract
2-Hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin also known as 5-methoxysalicylaldehyde, is a highly versatile and economically significant building block in synthetic organic and medicinal chemistry.[1][2] Its molecular architecture, characterized by an electrophilic aldehyde function, a nucleophilic hydroxyl group, and an electron-donating methoxy substituent, provides a unique platform for the construction of diverse heterocyclic scaffolds. This guide elucidates the strategic application of this precursor in synthesizing key heterocyclic systems, including coumarins, chalcones, benzofurans, and Schiff bases, many of which are recognized for their profound pharmacological activities.[3][4] We provide field-proven, step-by-step protocols, explain the causality behind experimental choices, and present data-driven insights to empower researchers in drug discovery and chemical synthesis.
Foundational Chemistry of 2-Hydroxy-5-methoxy-benzaldehyde
The synthetic utility of 2-hydroxy-5-methoxy-benzaldehyde stems from the ortho-relationship of the hydroxyl and aldehyde groups. The hydroxyl group can act as an intramolecular nucleophile or directing group, while the aldehyde provides a key electrophilic site for condensation and cyclization reactions. The methoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing reaction rates and the biological activity of the resulting heterocycles.
Table 1: Physicochemical Properties of 2-Hydroxy-5-methoxy-benzaldehyde
| Property | Value | Source |
| IUPAC Name | 2-Hydroxy-5-methoxybenzaldehyde | [1][2] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol | [1][2] |
| CAS Number | 672-13-9 | [1] |
| Molecular Formula | C₈H₈O₃ | [1][5] |
| Molar Mass | 152.15 g/mol | [1][5][6] |
| Appearance | Yellow to yellow-green liquid/solid | [1] |
| Boiling Point | 250 °C | [1][6] |
| Melting Point | 4 °C | [1] |
This key intermediate is commonly synthesized via the Reimer-Tiemann reaction, which involves the ortho-formylation of 4-methoxyphenol, making it a readily accessible starting material for complex syntheses.[1][6]
Application in Heterocycle Synthesis: Protocols and Mechanistic Insights
The following sections provide detailed protocols for the synthesis of major heterocyclic classes starting from 2-hydroxy-5-methoxy-benzaldehyde.
Synthesis of 6-Methoxycoumarins via Knoevenagel Condensation
Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities, including anticoagulant, anticancer, and antimicrobial properties.[3] The Knoevenagel condensation provides a direct and efficient route to this scaffold.
Causality: This reaction leverages the reactivity of an active methylene compound (e.g., malononitrile, diethyl malonate) with the aldehyde group. The reaction is initiated by a base (like piperidine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This is followed by a nucleophilic attack on the aldehyde, subsequent dehydration, and intramolecular cyclization (lactonization) facilitated by the ortho-hydroxyl group to form the stable coumarin ring.[3][7]
Caption: Knoevenagel condensation workflow for coumarin synthesis.
Experimental Protocol: Synthesis of 6-Methoxy-2-iminocoumarin-3-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-methoxy-benzaldehyde (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.[1][3]
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst.[3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual reactants.
-
Drying and Characterization: Dry the product in a vacuum oven at 50°C. The structure can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. The reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile yields 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.[1]
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are biogenetic precursors to flavonoids and are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.[8][9] They exhibit significant antioxidant, anti-inflammatory, and anticancer activities.[8][10]
Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone.[9] In this case, 2-hydroxy-5-methoxy-benzaldehyde reacts with an acetophenone derivative. A strong base (e.g., KOH) deprotonates the α-carbon of the acetophenone, creating an enolate ion. This potent nucleophile attacks the aldehyde's carbonyl carbon, forming a β-hydroxy ketone intermediate, which readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone product.[10][11]
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Experimental Protocol: Synthesis of a 2'-Hydroxy-5'-methoxychalcone Derivative
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-methoxy-benzaldehyde (1.52 g, 10 mmol) and a substituted acetophenone (e.g., acetophenone, 1.20 g, 10 mmol) in 50 mL of ethanol.[8]
-
Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise to the reaction mixture while maintaining vigorous stirring.
-
Reaction Conditions: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The solution will typically change color and thicken.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Precipitation: Slowly acidify the mixture by adding 10% hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2-3). A solid precipitate will form.
-
Isolation and Purification: Collect the crude chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the product from ethanol to obtain pure crystals.[8]
Table 2: Representative Chalcones from 2-Hydroxy-5-methoxy-benzaldehyde
| Acetophenone Reactant | Resulting Chalcone Structure | Expected Yield Range |
| Acetophenone | 1-(2-Hydroxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | 70-85% |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | 65-80% |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | 75-90% |
Synthesis of 6-Methoxybenzofurans
Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring system. This scaffold is present in many natural products and pharmaceuticals. A reliable synthetic route involves the reaction of a salicylaldehyde with an α-halo ketone followed by intramolecular cyclization.[3]
Causality: This is a two-step process. First, an O-alkylation (Williamson ether synthesis) occurs where the phenoxide ion of the salicylaldehyde (formed by a weak base like K₂CO₃) attacks the α-carbon of an α-halo ketone (e.g., α-bromoacetophenone), displacing the halide. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where a base promotes the formation of an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the stable aromatic benzofuran ring.[3][12]
Experimental Protocol: Synthesis of 2-Aroyl-6-methoxybenzofuran
-
O-Alkylation: To a solution of 2-hydroxy-5-methoxy-benzaldehyde (1.52 g, 10 mmol) in 50 mL of acetone, add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir the mixture for 30 minutes at room temperature.[3]
-
Addition of Ketone: Add an α-bromoacetophenone derivative (11 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Isolation of Intermediate: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. The residue contains the ether intermediate, which can be used directly or purified by column chromatography.
-
Cyclization: Dissolve the crude intermediate in 30 mL of ethanol. Add a catalytic amount of a stronger base, such as potassium hydroxide (0.56 g, 10 mmol), and reflux for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice water, and collect the precipitated solid by filtration. Wash with water and recrystallize from ethanol to yield the pure 2-aroyl-6-methoxybenzofuran.
Biological Significance of Derived Heterocycles
The strategic placement of the methoxy group and the inherent properties of the heterocyclic scaffolds synthesized from 2-hydroxy-5-methoxy-benzaldehyde give rise to a wide array of biological activities.
Caption: Synthetic pathways from the precursor to bioactive heterocycles.
-
Chalcones and Coumarins: Derivatives have demonstrated significant anticancer properties, often by inhibiting critical signaling pathways in cancer cells.[3]
-
Antimicrobial Activity: Many of these heterocyclic systems exhibit broad-spectrum activity against various bacterial and fungal strains.[3][4]
-
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group, often retained or revealed in the final structure, contributes to potent antioxidant and anti-inflammatory effects.[10]
-
Enzyme Inhibition: Certain derivatives have been studied as inhibitors of enzymes like tyrosinase and acetylcholinesterase, indicating potential applications in cosmetics and neurodegenerative disease treatment.[5][13]
Conclusion
2-Hydroxy-5-methoxy-benzaldehyde stands out as a privileged and highly valuable precursor in organic synthesis. Its structural features enable straightforward and efficient access to a multitude of heterocyclic compounds through well-established and robust chemical transformations. The protocols and insights provided herein demonstrate its utility in constructing coumarins, chalcones, and benzofurans, which are central to modern drug discovery and materials science. Researchers can confidently employ this building block to generate libraries of complex molecules for screening and development, accelerating the path to novel therapeutics and functional materials.
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PrepChem.com. Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. [Link]
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ResearchGate. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Request PDF. [Link]
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-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
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ResearchGate. (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. [Link]
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ResearchGate. synthesis and biological evaluation of 2-allyl-5-hydroxy-4- methoxy benzaldehyde derivatives for anti-hyperlipidemic activity. [Link]
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Application Notes & Protocols: 2-Hydroxy-5-methoxybenzaldehyde Derivatives in Medicinal Chemistry
Introduction: The Versatile Scaffold of 2-Hydroxy-5-methoxybenzaldehyde
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic compound and an isomer of the well-known vanillin.[1][2] Its chemical structure, featuring a benzene ring substituted with hydroxyl, methoxy, and aldehyde functional groups, makes it a highly versatile and valuable scaffold in medicinal chemistry. These functional groups serve as reactive handles for a multitude of chemical transformations, allowing for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and chalcones.
The parent compound is typically synthesized via the Reimer-Tiemann reaction, starting from 4-methoxyphenol, with yields reported around 79%.[1][3] The strategic placement of the hydroxyl and aldehyde groups facilitates the formation of stable intramolecular hydrogen bonds and allows for effective chelation with metal ions, a property that is often exploited in the design of bioactive molecules.[4][5] This guide explores the significant applications of its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed protocols for synthesis and biological evaluation.
Part 1: Anticancer Applications
Derivatives of 2-hydroxy-5-methoxybenzaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of specific moieties, such as nitro groups or the formation of hydrazone and Schiff base structures, can dramatically enhance this activity.[6][7]
Mechanism of Action
The anticancer effects of these derivatives are often multifactorial. For instance, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde has been shown to inhibit cancer cell proliferation by impeding protein synthesis and inducing apoptosis (programmed cell death).[6] Salicylaldehyde benzoylhydrazones, a related class of compounds, have shown potent activity against leukemic cell lines, with the methoxy group playing a crucial role in their efficacy and selectivity.[7] The general mechanism for many benzaldehyde-derived anticancer compounds involves the induction of the intrinsic mitochondrial pathway of apoptosis.[8]
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the benzaldehyde ring are critical for biological activity. Studies on related methoxyflavone analogs reveal that the interplay between hydroxyl and methoxy groups influences cytotoxicity.[9] Specifically, incorporating a methoxy group at the fifth position in salicylaldehyde hydrazones has been found to significantly increase activity against the MCF-7 breast cancer cell line.[7]
Quantitative Data: Cytotoxicity of Derivatives
The following table summarizes the cytotoxic activity of representative benzaldehyde derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde Thiosemicarbazone | MCF-7 (Breast) | 5.82 | [8] |
| Benzaldehyde Thiosemicarbazone | SGC-7901 (Gastric) | 0.032 | [8] |
| 5-Methoxysalicylaldehyde Hydrazone | MCF-7 (Breast) | Significant Activity | [7] |
| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | Colon & Cervical Cells | Inhibits Growth | [6] |
Part 2: Antimicrobial & Antioxidant Applications
The scaffold is a cornerstone for developing potent antimicrobial agents. Schiff base derivatives, in particular, have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[5][10]
Mechanism of Action
The antimicrobial action of these compounds is often attributed to the azomethine group (C=N) in Schiff bases, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity. Chelation with metal ions, such as copper(II), can further enhance this activity.[5] For example, Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (a close isomer) are effective antimicrobial and antiaflatoxigenic agents, with their activity enhanced upon condensation with amino sugars.[11] The parent compound and its isomers also exhibit antioxidant properties, primarily due to the phenolic hydroxyl group's ability to scavenge free radicals.[12][13]
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for evaluating the antimicrobial potential of newly synthesized derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
Title: Synthesis of (E)-2-((phenylimino)methyl)-4-methoxyphenol
Principle: This protocol describes the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and aniline to form a Schiff base. The reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule.
Materials and Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (1.0 mmol, 152.15 mg)
-
Aniline (1.0 mmol, 93.13 mg, ~91 µL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Stirring hotplate, round-bottom flask, condenser
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reactant Dissolution: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 mmol) in 5 mL of ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
Addition of Amine: In a separate vial, dissolve aniline (1.0 mmol) in 5 mL of ethanol. Add this solution dropwise to the aldehyde solution at room temperature.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 2-3 hours.
-
Causality Note: Heating under reflux increases the reaction rate and ensures the completion of the condensation. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Precipitation and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If not, cool the flask in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C).
-
Characterization: Confirm the structure of the resulting Schiff base using FT-IR (look for the appearance of a C=N stretch around 1620 cm⁻¹ and the disappearance of the C=O aldehyde stretch), ¹H NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [8] Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 2-hydroxy-5-methoxybenzaldehyde derivative
-
DMSO (sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates
-
Multi-channel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [8] * Self-Validation: Include wells with medium only (no cells) as a background control.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
-
Causality Note: During this time, only viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
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CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Nanjing University of Science and Technology. Available at: [Link]
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R Discovery. (2017). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Available at: [Link]
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Lim, W., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link]
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Dai, J., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules. Available at: [Link]
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Gulea, A., et al. (2016). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. Available at: [Link]
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Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Available at: [Link]
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Majumdar, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Iseppi, R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules. Available at: [Link]
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Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Available at: [Link]
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Kumar, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]
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precisionFDA. (n.d.). 2-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved from [Link]
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Kim, H., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. Available at: [Link]
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Hranjec, M., et al. (2024). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Hydroxy-5-methoxy-benzaldehyde in the Synthesis of Advanced Fluorescent Probes
Abstract
2-Hydroxy-5-methoxy-benzaldehyde, an isomer of the well-known compound vanillin, serves as a highly versatile and strategic precursor in the field of chemical sensing.[1][2] Its unique trifunctional architecture—comprising a reactive aldehyde, a chelating hydroxyl group, and an electron-donating methoxy group—makes it an ideal building block for a new generation of fluorescent probes. This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of probes derived from this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and analysis, and illustrate the underlying principles of fluorescence modulation that enable the detection of a wide range of analytes, from metal ions to biologically relevant molecules.
Foundational Principles: Why 2-Hydroxy-5-methoxy-benzaldehyde?
The efficacy of 2-Hydroxy-5-methoxy-benzaldehyde in fluorescent probe design is not coincidental; it is a direct result of its molecular structure.
-
The Aldehyde Group (-CHO): This is the primary reactive site, enabling straightforward condensation reactions with primary amines to form Schiff bases.[3][4] The resulting imine (-C=N-) bond is often a key component of the fluorophore's conjugated system and can be involved in analyte recognition.
-
The Ortho-Hydroxyl Group (-OH): Positioned adjacent to the aldehyde, this group is critical. Firstly, it can form a stable intramolecular hydrogen bond with the imine nitrogen in the resulting Schiff base. This pre-organizes the molecule for metal ion chelation. Secondly, it is essential for photophysical processes like Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism that can be exploited for ratiometric sensing.[5]
-
The Para-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring. It increases the electron density of the fluorophore system, which can enhance the fluorescence quantum yield and shift the emission wavelength to longer, more biologically compatible regions.
The synergy of these three groups allows for the rational design of probes that can operate through various sensing mechanisms, most notably Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) inhibition, and ESIPT modulation.[6]
Core Synthesis: The Schiff Base Condensation Reaction
The most prevalent method for utilizing 2-Hydroxy-5-methoxy-benzaldehyde is the synthesis of Schiff bases via condensation with a primary amine. This reaction is robust, high-yielding, and versatile, allowing for the introduction of various functional units (the "recognition sites") by simply changing the amine counterpart.
Mechanism of Action
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product. The use of a polar protic solvent like ethanol or methanol is standard, as it effectively solvates the intermediates. While the reaction can proceed without a catalyst, adding a few drops of a weak acid, such as glacial acetic acid, is highly recommended.[4] The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of the initial nucleophilic attack by the amine.
Caption: General mechanism for acid-catalyzed Schiff base formation.
Experimental Protocol: Synthesis of a Representative Probe for Al³⁺ Detection
This protocol details the synthesis of a Schiff base fluorescent probe (Probe 1) from 2-Hydroxy-5-methoxy-benzaldehyde and 2-aminobenzothiazole, designed for the selective detection of aluminum ions (Al³⁺). The benzothiazole moiety is a well-known fluorophore, and its combination with the chelating site forms an effective sensor.
Materials:
-
2-Hydroxy-5-methoxy-benzaldehyde (1.0 mmol, 152.15 mg)
-
2-Aminobenzothiazole (1.0 mmol, 150.19 mg)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol) in 10 mL of absolute ethanol with gentle warming if necessary. In a separate beaker, dissolve 2-Hydroxy-5-methoxy-benzaldehyde (1.0 mmol) in 15 mL of absolute ethanol.[4]
-
Mixing and Catalysis: Add the aldehyde solution to the amine solution in the flask while stirring. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours, often indicated by the formation of a colored precipitate.[3]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow solid precipitate should form. To maximize yield, the flask can be cooled further in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified yellow solid product in a vacuum oven or desiccator.
-
Characterization: Confirm the structure of the synthesized Probe 1 using standard analytical techniques, including FT-IR (to observe the C=N imine stretch, typically around 1610-1630 cm⁻¹), ¹H NMR, ¹³C NMR, and mass spectrometry.
Sensing Mechanism and Application
The synthesized Probe 1 is designed to be a "turn-on" fluorescent sensor for Al³⁺. The underlying principle is Chelation-Enhanced Fluorescence (CHEF).
In its free form, the probe exhibits weak fluorescence. This is due to efficient non-radiative decay pathways, such as the free rotation of the C-N single bond and the isomerization of the C=N double bond, which quench the excited state. Upon the addition of Al³⁺, the ion is selectively chelated by the phenolic oxygen and the imine nitrogen. This coordination forms a rigid, planar complex.
This structural rigidity significantly inhibits the non-radiative decay pathways. As a result, the radiative pathway (fluorescence) becomes dominant, leading to a dramatic increase in the fluorescence intensity—a classic "turn-on" response.
Caption: The CHEF mechanism leading to a "turn-on" fluorescence response.
Workflow for Sensor Evaluation
The following workflow outlines the necessary steps to validate the performance of a newly synthesized fluorescent probe.
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- 2. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Enzymatic Reactions Involving 2-Hydroxy-5-methoxy-benzaldehyde
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to enzymatic reactions involving 2-Hydroxy-5-methoxy-benzaldehyde. This document delves into the causality behind experimental choices, providing robust and self-validating protocols for key biotransformations.
Introduction: The Versatility of 2-Hydroxy-5-methoxy-benzaldehyde in Biocatalysis
2-Hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin, is a valuable scaffold in medicinal chemistry and the synthesis of fine chemicals.[1][2] Its utility stems from its reactive aldehyde and hydroxyl moieties, as well as the methoxy group, which can be targeted for specific modifications. Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying this molecule, leading to novel derivatives with potentially enhanced biological activities. This guide explores three key enzymatic transformations: glycosylation, O-demethylation, and Baeyer-Villiger oxidation, providing the scientific rationale and detailed protocols for their implementation in a research setting.
Section 1: Enzymatic Glycosylation of 2-Hydroxy-5-methoxy-benzaldehyde
Scientific Rationale:
Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a powerful tool for modifying the physicochemical properties of bioactive compounds.[3] For phenolic compounds like 2-Hydroxy-5-methoxy-benzaldehyde, glycosylation can enhance aqueous solubility, improve stability, and modulate bioavailability.[4] This biotransformation is catalyzed by glycosyltransferases (GTs), which utilize an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to transfer the sugar to an acceptor molecule. The resulting glycoside of 2-Hydroxy-5-methoxy-benzaldehyde could exhibit altered pharmacological properties, making this an attractive strategy in drug discovery.
Experimental Workflow for Enzymatic Glycosylation:
Caption: Workflow for the enzymatic glycosylation of 2-Hydroxy-5-methoxy-benzaldehyde.
Protocol for Enzymatic Glycosylation:
This protocol is adapted from a procedure for the glycosylation of a similar phenolic aldehyde, p-hydroxybenzaldehyde.[5]
1. Materials and Reagents:
-
Glycosyltransferase (e.g., a plant-derived or microbial GT known to accept phenolic substrates)
-
2-Hydroxy-5-methoxy-benzaldehyde
-
Uridine diphosphate glucose (UDP-glucose)
-
HEPES buffer (50 mM, pH 7.5)
-
Acetonitrile
-
Deionized water
2. Equipment:
-
Incubator or water bath set to 35°C
-
HPLC-MS system for analysis
-
Preparative HPLC system for purification
-
Centrifuge
3. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 mM HEPES buffer (pH 7.5) to a final volume of 1 mL.
-
2-Hydroxy-5-methoxy-benzaldehyde to a final concentration of 2 mM.
-
UDP-glucose to a final concentration of 4 mM.
-
Purified glycosyltransferase to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the reaction mixture at 35°C for 4 to 24 hours.[6]
-
Reaction Quenching: Terminate the reaction by adding an equal volume of acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to precipitate the enzyme. Transfer the supernatant to an HPLC vial.
-
Analysis: Analyze the supernatant by HPLC-MS to identify the formation of the glycosylated product. The product will have a mass corresponding to the addition of a glucose molecule to the substrate.
-
Purification: Purify the glycosylated product using a preparative HPLC system with a suitable C18 column.
Quantitative Data Summary:
| Parameter | Optimal Condition | Reference |
| Temperature | 35°C | [5] |
| pH | 7.5 | [5] |
| Substrate Conc. | 2 mM | [5] |
| Glucose Donor | UDP-Glucose | [5] |
Section 2: Fungal-Mediated O-Demethylation
Scientific Rationale:
O-demethylation is the removal of a methyl group from a methoxy ether, converting it to a hydroxyl group. This reaction is particularly relevant in the metabolism of lignin-derived aromatic compounds in nature.[7] Certain fungi, particularly entomopathogenic filamentous fungi, have been shown to effectively demethylate methoxyflavones.[8][9] Applying this biotransformation to 2-Hydroxy-5-methoxy-benzaldehyde would yield 2,5-dihydroxybenzaldehyde, a valuable chemical intermediate. This enzymatic process offers a mild alternative to harsh chemical demethylating agents like boron tribromide.[10]
Experimental Workflow for Fungal O-Demethylation:
Caption: Workflow for the fungal-mediated O-demethylation of 2-Hydroxy-5-methoxy-benzaldehyde.
Protocol for Fungal-Mediated O-Demethylation:
This protocol is based on methods used for the biotransformation of methoxyflavones by Beauveria bassiana.[8]
1. Materials and Reagents:
-
Beauveria bassiana strain
-
Sabouraud dextrose broth
-
2-Hydroxy-5-methoxy-benzaldehyde
-
Ethyl acetate
-
Dimethyl sulfoxide (DMSO)
2. Equipment:
-
Shaking incubator
-
Autoclave
-
TLC plates and developing chamber
-
HPLC-MS system
3. Procedure:
-
Fungal Culture Preparation: Inoculate Beauveria bassiana into 100 mL of sterile Sabouraud dextrose broth in a 250 mL flask.
-
Initial Growth: Incubate the culture at 28°C with shaking at 150 rpm for 3-4 days.
-
Substrate Addition: Dissolve 2-Hydroxy-5-methoxy-benzaldehyde in a minimal amount of DMSO and add it to the fungal culture to a final concentration of 0.1 mg/mL.
-
Biotransformation: Continue the incubation under the same conditions for another 7-10 days.
-
Extraction: After incubation, saturate the culture with NaCl and extract three times with an equal volume of ethyl acetate.
-
Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. Analyze the residue by TLC and HPLC-MS to identify the demethylated product.
Section 3: Baeyer-Villiger Oxidation of the Aldehyde Group
Scientific Rationale:
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group.[11] This reaction converts ketones to esters and aldehydes to carboxylic acids or, in the case of aromatic aldehydes, to formates which can subsequently hydrolyze to phenols.[12] The enzymatic Baeyer-Villiger oxidation of 2-Hydroxy-5-methoxy-benzaldehyde is expected to yield 5-methoxy-1,2-hydroquinone. This transformation is highly valuable for producing substituted catechols and hydroquinones, which are important building blocks in organic synthesis.
Experimental Workflow for Baeyer-Villiger Oxidation:
Caption: Workflow for the Baeyer-Villiger oxidation of 2-Hydroxy-5-methoxy-benzaldehyde.
Protocol for Baeyer-Villiger Oxidation:
This protocol is adapted from studies on 4-hydroxyacetophenone monooxygenase (HAPMO), a well-characterized BVMO.[12]
1. Materials and Reagents:
-
4-hydroxyacetophenone monooxygenase (HAPMO)
-
2-Hydroxy-5-methoxy-benzaldehyde
-
NADPH
-
FAD
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetonitrile
2. Equipment:
-
UV-Vis spectrophotometer
-
Incubator or water bath set to 30°C
-
HPLC-MS system
3. Procedure:
-
Enzyme Activity Assay:
-
In a quartz cuvette, prepare a 1 mL reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 0.2 mM NADPH, 10 µM FAD, and the purified HAPMO enzyme.
-
Initiate the reaction by adding 2-Hydroxy-5-methoxy-benzaldehyde to a final concentration of 1 mM.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.
-
-
Product Formation:
-
For larger scale reactions, set up a reaction mixture as above in a larger volume.
-
Incubate at 30°C for 1-2 hours or until NADPH is consumed.
-
Quench the reaction with an equal volume of acetonitrile.
-
Centrifuge to remove the precipitated enzyme.
-
Analyze the supernatant by HPLC-MS to identify the product, 5-methoxy-1,2-hydroquinone, and the intermediate formate ester.
-
Quantitative Data Summary:
| Parameter | Condition | Rationale |
| Enzyme | 4-hydroxyacetophenone monooxygenase (HAPMO) | Known to act on hydroxy-substituted aromatic carbonyls[12] |
| pH | 8.0 | Optimal for HAPMO activity[12] |
| Cofactors | NADPH, FAD | Required for BVMO catalytic cycle[13] |
| Monitoring | NADPH consumption at 340 nm | Stoichiometric with substrate conversion |
References
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Efficient Bioproduction of p-Hydroxybenzaldehyde β-Glucoside from p-Hydroxybenzaldehyde by Glycosyltransferase Mutant UGTBL1-Δ60. (2025). PMC - NIH. [Link]
-
Anaerobic O-demethylations of Methoxynaphthols, Methoxyfuran, and Fluoroanisols by Sporomusa Ovata. PubMed. [Link]
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2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]
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Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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2-Hydroxy-5-methoxybenzaldehyde | C8H8O3. PubChem. [Link]
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Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
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2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers. [Link]
-
Recent progress in the enzymatic glycosylation of phenolic compounds. ResearchGate. [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
-
2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]
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Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis. [Link]
-
Methoxyphenamine O-demethylase and 5-hydroxylase: a GLC-ECD assay to study their activities and their inhibition by debrisoquine and sparteine. PubMed. [Link]
-
O-Demethylation and Successive Oxidative Dechlorination of Methoxychlor by Bradyrhizobium sp. Strain 17-4, Isolated from River Sediment. NIH. [Link]
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Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. MDPI. [Link]
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Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. ResearchGate. [Link]
- Method for preparing o-methoxybenzaldehyde by using micro-reaction device.
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A selective and mild glycosylation method of natural phenolic alcohols. Beilstein Journals. [Link]
-
Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Royal Society of Chemistry. [Link]
-
Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate. [Link]
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2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. NIH. [Link]
-
Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6. NIH. [Link]
-
Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization. PubMed. [Link]
-
Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC - NIH. [Link]
-
Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins. PMC - NIH. [Link]
-
Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. [Link]
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Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals. [Link]
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Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis. ACS Publications. [Link]
-
O-Demethylation. Chem-Station Int. Ed.. [Link]
-
Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. MDPI. [Link]
-
Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases. MDPI. [Link]
-
Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. [Link]
-
Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board. [Link]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 5-Methoxysalicylaldehyde Schiff Bases
Introduction: The Versatility and Potential of 5-Methoxysalicylaldehyde Schiff Base Metal Complexes
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of coordination chemistry, valued for their straightforward synthesis and versatile coordination behavior with a wide array of metal ions.[1] When derived from salicylaldehyde and its substituted analogues, these ligands offer a rich field of study, yielding metal complexes with significant potential in catalysis, materials science, and particularly in drug development.[2][3] The introduction of a methoxy group at the 5-position of the salicylaldehyde ring can modulate the electronic properties and, consequently, the biological activity of the resulting metal complexes.
Coordination of these Schiff base ligands to transition metal ions often leads to a significant enhancement of their inherent biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[4][5] This potentiation is frequently attributed to the chelation theory, which posits that complexation increases the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.[5] The metal ion itself can also introduce additional mechanisms of action, such as redox activity or binding to biological macromolecules. This guide provides detailed protocols for the synthesis and characterization of Schiff base ligands derived from 5-methoxysalicylaldehyde and their subsequent complexation with transition metal ions, offering insights for researchers in medicinal chemistry and drug development.
Synthetic Workflow Overview
The synthesis of metal complexes with 5-methoxysalicylaldehyde Schiff bases is typically a two-step process. First, the Schiff base ligand is synthesized via a condensation reaction between 5-methoxysalicylaldehyde and a primary amine. Subsequently, the isolated and purified ligand is reacted with a suitable metal salt to form the desired complex.
Caption: General workflow for the synthesis of 5-methoxysalicylaldehyde Schiff base metal complexes.
Detailed Experimental Protocols
Part 1: Synthesis of the Schiff Base Ligand
This protocol details the synthesis of a representative Schiff base ligand from 5-methoxysalicylaldehyde and aniline. The same methodology can be adapted for other primary amines.
Rationale: The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a reversible nucleophilic addition-elimination reaction.[1] The reaction is typically carried out in a protic solvent like ethanol or methanol, which can solvate the reactants and facilitate proton transfer.[6] Heating under reflux is employed to increase the reaction rate and drive the equilibrium towards the product by removing the water byproduct.[7] A catalytic amount of acid can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, though it is often not necessary for activated aldehydes like salicylaldehyde.
Materials:
-
5-Methoxysalicylaldehyde
-
Aniline (or another primary amine)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 5-methoxysalicylaldehyde (e.g., 10 mmol) in 25 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline (10 mmol) in 15 mL of absolute ethanol.
-
Reaction Initiation: Slowly add the ethanolic solution of aniline to the stirred solution of 5-methoxysalicylaldehyde at room temperature. A color change and the formation of a precipitate are often observed immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours to ensure the reaction goes to completion.[8]
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. A solid product should precipitate out of the solution. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven or a desiccator.
-
Characterization: Determine the yield, melting point, and characterize the product using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR).
Part 2: Synthesis of the Metal Complex
This protocol describes a general method for the synthesis of a metal(II) complex using the pre-synthesized Schiff base ligand. A 1:2 metal-to-ligand stoichiometry is often observed, but this can vary depending on the metal ion and the specific ligand.[1]
Rationale: The Schiff base ligand, possessing donor atoms such as the azomethine nitrogen and the phenolic oxygen, acts as a chelating agent.[9] The reaction with a metal salt, typically a halide or acetate, results in the formation of a stable coordination complex. The choice of solvent is again typically ethanol or methanol. Refluxing provides the necessary energy to overcome the activation barrier for ligand exchange and complex formation.
Materials:
-
Purified 5-methoxysalicylaldehyde Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Absolute Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the purified Schiff base ligand (e.g., 2 mmol) in 30 mL of hot absolute ethanol in a round-bottom flask.
-
Addition of Metal Salt: In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol for a 1:2 metal:ligand ratio) in 15 mL of absolute ethanol, heating gently if necessary.
-
Complexation: Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand. A change in color and the formation of a precipitate usually indicate the formation of the complex.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours with continuous stirring.[10]
-
Isolation and Purification: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration. Wash the solid with a sufficient amount of ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the final metal complex in a vacuum oven.
-
Characterization: Characterize the complex by determining its decomposition temperature, molar conductivity, and using spectroscopic methods (FT-IR, UV-Vis) and magnetic susceptibility measurements.
Characterization of the Ligand and Metal Complexes
Spectroscopic and physical characterization are essential to confirm the identity and purity of the synthesized compounds.
Caption: Key characterization techniques for the Schiff base and its metal complex.
Table 1: Typical Spectroscopic Data for a 5-Methoxysalicylaldehyde Schiff Base and its Cu(II) Complex
| Technique | Compound | Key Observation | Interpretation |
| FT-IR | Schiff Base Ligand | Sharp band at ~1615-1625 cm⁻¹Broad band at ~3200-3400 cm⁻¹ | ν(C=N) of the azomethine groupν(O-H) of the phenolic group |
| Cu(II) Complex | Shift of ν(C=N) to lower frequency (~1600-1610 cm⁻¹)Disappearance of the broad ν(O-H) bandNew bands at ~450-550 cm⁻¹ | Coordination of the azomethine nitrogen to the metal ionDeprotonation and coordination of the phenolic oxygenFormation of M-N and M-O bonds | |
| ¹H NMR | Schiff Base Ligand | Singlet at ~8.5-9.0 ppmSinglet at ~12.0-13.0 ppm | Proton of the azomethine group (-CH=N-)Proton of the phenolic hydroxyl group (-OH) |
| UV-Vis | Schiff Base Ligand | Bands at ~250-350 nm | π → π* and n → π* transitions within the ligand |
| Cu(II) Complex | Ligand-based bands may shiftNew, broad band in the visible region (~500-700 nm) | d-d electronic transitions of the Cu(II) ion, indicative of complex geometry |
Applications in Drug Development
Metal complexes of 5-methoxysalicylaldehyde Schiff bases are of significant interest to drug development professionals due to their broad spectrum of biological activities.
-
Antimicrobial Agents: Many of these complexes exhibit potent activity against various strains of bacteria and fungi.[2] The chelation of the metal ion often enhances the antimicrobial efficacy compared to the free ligand.[4] The proposed mechanism involves the increased lipophilicity of the complex, allowing for better penetration of microbial cell walls and subsequent disruption of cellular processes.[5]
-
Anticancer Agents: Research has demonstrated the cytotoxic effects of salicylaldehyde-type Schiff base metal complexes against several cancer cell lines.[11] Potential mechanisms of action include the induction of apoptosis through the generation of reactive oxygen species (ROS), intercalation with DNA, and inhibition of key enzymes involved in cell proliferation.
-
Antioxidant and Catalytic Activity: The redox properties of the coordinated metal ion can impart significant antioxidant capabilities to the complexes, allowing them to scavenge harmful free radicals.[5] Furthermore, these complexes can act as catalysts in various organic transformations, such as oxidation reactions, which is a testament to their chemical versatility.[3]
Conclusion
The synthesis of metal complexes with 5-methoxysalicylaldehyde Schiff bases provides a versatile platform for the development of new therapeutic agents and catalysts. The protocols outlined in this guide are robust and can be adapted for a wide range of primary amines and metal ions, allowing for the systematic exploration of structure-activity relationships. The enhanced biological activity observed upon complexation underscores the potential of these compounds in addressing challenges in medicinal chemistry, particularly in the search for novel antimicrobial and anticancer drugs. Careful characterization using a suite of analytical techniques is paramount to confirming the successful synthesis and understanding the coordination environment of the metal ion, which ultimately dictates the properties and potential applications of these fascinating molecules.
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde. Retrieved from [Link]
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MDPI. (2022). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Retrieved from [Link]
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Application Notes & Protocols: Development of Antimicrobial Agents from 2-Hydroxy-5-methoxy-benzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Methoxysalicylaldehyde Scaffold
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products and their synthetic derivatives have historically been a rich source of new drugs. 2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is a phenolic aldehyde that serves as a highly promising and versatile chemical scaffold for this purpose.[1][2] Its inherent structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a methoxy substituent, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of two major classes of antimicrobial derivatives from 2-Hydroxy-5-methoxybenzaldehyde: Chalcones and Schiff Bases . These compound classes have been consistently identified as possessing significant antibacterial and antifungal properties.[3][4][5] We will delve into the rationale behind synthetic strategies, provide step-by-step experimental protocols, and outline methodologies for assessing biological activity and preliminary mechanisms of action.
Part 1: Synthesis of Bioactive Derivatives
The strategic modification of the 2-Hydroxy-5-methoxybenzaldehyde core is crucial for enhancing its antimicrobial potency. The aldehyde functional group is the primary site for derivatization, enabling the construction of larger molecules with diverse pharmacophores.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a key class of flavonoids whose antimicrobial activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in enzymes.[3] The Claisen-Schmidt condensation is a reliable and efficient method for their synthesis.
The reaction involves the base-catalyzed condensation of an aldehyde (2-Hydroxy-5-methoxybenzaldehyde) with a ketone (typically a substituted acetophenone). This creates a diverse library of chalcones where one aromatic ring is fixed (the 2-hydroxy-5-methoxy-phenyl group) and the other can be varied to modulate lipophilicity, electronic properties, and steric bulk, thereby fine-tuning the antimicrobial activity.
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
This protocol outlines the synthesis of (E)-1-(Aryl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one.
-
Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2-Hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) and an equimolar amount of the desired substituted acetophenone (e.g., 4'-chloroacetophenone, 10 mmol, 1.55 g) in 20 mL of rectified spirit or ethanol.[3]
-
Catalyst Addition: While stirring vigorously at room temperature (maintain 20-25°C with a water bath), add a 40% aqueous sodium hydroxide (NaOH) solution (10 mL) dropwise over 15-20 minutes. The solution will typically become turbid and change color.[3][6]
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Once the reaction is complete (disappearance of the starting aldehyde), pour the reaction mixture into 200 mL of ice-cold water.
-
Precipitation: Carefully neutralize the mixture by adding 1N hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 5-6. A solid precipitate (the crude chalcone) will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Purification:
-
Recrystallization: Dry the crude solid and recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone.[7]
-
Column Chromatography (if necessary): If recrystallization does not yield a pure product, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.[8]
-
-
Characterization: Confirm the structure of the purified chalcone using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch around 1640-1670 cm⁻¹, and ¹H-NMR should confirm the trans configuration of the propenone bridge protons.[7]
Synthesis of Schiff Bases (Imines)
Schiff bases, formed by the condensation of a primary amine and an aldehyde, are another class of compounds with a wide range of pharmacological activities.[5] The imine (-C=N-) bond is crucial for their biological function. Synthesizing Schiff bases from 2-Hydroxy-5-methoxybenzaldehyde and various amines allows for the introduction of new functional groups that can modulate antimicrobial efficacy. Furthermore, these ligands are excellent for creating metal complexes, which often show enhanced biological activity compared to the free ligand.[4][9]
-
Reagent Preparation: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) in 25 mL of absolute ethanol in a 100 mL round-bottomed flask.
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine (e.g., 4-aminoantipyrine, 10 mmol, 2.03 g) dissolved in 15 mL of ethanol.
-
Catalysis & Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.
-
Product Formation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The filtered product is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure via IR, ¹H-NMR, and ¹³C-NMR. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1630 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H-NMR spectrum.
Part 2: Protocols for Antimicrobial Evaluation
After successful synthesis and characterization, the new compounds must be evaluated for their antimicrobial activity. The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC).
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 3: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Prepare stock solutions of the synthesized chalcones and Schiff bases in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a viability indicator like resazurin.
Protocol 4: Determination of MBC/MFC
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at the MIC, 2x MIC, 4x MIC, etc.).
-
Plating: Spot the aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Data Presentation
Summarize the antimicrobial activity data in a clear, tabular format.
| Compound ID | Derivative Type | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Cpd-01 | Chalcone | S. aureus | 62.5 | 125 |
| Cpd-01 | Chalcone | E. coli | 125 | >256 |
| Cpd-01 | Chalcone | C. albicans | 250 | >256 |
| SB-01 | Schiff Base | S. aureus | 125 | 250 |
| SB-01 | Schiff Base | E. coli | 250 | >256 |
| Data are representative and for illustrative purposes only. |
Part 3: Elucidating the Mechanism of Action
Understanding how a compound kills or inhibits a microbe is a critical step in its development. For phenolic compounds like chalcones and Schiff bases, a common mechanism involves the disruption of the bacterial cell membrane.[10]
Caption: Proposed mechanism of action involving cell membrane disruption by synthesized antimicrobial agents.
Protocol 5: Cell Membrane Integrity Assay (Nucleic Acid Release)
This assay measures the leakage of intracellular components (like DNA and RNA) as an indicator of membrane damage.[10][11]
-
Bacterial Preparation: Grow the target bacterium (e.g., S. aureus) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to an optical density (OD₆₀₀) of 0.5.
-
Treatment: Add the synthesized compound to the bacterial suspension at concentrations of 1x MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubation: Incubate the suspensions at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take 1 mL aliquots from each suspension and centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Measurement: Transfer the supernatant to a quartz cuvette and measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. An increase in A₂₆₀ over time compared to the negative control indicates the release of nucleic acids from the cytoplasm.
Conclusion and Future Outlook
2-Hydroxy-5-methoxybenzaldehyde is an outstanding starting material for the generation of potent antimicrobial agents. The synthetic accessibility of derivatives like chalcones and Schiff bases, coupled with their significant biological activities, makes this scaffold highly attractive for drug discovery programs. The protocols detailed herein provide a robust framework for the synthesis, antimicrobial screening, and preliminary mechanistic evaluation of these compounds.
Future work should focus on expanding the library of derivatives to build a comprehensive SAR profile, evaluating the most potent compounds against drug-resistant clinical isolates, and conducting essential studies on cytotoxicity against mammalian cell lines to assess their therapeutic potential.
References
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.).
- Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. (2011). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
- 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9. (n.d.). Biosynth.
- Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024).
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences.
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology.
- 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem.
- 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia.
- What are the applications of 2-Hydroxy-5-methoxybenzaldehyde? (n.d.). Guidechem.
- Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. (2017). PubMed.
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023).
- Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (n.d.). MDPI.
- O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). MDPI.
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Application Notes: 2-Hydroxy-5-methoxybenzaldehyde as a Versatile Precursor in the Synthesis of Novel Fungicidal Agents
Introduction: The Strategic Importance of Substituted Salicylaldehydes in Agrochemical Innovation
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an aromatic aldehyde that is gaining significant attention as a versatile building block in the synthesis of advanced agrochemicals.[1] Its unique substitution pattern, featuring a hydroxyl, a methoxy, and an aldehyde group on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures with potent biological activities. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of 2-Hydroxy-5-methoxybenzaldehyde in the synthesis of a promising new class of fungicides. We will delve into the synthetic protocols, the rationale behind the molecular design, and the biological evaluation of these novel compounds, with a focus on derivatives incorporating the α-methylene-γ-butyrolactone moiety.
Rationale for Use in Fungicide Synthesis: Targeting the Fungal Respiratory Chain
The search for novel fungicides with high efficacy, low toxicity, and novel modes of action is a continuous effort in agrochemical research. One of the most successful targets for modern fungicides is the mitochondrial respiratory chain, which is essential for energy production in fungi. Specifically, inhibitors of the cytochrome bc1 complex (Complex III) have proven to be highly effective. Strobilurin fungicides, for example, act by inhibiting this complex.
Recent studies have shown that derivatives of salicylaldehyde, when combined with other bioactive moieties, can exhibit potent fungicidal properties. A particularly promising approach has been the synthesis of salicylaldehyde derivatives that incorporate an α-methylene-γ-butyrolactone moiety.[2][3] This combined scaffold has demonstrated excellent activity against a range of devastating plant pathogens, in some cases exceeding the efficacy of commercial fungicides like pyraclostrobin.[2][3]
The fungicidal action of these novel compounds is attributed to their ability to disrupt the fungal respiratory metabolism by binding to Complex III.[3] This specific mode of action, coupled with the synthetic accessibility from precursors like 2-Hydroxy-5-methoxybenzaldehyde, makes this a highly attractive area for the development of next-generation fungicides.
Synthetic Pathway and Protocols
The synthesis of these novel fungicides involves a multi-step process that leverages the reactivity of the functional groups on the 2-Hydroxy-5-methoxybenzaldehyde core. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative compound.
General Synthetic Workflow
The overall synthesis can be conceptualized as a three-stage process:
-
Synthesis of the Salicylaldehyde-Amine Linker: The aldehyde group of 2-Hydroxy-5-methoxybenzaldehyde is reacted with a suitable amine to form a Schiff base, which is then reduced to a more stable secondary amine.
-
Preparation of the α-Methylene-γ-Butyrolactone Moiety: This bioactive component is synthesized separately, often starting from commercially available precursors.
-
Coupling and Final Product Formation: The salicylaldehyde-amine linker is coupled with the α-methylene-γ-butyrolactone moiety to yield the final fungicidal compound.
Detailed Experimental Protocol: Synthesis of a 2-Hydroxy-5-methoxybenzaldehyde-derived α-Methylene-γ-Butyrolactone Fungicide
This protocol is adapted from the general methods described by He et al. (2023) for the synthesis of a representative fungicidal compound starting from 2-Hydroxy-5-methoxybenzaldehyde.[2]
Step 1: Synthesis of N-(2-hydroxy-5-methoxybenzyl)aniline
-
Reaction Setup: To a solution of 2-Hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol).
-
Schiff Base Formation: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxy-5-methoxybenzyl)aniline.
Step 2: Synthesis of the Final Fungicide
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve N-(2-hydroxy-5-methoxybenzyl)aniline (2.29 g, 10 mmol) and a pre-synthesized α-methylene-γ-butyrolactone derivative with a suitable leaving group (e.g., a halogenated precursor, 10 mmol) in dichloromethane (30 mL).
-
Coupling Reaction: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.42 g, 11 mmol) to the mixture. Stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the final product by column chromatography on silica gel to yield the target fungicide.
Biological Activity and Efficacy
The fungicidal activity of salicylaldehyde derivatives incorporating an α-methylene-γ-butyrolactone moiety has been demonstrated to be exceptionally high against a range of important plant pathogens. The table below summarizes the in vitro fungicidal activity (EC₅₀ values) of a representative compound (Compound C3 from He et al., 2023) compared to commercial fungicides.[3]
| Pathogen | Compound C3 (EC₅₀ µg/mL) | Pyraclostrobin (EC₅₀ µg/mL) | Carbendazim (EC₅₀ µg/mL) |
| Rhizoctonia solani | 0.65 | 1.44 | 0.33 |
| Valsa mali | 0.91 | - | - |
| Phytophthora capsici | 1.33 | - | - |
Data sourced from He et al., Pest Management Science, 2023.[3]
As the data indicates, Compound C3 exhibits superior in vitro activity against Rhizoctonia solani compared to the widely used strobilurin fungicide, pyraclostrobin.[3] Furthermore, in vivo studies have demonstrated the protective efficacy of these compounds. For instance, Compound C3 showed a 74.8% protective efficacy against R. solani in pot experiments at a concentration of 200 µg/mL, which is comparable to the commercial fungicide validamycin (78.2%).[3]
Mode of Action: A Closer Look at Complex III Inhibition
The potent fungicidal activity of these novel salicylaldehyde derivatives is attributed to their ability to interfere with the fungal mitochondrial respiratory chain. The proposed mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III).
By binding to Complex III, the salicylaldehyde-derived fungicide disrupts the electron transport chain, which in turn inhibits the production of ATP, the primary energy currency of the cell. This ultimately leads to fungal cell death.[3] Mechanistic studies have shown that these compounds can alter the mycelial morphology and ultrastructure of fungi, as well as increase the permeability of the cell membrane.[3]
Conclusion and Future Perspectives
2-Hydroxy-5-methoxybenzaldehyde is a valuable and versatile precursor for the synthesis of novel agrochemicals. The development of salicylaldehyde derivatives incorporating an α-methylene-γ-butyrolactone moiety represents a significant advancement in the search for new, highly effective fungicides. The straightforward synthetic pathways, potent biological activity, and specific mode of action make these compounds excellent candidates for further development. Researchers in the field of agrochemical synthesis are encouraged to explore the potential of 2-Hydroxy-5-methoxybenzaldehyde and related structures in the creation of the next generation of crop protection agents.
References
-
He, H.-W., Xu, D., Wu, K.-H., Lu, Z.-Y., Liu, X., & Xu, G. (2023). Discovery of novel salicylaldehyde derivatives incorporating an α-methylene-γ-butyrolactone moiety as fungicidal agents. Pest Management Science. [Link]
-
He, H.-W., Xu, D., Wu, K.-H., Lu, Z.-Y., Liu, X., & Xu, G. (2023). Discovery of Novel Salicylaldehyde Derivatives Incorporating an α-Methylene-γ-Butyrolactone Moiety as Antifungal Agents. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reimer-Tiemann Reaction for High-Yield Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
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Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for the purification of 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable compound from complex reaction mixtures. As an isomer of vanillin, 2-hydroxy-5-methoxybenzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] However, its purification is often complicated by the presence of reaction byproducts, unreacted starting materials, and its physical properties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification hurdles, ensuring you achieve the desired purity for your downstream applications.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities in your crude product. The nature and quantity of these byproducts are highly dependent on the synthetic route employed.
FAQ: What are the most common byproducts in the synthesis of 2-hydroxy-5-methoxybenzaldehyde?
The impurity profile of crude 2-hydroxy-5-methoxybenzaldehyde is typically dictated by the synthetic method, with the Reimer-Tiemann and Duff reactions being common examples.[1][3]
-
Unreacted Starting Materials: The most common impurity is the starting phenol, typically 4-methoxyphenol.[4] Its presence is usually due to an incomplete reaction.
-
Regioisomers: Formylation reactions on phenols are often not perfectly selective. In the Reimer-Tiemann reaction, while the ortho product (2-hydroxy-5-methoxybenzaldehyde) is favored, the formation of the para-formylated isomer (4-hydroxy-3-methoxybenzaldehyde, or vanillin) can occur, though it is generally a minor byproduct in this specific case.
-
Polymeric Byproducts (Tars): Phenols and aldehydes can be sensitive to reaction conditions. Acidic or basic conditions at elevated temperatures can lead to the formation of dark, tarry, polymeric materials, which can be challenging to remove.[5]
-
Oxidation Products: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 2-hydroxy-5-methoxybenzoic acid. This is particularly common if the product is exposed to air for extended periods, especially under basic conditions or at high temperatures.[6]
-
Byproducts from Reagents: In the Reimer-Tiemann reaction, which uses chloroform and a strong base, various chlorinated and rearranged byproducts can form.[5] The Duff reaction uses hexamine, and byproducts can arise from incomplete hydrolysis of intermediates.[3][7]
Section 2: Troubleshooting Purification Protocols
This section addresses specific issues you may encounter during the purification process, providing explanations and actionable solutions.
Purification Strategy Selection
Question: My crude product is a dark, viscous oil or tar. What is the best approach to begin purification?
Answer: A dark, tarry crude product indicates the presence of significant polymeric impurities. A multi-step approach is usually necessary. The initial step should be a simple liquid-liquid extraction to remove highly polar or non-polar contaminants. Subsequently, the choice of a primary purification technique depends on the thermal stability of your compound and the nature of the main impurities.
A recommended workflow is to first dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like the corresponding carboxylic acid.[6] Then, wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. After these initial washes, select your primary purification method based on the following decision tree.
Vacuum Distillation
Question: I am attempting to purify my product by vacuum distillation, but it seems to be decomposing, and the yield is very low. Why is this happening?
Answer: Thermal decomposition is a significant risk when distilling functionalized aromatic compounds like 2-hydroxy-5-methoxybenzaldehyde. The combination of a phenol and an aldehyde group makes the molecule susceptible to degradation at high temperatures.
Causality & Solution:
-
High Boiling Temperature: Even under vacuum, the required temperature might be too high. The goal is to lower the boiling point as much as possible. Ensure your vacuum system is operating efficiently and is free of leaks. A lower pressure significantly reduces the boiling point.
-
Presence of Oxygen: Air leaks in the distillation apparatus can lead to oxidation of the aldehyde at high temperatures, contributing to charring and low yield. Ensure all joints are properly sealed. Performing the distillation under a slow stream of an inert gas like nitrogen can be beneficial.
-
Prolonged Heating: The longer the compound is exposed to high temperatures, the more decomposition will occur. Use a short-path distillation apparatus (like a Kugelrohr) to minimize the residence time of the compound on the hot surface.[6] It is also crucial to heat the distillation flask evenly with a heating mantle and stir the liquid to prevent localized overheating.
| Pressure | Approximate Boiling Point |
| 2.5 mmHg | 103°C[8][9] |
| 5 mmHg | 110°C[10] |
| 10 mmHg | 124-129°C[10][11] |
| Atmospheric | 250°C (decomposition likely)[1] |
Column Chromatography
Question: My product streaks severely during silica gel column chromatography, leading to poor separation. What is the cause and how can I fix it?
Answer: Streaking (or tailing) of phenolic compounds on silica gel is a classic problem in chromatography.
Causality & Solution: The issue stems from the interaction between the acidic phenolic hydroxyl group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly.
-
Modify the Mobile Phase: The most common solution is to add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to your eluent (e.g., ethyl acetate/hexanes). The acetic acid will preferentially interact with the active sites on the silica gel, effectively "masking" them from your compound and allowing it to travel down the column in a tighter band.
-
Use a Different Stationary Phase: If modifying the eluent is not effective or is incompatible with your compound, consider using a less acidic stationary phase. Basic alumina can be an effective alternative for purifying aldehydes, though you must first confirm your compound is stable to basic conditions.[6]
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column or using a strong solvent to dissolve the sample can also lead to poor separation.
Bisulfite Adduct Formation
Question: I am using the bisulfite extraction method, but I am not getting a precipitate, and my aldehyde remains in the organic layer. What is going wrong?
Answer: This is a common issue that can arise from several factors related to the equilibrium nature of the bisulfite adduct formation.
Causality & Solution:
-
Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated.[12] Over time, aqueous bisulfite solutions can be oxidized by air, reducing their effectiveness.
-
Adduct Solubility: The bisulfite adduct of 2-hydroxy-5-methoxybenzaldehyde may not precipitate as a solid.[13] It is an ionic salt and is often soluble in the aqueous phase. The goal of the extraction is to pull the aldehyde into the aqueous layer as the adduct, separating it from non-aldehyde impurities in the organic layer. Do not discard the aqueous layer assuming the reaction failed just because a solid did not form.
-
Insufficient Mixing: The reaction occurs at the interface between the organic and aqueous phases. Vigorous shaking of the separatory funnel for several minutes is essential to maximize contact and drive the equilibrium towards adduct formation.[12][14]
-
Solvent Choice: Using a water-miscible co-solvent like methanol can help bring the aldehyde and the aqueous bisulfite into contact, facilitating the reaction before adding the immiscible organic solvent for extraction.[12][13]
Section 3: General FAQs
Question: What is the best way to store purified 2-hydroxy-5-methoxybenzaldehyde?
Answer: Aldehydes, especially phenolic aldehydes, are prone to oxidation. The compound has a low melting point (approx. 4°C), meaning it is often a liquid or semi-solid at room temperature.[8][15] For long-term stability, it should be stored in a tightly sealed amber glass vial to protect it from light and air. Purging the vial with an inert gas (argon or nitrogen) before sealing is highly recommended. Store the vial in a refrigerator or freezer to keep the material solid, which will slow down potential degradation pathways.
Question: How can I quickly assess the purity of my final product?
Answer:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material and the purified fraction side-by-side on a silica plate. A pure compound should ideally show a single spot. A good solvent system is 20-30% ethyl acetate in hexanes.
-
Gas Chromatography (GC) / GC-MS: Provides quantitative purity information (e.g., 98% pure).[10] GC-MS can help identify any remaining impurities.
-
¹H NMR Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. For 2-hydroxy-5-methoxybenzaldehyde, you should look for the characteristic aldehyde proton signal (~9.8 ppm), the phenolic proton signal (~11 ppm, can be broad), and the aromatic and methoxy protons in their expected regions. The absence of signals from starting materials or other byproducts is a strong indicator of high purity.
Section 4: Key Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of aromatic aldehydes and is based on established methods.[12][14]
-
Dissolution: Dissolve the crude 2-hydroxy-5-methoxybenzaldehyde (e.g., 5 g) in methanol (20 mL) in a separatory funnel.
-
Adduct Formation: Add 10 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite. Stopper the funnel and shake vigorously for 3-5 minutes. Vent the funnel periodically.
-
Extraction: Add 50 mL of deionized water and 50 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel. Shake vigorously again.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the bisulfite adduct, into a clean Erlenmeyer flask. The organic layer, containing non-aldehyde impurities, can be discarded.
-
Regeneration: Return the aqueous layer to the separatory funnel. Add 50 mL of fresh ethyl acetate. Slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise while swirling until the pH of the aqueous layer is >12 (check with pH paper).
-
Isolation: Shake the funnel to extract the regenerated, pure aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase.
-
Work-up: Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Place the crude 2-hydroxy-5-methoxybenzaldehyde into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly open the system to the vacuum and allow any residual low-boiling solvents to be removed.
-
Heating: Once a stable, low pressure is achieved (e.g., <5 mmHg), begin to gently heat the distillation flask using a heating mantle. Stir the contents to ensure even heating.
-
Collection: The product will begin to distill and condense in the collection arm. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure (see Table 1). Discard any initial forerun or final high-boiling residue.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
References
-
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-hydroxy-5-methoxy-benzaldehyde. Retrieved from [Link]
- Google Patents. (1972). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Chemistry Archive. Retrieved from [Link]
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
- Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57324.
- Supporting Information for: Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. (n.d.). Royal Society of Chemistry.
- Hive Chemistry Discourse. (2001, September 8). Route to interesting aldehydes.
- Deno, N. C., & Newman, M. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57324.
-
Reddit. (2015, April 1). r/chemistry - Purifying aldehydes?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). Retrieved from [Link]
- Hive Chemistry Discourse. (2001, September 18). 2-Hydroxy-5-methoxybenzaldehyde.
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
LookChem. (2025, May 20). 2-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
- Sciencemadness.org. (2008, November 5). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction.
- ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- Baker, R. H., & Gilbert, E. C. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 23.
- Gholivand, K., & Torkestani, K. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 77(10), 1365-1372.
-
NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]
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Common side reactions in the synthesis of 5-methoxysalicylaldehyde
Welcome to the technical support center for the synthesis of 5-methoxysalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-methoxysalicylaldehyde?
The most common and industrially relevant starting material for 5-methoxysalicylaldehyde is 4-methoxyphenol. The key transformation is the introduction of a formyl (-CHO) group onto the aromatic ring, a process known as formylation. The two most frequently employed methods are:
-
The Reimer-Tiemann Reaction: This classic method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[1][2] It is renowned for its ability to selectively formylate the ortho position of phenols.[3]
-
The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol-boric acid or trifluoroacetic acid.[4][5] It is also known for its ortho-selectivity in phenols.[6]
Other notable methods include magnesium-mediated formylation using paraformaldehyde, which can offer milder conditions.[7]
Q2: Why is regioselectivity a major challenge in this synthesis?
The starting material, 4-methoxyphenol, has two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are ortho, para-directing for electrophilic aromatic substitution. The hydroxyl group is the stronger activator, particularly under basic conditions where it exists as the phenoxide ion (-O⁻).
The challenge arises because there are two positions ortho to the hydroxyl group (C2 and C6) and one position para (C4, which is blocked by the methoxy group). The methoxy group at C4 further activates the two adjacent positions (C3 and C5). The desired product is formylated at the C2 position. The primary isomeric byproduct results from formylation at the C6 position, which is sterically unhindered but electronically less favored in some mechanisms. Precise control of reaction conditions is crucial to maximize the yield of the desired 2-formyl product (5-methoxysalicylaldehyde).
Q3: What are the most common impurities I should expect?
Besides unreacted 4-methoxyphenol, the most common impurities are:
-
Isomeric Byproducts: The formation of 3-methoxysalicylaldehyde (formylation at the other ortho position) can occur, though it is typically a minor product.
-
Diformylated Products: Under harsh conditions or with excess formylating agent, a second formyl group can be introduced, leading to diformyl-4-methoxyphenol.[8]
-
Polymeric/Tarry Materials: Both the Reimer-Tiemann and Duff reactions, if not properly controlled, can produce complex, high-molecular-weight side products that are difficult to characterize and remove.
-
Products of Carbene Insertion (Reimer-Tiemann): Dichlorocarbene is highly reactive and can lead to other minor byproducts if the reaction is not optimized.[1]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Reimer-Tiemann Reaction Troubleshooting
Problem 1: My yield is very low, and I recover a lot of unreacted 4-methoxyphenol.
-
Primary Cause (Causality): This issue points to either insufficient generation of the active electrophile (dichlorocarbene) or inadequate nucleophilicity of the phenoxide. The reaction is often biphasic (aqueous base and organic chloroform), and poor mixing can severely limit the reaction rate.[1]
-
Solution & Scientific Rationale:
-
Ensure a Strong Base Concentration: The deprotonation of both chloroform to form the :CCl₂ precursor and the phenol to form the reactive phenoxide requires a sufficiently strong base. Use a 30-50% aqueous solution of NaOH or KOH.
-
Vigorous Stirring: The reaction is mass-transfer limited. Use a high-speed mechanical stirrer to create a fine emulsion between the aqueous and organic layers, maximizing the interfacial area where the reaction occurs.
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to help shuttle the hydroxide ions into the organic phase and the phenoxide into the chloroform phase, accelerating the reaction.
-
Temperature Control: While heat is required to initiate the reaction, it is highly exothermic once it begins.[2] Start by heating the mixture to 60-70°C. If the reaction becomes too vigorous, cool it with an ice bath to prevent reagent decomposition.
-
Problem 2: I'm getting a significant amount of a dark, tarry byproduct that complicates purification.
-
Primary Cause (Causality): Tarry byproducts are the result of polymerization and decomposition reactions. This is often caused by excessively high temperatures or prolonged reaction times, which allow the aldehyde product and intermediates to undergo further, undesired reactions under the strongly basic conditions.
-
Solution & Scientific Rationale:
-
Strict Temperature Management: Do not overheat the reaction mixture. Maintain a steady temperature around 65-70°C. An oil bath with a contact thermometer is essential for precise control.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the 4-methoxyphenol is consumed (or its consumption plateaus), work up the reaction promptly. Prolonged heating will only degrade the product.
-
Controlled Reagent Addition: Add the chloroform dropwise to the heated phenoxide solution rather than all at once.[9] This maintains a low, steady concentration of the highly reactive dichlorocarbene, minimizing side reactions.
-
Problem 3: My final product is contaminated with a diformylated species.
-
Primary Cause (Causality): The product, 5-methoxysalicylaldehyde, still possesses an activated aromatic ring and can undergo a second formylation, especially if an excess of chloroform and base are present or if the reaction temperature is too high.
-
Solution & Scientific Rationale:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of chloroform (e.g., 1.5-2.0 equivalents relative to the phenol) but avoid a large excess.
-
Lower Reaction Temperature: Running the reaction at a slightly lower temperature (e.g., 55-60°C) can reduce the rate of the second formylation more than the first, improving selectivity. This may require a longer reaction time, so TLC monitoring is key.
-
Duff Reaction Troubleshooting
Problem 1: The reaction is very slow, and the yield is poor.
-
Primary Cause (Causality): The Duff reaction is notoriously slow and often low-yielding.[4][10] The formation of the active electrophile, an iminium ion from HMTA, is often the rate-limiting step and requires specific conditions.[11]
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediates. Use anhydrous solvents (e.g., glycerol, trifluoroacetic acid) and dry glassware.
-
Optimize the Acid Catalyst: The choice and amount of acid are critical. Boric acid is commonly used with glycerol to form glyceroboric acid, which acts as both a solvent and a Lewis acid catalyst. In other systems, trifluoroacetic acid can be effective.
-
Sufficiently High Temperature: The Duff reaction typically requires high temperatures (150-160°C) to proceed at a reasonable rate. Ensure your heating apparatus can maintain this temperature consistently.
-
Mechanistic Insights: Visualizing Success and Failure
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired synthesis and a common side reaction pathway.
Desired Pathway: Reimer-Tiemann Ortho-Formylation
The mechanism below outlines the key steps in the successful synthesis of 5-methoxysalicylaldehyde.
Caption: Desired ortho-formylation pathway via the Reimer-Tiemann reaction.
Side Reaction Pathway: Diformylation
If conditions are not controlled, the desired product can react further to yield an undesired diformylated byproduct.
Caption: Pathway showing the formation of an undesired diformylated byproduct.
Experimental Protocols
Protocol 1: Optimized Reimer-Tiemann Synthesis of 5-Methoxysalicylaldehyde
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Sodium Hydroxide (8.0 eq)
-
Chloroform (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an oil bath on a stirrer-hotplate.
-
Phenoxide Formation: Dissolve 4-methoxyphenol (1.0 eq) and sodium hydroxide (8.0 eq) in a 2:1 mixture of ethanol/water.[9]
-
Heating: Heat the solution to 70°C with vigorous stirring to form a homogeneous solution of the sodium phenoxide.
-
Chloroform Addition: Add chloroform (2.0 eq) to the dropping funnel. Add the chloroform dropwise to the reaction mixture over 1 hour, maintaining the internal temperature at 70°C. The reaction is exothermic; use an ice bath to control the temperature if necessary.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at 70°C for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the ethanol via rotary evaporation.
-
Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude 5-methoxysalicylaldehyde
-
Silica Gel (flash grade)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare Column: Prepare a flash chromatography column with silica gel, slurry-packed using a 9:1 hexanes:ethyl acetate mixture.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar unreacted starting material will elute first, followed by the desired product.
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions by rotary evaporation to yield pure 5-methoxysalicylaldehyde as a yellow oil or low-melting solid.[12][13]
Data Summary: Comparison of Formylation Methods
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Reagents | Phenol, Chloroform, Strong Base (NaOH/KOH) | Phenol, Hexamethylenetetramine (HMTA), Acid |
| Typical Yield | Moderate to Good (40-80%) | Low to Moderate (20-60%)[6] |
| Conditions | 60-70°C, Biphasic (often with PTC) | High Temp (150-160°C), Anhydrous |
| Primary Side Reaction | Tar formation, Diformylation | Low conversion, Polymerization |
| Advantages | Well-established, higher yields | Avoids chlorinated solvents |
| Disadvantages | Use of toxic chloroform, strong base, exotherm | Very high temps, often poor yields[4] |
References
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
YouTube. (2020, September 25). Lecture 54 I Duff Reaction I Name Reactions I Organic Chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
YouTube. (2021, February 24). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route of the 5-methoxysalicylaldehyde appended thiosemicarbazone derivatives. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, March 23). Formylation of para-methoxyphenol: failure due to diformylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2001, September 8). Route to interesting aldehydes. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methoxysalicylaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methoxysalicylaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]
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- 13. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]
Technical Support Center: Schiff Base Formation with Substituted Salicylaldehydes
Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted salicylaldehydes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The formation of an imine is a reversible reaction, and understanding the factors that control this equilibrium is the key to success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Troubleshooting - Low Yield & Incomplete Reactions
Question: Why is my reaction yield low, or why am I recovering only starting materials?
Answer: This is the most common issue in Schiff base synthesis, and it almost always points to the reaction's equilibrium. The condensation of an amine with an aldehyde to form an imine (a Schiff base) is a reversible dehydration reaction.[1][2] The presence of the water byproduct in the reaction mixture can hydrolyze the imine bond, pushing the equilibrium back towards the starting materials.[1][3]
Causality and Strategic Solutions:
-
Water Removal is Critical: According to Le Chatelier's principle, the continuous removal of water is the most effective strategy to drive the reaction forward and achieve high yields.[1][4]
-
Azeotropic Distillation: For reactions run at higher temperatures, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is highly effective.[1][5][6]
-
Dehydrating Agents: For reactions at room temperature or under milder conditions, the addition of a drying agent directly to the mixture is recommended. Common choices include molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄).[1][5][6]
-
-
pH Optimization: The reaction mechanism involves two key steps: nucleophilic attack of the amine on the carbonyl, followed by acid-catalyzed dehydration of the carbinolamine intermediate.[2][7] The pH must be carefully controlled.
-
Too Basic (pH > 7): The dehydration step is slow without acid catalysis.
-
Too Acidic (pH < 4): The amine starting material becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and stopping the initial attack on the carbonyl.[1][2]
-
Optimal Range: A mildly acidic pH of 4-5 is typically ideal.[1] This can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH).[1][4]
-
-
Solvent Choice: The choice of solvent can impact reaction rates and ease of product isolation. Alcohols like ethanol or methanol are common as they readily dissolve both reactants.[4][7] For water removal strategies, solvents like toluene or dichloromethane are preferred.[5]
Question: My amine or salicylaldehyde has bulky or electron-withdrawing substituents, and the reaction is slow or incomplete. How can I drive it to completion?
Answer: The electronic nature and steric profile of your substituents have a profound impact on the reactivity of both the amine and the aldehyde.
Causality and Strategic Solutions:
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) on the salicylaldehyde make the carbonyl carbon more electrophilic and accelerate the initial nucleophilic attack.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) on the salicylaldehyde make the carbonyl carbon less electrophilic and slow down the reaction.
-
EWGs on the amine decrease its nucleophilicity, making the initial attack slower and more difficult. This is a very common reason for low yields.
-
EDGs on the amine increase its nucleophilicity, speeding up the reaction.[8][9]
-
-
Steric Hindrance: Bulky groups near the reactive centers (the -NH₂ or -CHO groups) can physically block the reactants from approaching each other, dramatically slowing the reaction rate.[10]
Troubleshooting Steps for Unreactive Substrates:
-
Increase Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome steric and electronic barriers.[4]
-
Use a More Aggressive Catalyst: While a few drops of acetic acid are often sufficient, switching to a stronger acid catalyst like p-TsOH can accelerate the dehydration of the sterically hindered carbinolamine intermediate.[1][4]
-
Increase Reactant Concentration: Use a 1.1 to 1.5 molar excess of the more accessible or less expensive reactant to shift the equilibrium towards the product side.[1]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some reactions with deactivated substrates may require 12-24 hours to reach completion.
Section 2: Product Isolation and Purification
Question: My product is an oil and won't crystallize. What are my options?
Answer: "Oiling out" is a common problem, often occurring when the melting point of the compound is lower than the boiling point of the solvent or when impurities are present.[11]
Strategic Solutions:
-
Trituration: Attempt to induce solidification by stirring or scratching the oil with a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes, pentane, or diethyl ether).[1] This can wash away soluble impurities and encourage crystal lattice formation.
-
Solvent System Change: The initial choice of solvent for recrystallization may be incorrect. A systematic approach to finding a new solvent is required. The ideal solvent should dissolve the compound when hot but not when cold. Consider binary solvent systems (e.g., ethanol/water, chloroform/hexane).[12]
-
Column Chromatography: If crystallization fails, column chromatography is the next step. However, standard silica gel is acidic and can cause hydrolysis.[1][13]
-
Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) which may be easier to crystallize and purify. The free base can be regenerated afterward.[1]
Question: I suspect my Schiff base is hydrolyzing on my silica gel column. What should I do?
Answer: This is a frequent and valid concern. The acidic nature of silica gel can catalyze the hydrolysis of the imine bond, leading to poor recovery and contamination of fractions with starting materials.[1][13]
Strategic Solutions:
-
Use Neutral Alumina: The best alternative is to use a neutral stationary phase like alumina for column chromatography.[13]
-
Deactivate the Silica Gel: If alumina is not available, you can "deactivate" the silica gel. This is done by pre-treating the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in the eluent. This neutralizes the acidic sites on the silica surface.
-
Use NH-Functionalized Silica: For compounds with amine groups, NH-functionalized silica can be an effective option to prevent decomposition.[14]
-
Run the Column Quickly: Minimize the contact time between your compound and the silica gel. Use a slightly more polar solvent system than what TLC suggests to push the compound through the column faster.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can become acidic over time. Ensure you are using fresh, high-purity solvents.
Section 3: Characterization and Verification
Question: How can I definitively confirm the formation of the imine bond using spectroscopy?
Answer: Confirmation requires identifying the disappearance of starting material signals and the appearance of unique product signals. IR and ¹H NMR spectroscopy are the primary tools for this.
Spectroscopic Evidence for Schiff Base Formation:
| Spectroscopic Method | Starting Material Signals to DISAPPEAR | Product Signals to APPEAR | Typical Range/Value |
| FT-IR | Aldehyde C=O stretch | Imine C=N stretch | 1620-1680 cm⁻¹[7][15] |
| Amine N-H stretch (primary amines show two bands) | 3300-3500 cm⁻¹ | ||
| ¹H NMR | Aldehyde proton (-CHO) | Azomethine proton (-CH=N-) | Singlet, ~8.0-9.0 ppm[16][17] |
| Amine protons (-NH₂) | Broad singlet, variable | ||
| ¹³C NMR | Aldehyde carbon (-CHO) | Imine carbon (-CH=N-) | ~160-170 ppm |
Expert Tip: The intramolecular hydrogen bond between the salicylaldehyde's hydroxyl group and the imine nitrogen often shifts the phenolic -OH proton signal far downfield in the ¹H NMR spectrum (e.g., >10 ppm), providing another strong piece of evidence for the desired structure.
Section 4: Product Stability and Storage
Question: My purified Schiff base seems to be decomposing over time. How can I prevent this?
Answer: The stability of Schiff bases is primarily threatened by hydrolysis.[13] Moisture, especially in the presence of acid or base, will revert the imine to its constituent aldehyde and amine.[2][13]
Best Practices for Storage:
-
Ensure Absolute Dryness: Before storing, ensure the compound is completely free of water and residual solvents. Drying under high vacuum is recommended.
-
Use an Inert Atmosphere: Store the solid product in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace moist air.[13]
-
Refrigerate or Freeze: Store the vial at a low temperature (e.g., 4 °C or -20 °C) to slow down any potential degradation pathways.[13]
-
Avoid Acidic Environments: Do not store near bottles of acids, as trace vapors can catalyze hydrolysis.
For particularly unstable compounds, it is often best to use them immediately in the next synthetic step.[13]
Visualizations & Data
Diagrams
Caption: General mechanism of Schiff base formation.
Caption: Troubleshooting workflow for low-yield reactions.
Data Table
Table 1: Recommended Solvents for Reaction and Purification
| Purpose | Solvent Choices | Rationale & Key Considerations |
| Reaction | Ethanol, Methanol | Good solvency for most reactants. Product often precipitates upon formation, simplifying isolation.[4][7] |
| Toluene, Benzene | Higher boiling points. Ideal for azeotropic water removal with a Dean-Stark apparatus.[5][6] | |
| Dichloromethane (DCM), Chloroform | Can be used at room temperature with dehydrating agents like MgSO₄.[5] | |
| Recrystallization | Ethanol, Chloroform, Ethyl Acetate, Dimethylformamide (DMF) | Common choices for single-solvent recrystallization. Solubility must be tested.[12][13] |
| Ethanol/Water, Chloroform/Hexane | Binary systems are useful when a single solvent is not ideal.[12] |
Experimental Protocols
Protocol 1: General Synthesis of a Salicylaldehyde Schiff Base with Water Removal
This protocol provides a general procedure for the condensation of a substituted salicylaldehyde with a primary amine using a dehydrating agent.
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
Substituted Primary Amine (1.0-1.1 eq)
-
Anhydrous Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 eq) and the primary amine (1.0-1.1 eq).
-
Add enough anhydrous ethanol to dissolve the reactants (typically creating a 0.2-0.5 M solution).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]
-
Add the dehydrating agent (anhydrous MgSO₄, ~1.5 eq by weight, or activated 4Å molecular sieves, ~1 g per 10 mmol of aldehyde).[5]
-
Stir the reaction at room temperature or reflux, monitoring the progress by TLC until the limiting starting material is consumed.
-
Once complete, filter off the dehydrating agent and wash it with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product (often a yellow solid or oil) can be purified by recrystallization (see Protocol 2).
References
-
ResearchGate. (2024). How to purify Schiff base product? [Online Forum]. Available at: [Link]
-
Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Available at: [Link]
-
ResearchGate. (2015). Is it necessary to remove water during schiff base synthesis? [Online Forum]. Available at: [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? [Online Forum]. Available at: [Link]
-
Al Khulaifi, R. S., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. Available at: [Link]
-
ResearchGate. (2024). How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? [Online Forum]. Available at: [Link]
-
Górka, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Kaczmarek, M. T., et al. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
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Wang, Y., et al. (2019). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Inorganica Chimica Acta. Available at: [Link]
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base? [Online Forum]. Available at: [Link]
-
ResearchGate. (2025). Background defining during the imine formation reaction in FT-IR liquid cell. Available at: [Link]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? [Online Forum]. Available at: [Link]
-
RSIS International. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. Available at: [Link]
-
Hanna, T. A., & Baranger, A. M. (2003). Catalytic C−N Bond Formation by Metal-Imide-Mediated Imine Metathesis. Journal of the American Chemical Society. Available at: [Link]
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Luo, Y., et al. (2008). In-situ formation and detailed analysis of imine bonds for the construction of conjugated aromatic monolayers on Au(111). Applied Physics A. Available at: [Link]
-
Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters. Available at: [Link]
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Wang, Y., et al. (2019). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Inorganica Chimica Acta. Available at: [Link]
-
Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Available at: [Link]
-
Gichinga, M. G., et al. (2022). Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available at: [Link]
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ResearchGate. (2025). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]
-
Reddit. (2013). Help with imines. [Online Forum]. Available at: [Link]
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ResearchGate. (n.d.). Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence.... Available at: [Link]
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Sciencemadness Discussion Board. (2015). Preparation of Salicylaldehyde. [Online Forum]. Available at: [Link]
-
International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Available at: [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. Available at: [Link]
-
Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Available at: [Link]
-
ResearchGate. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available at: [Link]
-
IOSR Journal of Applied Chemistry. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available at: [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Available at: [Link]
-
ResearchGate. (2025). Spectroscopy studies on Schiff Base N, N'-bis(salicylidene)-1,2phenylenediamine by NMR,infrared,Raman and DFT calculations. Available at: [Link]
-
ResearchGate. (n.d.). H-NMR spectrum of Schiff base from salicylaldehyde and p-toluidine.... Available at: [Link]
-
Analytical Methods. (2019). New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor applications. Available at: [Link]
-
Wikipedia. (n.d.). Imine. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Available at: [Link]
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Technical Support Center: Synthesis of 2-Hydroxy-5-methoxy-benzaldehyde Derivatives
Welcome to the technical support center for the synthesis and purification of 2-Hydroxy-5-methoxy-benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-proven advice to enhance your experimental outcomes, presented in a clear question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in the formylation of 4-methoxyphenol. What are the common causes and how can I improve it?
Low yields in the formylation of 4-methoxyphenol to produce 2-Hydroxy-5-methoxy-benzaldehyde are a frequent challenge. The primary causes often relate to the choice of formylation method, reaction conditions, and reagent purity.
The most common methods for this synthesis are the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation. Each has its own set of parameters to optimize for better yield.
-
Reimer-Tiemann Reaction: This classic method involves reacting a phenol with chloroform in the presence of a strong base.[1][2] While effective, it can suffer from low yields and the formation of undesired isomers. To improve the yield, ensure vigorous mixing, as the reaction is often biphasic.[2] The choice of base and solvent system is also critical.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] It can offer better yields and regioselectivity compared to the Reimer-Tiemann reaction.[3] However, the reaction is sensitive to the stoichiometry of HMTA; an excess can lead to the formation of di-formylated byproducts.[4]
-
Magnesium-Mediated Formylation: This approach often provides high yields and excellent ortho-selectivity.[5][6] The reaction typically involves the formation of a magnesium salt of the phenol, which then reacts with a formaldehyde source like paraformaldehyde.[1][5] Key to a high yield is the anhydrous nature of the reagents and solvent.
To systematically troubleshoot low yields, consider the following:
-
Reagent Quality: Ensure all reagents, especially the 4-methoxyphenol and solvents, are pure and dry.
-
Reaction Temperature: Overheating can lead to decomposition and side reactions. Maintain the recommended temperature for the chosen method.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction accordingly.[7]
Q2: I am observing significant amounts of a di-formylated byproduct. How can I minimize its formation?
The formation of di-formylated byproducts is a common issue, particularly in the Duff reaction when using an excess of the formylating agent.[4] To suppress this side reaction, carefully control the stoichiometry of hexamethylenetetramine (HMTA) to the phenolic substrate. A 1:1 ratio is generally recommended for mono-formylation.[4] Monitoring the reaction closely with TLC or HPLC will allow you to stop the reaction once the desired mono-formylated product is maximized, preventing further reaction to the di-formylated species.[4]
Q3: My final product is impure. What are the best purification strategies for 2-Hydroxy-5-methoxy-benzaldehyde?
Purification of 2-Hydroxy-5-methoxy-benzaldehyde can be challenging due to its physical properties and the nature of potential impurities. Several effective methods can be employed:
-
Distillation: While a common technique, it may require high vacuum due to the product's boiling point and can be time-consuming.[5]
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide a high degree of purity.[8]
-
Formation of Metal Salts: A particularly effective strategy for isolating the product from a crude reaction mixture is to form a metal salt.[5] By treating the crude product with a base like potassium hydroxide, the potassium salt of 2-Hydroxy-5-methoxy-benzaldehyde can be precipitated, filtered, and then neutralized to recover the pure aldehyde.[5] This method is advantageous as it avoids the need for more laborious purification techniques.[5]
Troubleshooting Guides
Guide 1: Optimizing the Reimer-Tiemann Reaction for 4-Methoxyphenol
Issue: Low yield and formation of isomeric byproducts.
Underlying Principles: The Reimer-Tiemann reaction proceeds via the formation of dichlorocarbene (:CCl₂) in a basic medium, which then acts as the electrophile attacking the electron-rich phenoxide ring.[2] The ortho-selectivity is generally favored, but para-substitution can also occur.
Step-by-Step Optimization Protocol:
-
Reagent and Solvent Preparation:
-
Use freshly distilled 4-methoxyphenol.
-
Ensure the chloroform is free of acidic impurities.
-
Prepare a concentrated aqueous solution of sodium or potassium hydroxide.
-
-
Reaction Setup:
-
Temperature Control:
-
The reaction is exothermic.[2] Maintain the reaction temperature between 60-70°C. Higher temperatures can lead to the decomposition of the product and increased formation of byproducts.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully acidify the mixture to neutralize the excess base and protonate the phenoxide.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product using column chromatography or by forming the potassium salt as described in the FAQs.[5]
-
Table 1: Effect of Reaction Parameters on Reimer-Tiemann Reaction Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Stirring | Inadequate | Low | Poor mixing of immiscible reactants.[2] |
| Vigorous | High | Increased interfacial area for reaction.[2] | |
| Temperature | < 60°C | Low | Slow reaction rate. |
| 60-70°C | Optimal | Favorable reaction kinetics. | |
| > 70°C | Low | Product decomposition and side reactions. | |
| Base | NaOH | Good | Effective for phenoxide and carbene formation.[2] |
| KOH | Better | Higher solubility in the reaction medium can improve yield. |
Guide 2: Enhancing Purity through Metal Salt Formation
Issue: Difficulty in removing persistent impurities from the crude product.
Underlying Principles: The phenolic hydroxyl group of 2-Hydroxy-5-methoxy-benzaldehyde is acidic and readily reacts with a strong base to form a salt. This salt often has different solubility properties compared to the starting material and non-acidic impurities, allowing for selective precipitation.
Step-by-Step Purification Protocol:
-
Dissolution of Crude Product: Dissolve the crude 2-Hydroxy-5-methoxy-benzaldehyde in a suitable organic solvent like acetone or ethyl acetate.[5]
-
Salt Formation and Precipitation:
-
Isolation of the Salt:
-
Filter the precipitated salt at a low temperature (0-10°C) to minimize its solubility in the filtrate.[5]
-
Wash the salt with a cold solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the purified salt in water.
-
Acidify the mixture with a mineral acid (e.g., HCl) until the pH is acidic.
-
The pure 2-Hydroxy-5-methoxy-benzaldehyde will precipitate or can be extracted with an organic solvent.
-
Visualizing the Workflow
Caption: A generalized workflow for the synthesis and purification of 2-Hydroxy-5-methoxy-benzaldehyde.
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
References
- Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
-
2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. [Link]
-
Duff, J. C., & Bills, E. J. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 193-197. [Link]
-
2-Hydroxy-5-methoxybenzaldehyde (NP0079720). (n.d.). NP-MRD. Retrieved January 17, 2026, from [Link]
- 2-methoxy-5-hydroxybenzaldehyde. (n.d.). Google Patents.
-
Rathi, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 45-51. [Link]
-
Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021, June 11). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Casiraghi, G., et al. (1998). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. ChemInform, 29(45). [Link]
-
Formylation of para-methoxyphenol: failure due to diformylation. (2012, March 23). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Phenol Formylation. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. (2008, March 31). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved January 17, 2026, from [Link]
-
Convenient Method for the ortho-Formylation of Phenols. (n.d.). Retrieved January 17, 2026, from [Link]
-
Formylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Formylation of 4-methoxyphenol. (2024, August 2). YouTube. Retrieved January 17, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Route to interesting aldehydes. (2001, September 8). The Hive. Retrieved January 17, 2026, from [Link]
-
4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2008, November 5). Sciencemadness.org. Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024, February 26). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Byproduct identification in the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The following information is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-Hydroxy-5-methoxy-benzaldehyde?
The two most prevalent methods for synthesizing 2-Hydroxy-5-methoxy-benzaldehyde are the Reimer-Tiemann reaction and the Duff reaction, both of which involve the formylation of 4-methoxyphenol.[1][2]
-
Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base (like NaOH) to ortho-formylate phenols.[3][4] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[5][6]
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often acetic acid or trifluoroacetic acid).[7][8] It is also a form of electrophilic aromatic substitution.[9]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields are a common issue and can stem from several factors depending on the chosen synthetic route.
For the Reimer-Tiemann Reaction:
-
Inefficient Dichlorocarbene Formation: Ensure the base is sufficiently strong and fresh to deprotonate the chloroform effectively. The reaction is often biphasic, so vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[5]
-
Suboptimal Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[4] Poor temperature management can lead to the formation of tars and other degradation products.[10]
-
Incomplete Reaction: The reaction may require sufficient time and temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
For the Duff Reaction:
-
Insufficiently Acidic Conditions: The Duff reaction requires an acidic catalyst to generate the electrophilic iminium ion from hexamine.[8] Ensure the acid used is of appropriate concentration and purity.
-
Hydrolysis Step: The final hydrolysis step is critical to liberate the aldehyde. Incomplete hydrolysis will result in lower yields of the desired product.
-
Reaction Time and Temperature: The Duff reaction typically requires heating.[9] Ensure the reaction is heated for a sufficient duration at the optimal temperature for your specific substrate and conditions.
Q3: I've isolated my product, but I suspect it's impure. What are the likely byproducts?
The most common byproducts in the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde are positional isomers and unreacted starting material.
| Potential Byproduct | Common Synthetic Route | Reason for Formation |
| 4-Hydroxy-3-methoxybenzaldehyde (Isovanillin) | Reimer-Tiemann & Duff | The methoxy group is an ortho-, para-director. While the hydroxyl group strongly directs ortho, some para-formylation can occur. |
| 2,4-Diformyl-5-methoxyphenol | Reimer-Tiemann & Duff | If both ortho positions to the hydroxyl group are available and reaction conditions are harsh, diformylation can occur.[11] |
| Unreacted 4-methoxyphenol | Both | Incomplete reaction. |
| Polymeric/Tarry materials | Both | Side reactions and degradation of starting materials or products, especially under harsh temperature or pH conditions.[10] |
Troubleshooting Guides
Problem 1: Identification of an Unknown Impurity in the Final Product
You have an unknown spot on your TLC plate or an unexpected peak in your GC-MS or HPLC chromatogram.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Step-by-Step Protocol for Identification:
-
Initial TLC Analysis:
-
Spot your crude product, the starting 4-methoxyphenol, and a co-spot (crude + starting material) on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
This will quickly confirm if the impurity is unreacted starting material.[11]
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. An isomer like 4-Hydroxy-3-methoxybenzaldehyde will have the same molecular weight as your desired product (152.15 g/mol ).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing between isomers. The coupling patterns of the aromatic protons will be different for 2-Hydroxy-5-methoxy-benzaldehyde versus its isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While less definitive for isomers, the FT-IR spectrum can confirm the presence of hydroxyl (-OH), aldehyde (-CHO), and ether (C-O-C) functional groups.[14]
-
-
Isolation and Characterization (if necessary):
-
If the identity of the byproduct is still unclear, perform column chromatography or preparative TLC to isolate the impurity.
-
Once isolated, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, MS, IR) can be performed to definitively determine its structure.
-
Problem 2: Removing the 4-Hydroxy-3-methoxybenzaldehyde Isomer
Your analysis confirms the presence of the unwanted para-formylated isomer.
Purification Strategy:
Caption: Purification workflow to separate isomers.
Detailed Protocol for Column Chromatography:
-
Prepare the Column:
-
Use silica gel as the stationary phase.
-
Pack the column using a slurry method with a non-polar solvent like hexane.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate). The different isomers will have slightly different polarities and will elute at different times.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and monitor the separation by TLC.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hydroxy-5-methoxy-benzaldehyde.
-
References
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Online Chemistry Teacher. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Organic Chemistry. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (1972). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
-
Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). Formylation of para-methoxyphenol: failure due to diformylation. Retrieved from [Link]
-
YouTube. (2024, August 2). Formylation of 4-methoxyphenol. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]
-
chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]
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Technical Support Center: Improving the Regioselectivity of the Formylation of 4-Methoxyphenol
Welcome to the technical support center for the regioselective formylation of 4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of hydroxy- and methoxy-substituted benzaldehydes, key intermediates in pharmaceutical and fine chemical production.
The formylation of 4-methoxyphenol presents a classic challenge in regioselectivity: the directing effects of the hydroxyl and methoxy groups can lead to a mixture of ortho- and para-formylated products. Achieving high selectivity for the desired isomer is critical for efficient synthesis and downstream applications. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
I. Understanding the Challenge: Ortho vs. Para Selectivity
The hydroxyl (-OH) and methoxy (-OCH₃) groups of 4-methoxyphenol are both activating, electron-donating groups that direct electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked by the methoxy group, formylation can occur at either of the two ortho positions relative to the hydroxyl group. However, the methoxy group also exerts its own directing effect, potentially leading to a mixture of isomers. The primary goal is typically to achieve selective formylation at the position ortho to the hydroxyl group and meta to the methoxy group, yielding 2-hydroxy-5-methoxybenzaldehyde, an isomer of vanillin.[1]
II. Troubleshooting Common Formylation Reactions
Several classic organic reactions are employed for the formylation of phenols. Each method has its own set of advantages, disadvantages, and specific challenges regarding regioselectivity.[2] This section addresses common issues in a question-and-answer format.
A. The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform and a strong base for the ortho-formylation of phenols.[3][4] While it classically favors ortho substitution, achieving high selectivity with substituted phenols like 4-methoxyphenol can be challenging.
Q1: My Reimer-Tiemann reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the ortho-product?
A1: Achieving high ortho-selectivity in the Reimer-Tiemann reaction is influenced by several factors, including the choice of base, solvent system, and reaction temperature.
-
Choice of Base: The counterion of the base can play a crucial role in directing the regioselectivity. Using bases with cations that can coordinate with the phenoxide can enhance ortho-selectivity.[5]
-
Solvent System: The reaction is often conducted in a biphasic system. The choice of phase-transfer catalyst or emulsifying agent can significantly affect the outcome.[3][5] Vigorous stirring is essential to ensure adequate mixing of the phases.[6][7]
-
Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[3][4] Maintaining a consistent and optimized temperature is crucial for controlling side reactions and improving selectivity.
Q2: I'm observing significant tar and polymer formation in my Reimer-Tiemann reaction. What's causing this and how can I prevent it?
A2: Polymerization is a common side reaction, especially with activated phenols under the harsh basic conditions of the Reimer-Tiemann reaction.
-
Stoichiometry Control: Carefully control the molar ratio of chloroform to the phenol. An excess of chloroform can lead to undesired side reactions.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization.[5] The reaction typically needs heating to initiate, but once started, it can become highly exothermic.[3][4]
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]
B. The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols.[8][9] It is known for its preference for ortho-substitution.[8]
Q1: My Duff reaction on 4-methoxyphenol is giving a mixture of products. How can I enhance the selectivity?
A1: While the Duff reaction generally favors ortho-formylation, the presence of two open ortho positions on 4-methoxyphenol can lead to a mixture of mono-formylated isomers and potentially di-formylated products.[10]
-
Stoichiometry of HMTA: To favor mono-formylation, carefully control the stoichiometry of HMTA relative to the 4-methoxyphenol. Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product.[5]
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction rate and selectivity. Trifluoroacetic acid (TFA) is often used, and optimizing its amount is key.[5]
-
Temperature and Reaction Time: Monitor the reaction closely and maintain the lowest effective temperature to prevent over-reaction and the formation of byproducts.[5]
Q2: I'm getting a significant amount of di-formylated product in my Duff reaction. How can I avoid this?
A2: Di-formylation is a common issue when both ortho positions to the hydroxyl group are available.[5]
-
Adjust Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate.[5] A lower ratio of HMTA will favor mono-formylation.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired mono-formylated product is maximized.[5]
C. The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction uses a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds.[11][12]
Q1: My Vilsmeier-Haack reaction with 4-methoxyphenol is giving a low yield. What are the potential causes?
A1: Low yields in the Vilsmeier-Haack reaction can often be attributed to reagent quality, reaction conditions, or the reactivity of the substrate.
-
Reagent Quality: The Vilsmeier reagent, formed from DMF and POCl₃, is highly sensitive to moisture.[2][13] Ensure you are using anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere.[2]
-
Substrate Reactivity: While phenols are good substrates for this reaction, the electron-donating methoxy group further activates the ring, which can sometimes lead to side reactions if conditions are not optimized.[11]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile can stabilize the charged intermediates, facilitating the reaction.[14]
Q2: How does solvent choice impact the regioselectivity of the Vilsmeier-Haack reaction?
A2: The polarity of the solvent can influence the position of formylation on the aromatic ring.[14] While formylation at the less sterically hindered para position is generally favored in substituted benzenes, electronic effects can also influence the product distribution.[12] For 4-methoxyphenol, where the para position is blocked, the solvent can still play a role in the ratio of the two possible ortho-isomers. Experimenting with different polar aprotic solvents may be necessary to optimize the desired regioselectivity.
III. Advanced Strategies for Improving Regioselectivity
Beyond troubleshooting classical methods, several advanced strategies can be employed to enhance the regioselectivity of 4-methoxyphenol formylation.
Magnesium-Mediated Ortho-Formylation
A highly effective method for achieving exclusive ortho-formylation of phenols involves the use of magnesium chloride and triethylamine with paraformaldehyde.[15][16][17] This method has been shown to be highly regioselective for the ortho position.[15][16]
-
Mechanism: The magnesium ion is believed to play a crucial role by forming a chelate with the phenolic oxygen and the incoming formyl group, directing the substitution to the ortho position.[17]
-
Advantages: This method often provides high yields of the salicylaldehyde derivative and avoids the use of harsh reagents.[15][18] It is applicable for large-scale preparations.[16]
Metal-Organic Frameworks (MOFs) as Catalysts
Recent research has explored the use of Metal-Organic Frameworks (MOFs) as catalysts to control regioselectivity in various reactions, including formylation.[19][20][21]
-
How they work: MOFs are porous crystalline materials with tunable pore sizes and functionalities.[22] The confined environment within the MOF pores can influence the orientation of the substrate and reagents, thereby directing the reaction to a specific position.[20]
-
Potential for 4-Methoxyphenol: While still an emerging area, the use of tailored MOFs could offer a novel approach to achieving high regioselectivity in the formylation of 4-methoxyphenol by exploiting shape-selective catalysis.
IV. Experimental Protocols and Data
Table 1: Comparison of Formylation Methods for Phenols
| Reaction | Reagents | Typical Selectivity | Key Advantages | Common Issues |
| Reimer-Tiemann | Chloroform, Strong Base | Ortho | Well-established method | Low yields, tar formation, moderate regioselectivity[6][18] |
| Duff | HMTA, Acid | Ortho | Inexpensive reagents, operational simplicity[8][9] | Mixture of isomers, di-formylation[5][10] |
| Vilsmeier-Haack | DMF, POCl₃ | Para (generally) | High yields for activated arenes | Moisture sensitive, requires activated substrates[2][23] |
| Mg-Mediated | MgCl₂, Et₃N, Paraformaldehyde | Exclusively Ortho | High regioselectivity, high yields, mild conditions[15][16] | Requires anhydrous conditions |
Detailed Protocol: Magnesium-Mediated Ortho-Formylation of 4-Methoxyphenol
This protocol is adapted from established procedures for the ortho-formylation of phenols.[16][17]
Materials:
-
4-Methoxyphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.2 equivalents) and paraformaldehyde (3.0 equivalents).
-
Add anhydrous THF via syringe.
-
Slowly add triethylamine (2.2 equivalents) to the stirred suspension.
-
Add 4-methoxyphenol (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[16]
-
After completion, cool the reaction mixture to room temperature and quench with 1 N HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-hydroxy-5-methoxybenzaldehyde.
V. Visualizing Reaction Pathways
Diagram 1: General Workflow for Troubleshooting Formylation Reactions
Caption: A general workflow for troubleshooting formylation reactions.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of formylation.
VI. Conclusion
Improving the regioselectivity of the formylation of 4-methoxyphenol requires a systematic approach that considers the choice of reaction, optimization of reaction parameters, and potentially the adoption of advanced catalytic methods. By understanding the underlying mechanisms and troubleshooting common issues, researchers can significantly enhance the yield and purity of the desired isomer. This guide serves as a starting point for navigating the complexities of this important transformation. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- I.R.I.S. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- National Institutes of Health. (2020).
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses Procedure.
- YouTube. (2024).
- Reddit. (2023). Duff reaction using 4-methoxyphenol.
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- Sciencemadness Discussion Board. (2008).
- Wikipedia. (n.d.). Duff reaction.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
- Allen. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2023).
- Wikipedia. (n.d.). Metal–organic framework.
Sources
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- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
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- 20. Metal-organic frameworks as kinetic modulators for branched selectivity in hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
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- 23. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Isolating Pure 2-Hydroxy-5-methoxy-benzaldehyde
Welcome to the technical support center for the work-up and purification of 2-hydroxy-5-methoxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable organic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure you obtain a high-purity product.
I. Overview of Work-up and Purification
2-Hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] It is commonly synthesized via formylation reactions of 4-methoxyphenol, such as the Reimer-Tiemann or Duff reactions.[2][3] The subsequent work-up and purification are critical steps to remove unreacted starting materials, reagents, and side-products. A typical workflow involves quenching the reaction, followed by extraction, and purification by distillation, chromatography, or recrystallization.
Below is a generalized workflow for the work-up and purification of 2-Hydroxy-5-methoxy-benzaldehyde.
Caption: Generalized workflow for the work-up and purification of 2-Hydroxy-5-methoxy-benzaldehyde.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the experimental work-up and purification of 2-hydroxy-5-methoxy-benzaldehyde.
Extraction & Work-up Issues
Q1: After quenching my Reimer-Tiemann reaction with acid, I see a dark, oily layer. Is this normal and how should I proceed?
A1: Yes, the formation of a dark, often black or dark brown, oily layer upon acidification is characteristic of the Reimer-Tiemann reaction.[4] This oil is your crude 2-hydroxy-5-methoxy-benzaldehyde, along with polymeric tars and other side-products.
Recommended Procedure:
-
Separation: Carefully separate the aqueous layer.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or diethyl ether to recover any dissolved product.
-
Combined Organics: Combine all organic extracts, including the initial dark oil.
-
Washing: Wash the combined organic layer with water and then brine to remove residual acid and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[5]
Q2: I'm experiencing a persistent emulsion during the liquid-liquid extraction. How can I break it?
A2: Emulsions are common, especially when the reaction mixture contains basic solutions and polymeric materials.
Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively separate the layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
Q3: My crude product is a dark, viscous oil. What is the best way to purify it?
A3: A dark, viscous crude product suggests the presence of polymeric impurities. The choice of purification method depends on the scale of your reaction and the desired purity.
| Purification Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Effective for large quantities; can remove non-volatile impurities. | The product may decompose at high temperatures; requires a good vacuum source.[5] | Large-scale purification where the product is thermally stable. |
| Column Chromatography | Can achieve high purity; separates compounds with similar boiling points. | Can be slow and require large volumes of solvent; potential for product degradation on acidic silica gel.[6] | Small to medium-scale reactions and for achieving very high purity. |
| Recrystallization | Can yield very pure crystalline product. | Finding a suitable solvent system can be challenging; may result in lower yields. | When a suitable solvent is known and the crude product is not excessively oily. |
| Steam Distillation | Effective for removing non-volatile tars and impurities.[4] | Can be time-consuming and requires a specific setup. | Purifying the crude product from a Reimer-Tiemann reaction. |
Purification-Specific Issues
Q4: I'm trying to purify my product by column chromatography, but I'm getting poor separation and/or product degradation.
A4: These issues often stem from the choice of stationary and mobile phases.
Troubleshooting Steps:
-
Stationary Phase: Silica gel is slightly acidic and can cause degradation of aldehydes.[6] Consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine (typically 0.1-1%).[6]
-
Mobile Phase: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point would be a 95:5 mixture of hexane:ethyl acetate.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation.
Q5: I'm attempting to recrystallize 2-hydroxy-5-methoxy-benzaldehyde, but it's "oiling out" instead of forming crystals.
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7]
Potential Causes and Solutions:
-
Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound (4 °C). Choose a lower-boiling point solvent or a co-solvent system.
-
Cooling Rate: Cooling the solution too quickly can prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[7]
-
Purity: A high concentration of impurities can inhibit crystallization.[7] Consider a preliminary purification step like a quick filtration through a plug of silica gel.
-
Supersaturation: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and then attempt to cool again.
-
Nucleation: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.[7]
Q6: During vacuum distillation, my product is darkening and I'm getting a low yield.
A6: Darkening of the product during distillation is a sign of thermal decomposition.
Optimization Strategies:
-
Lower the Pressure: A better vacuum will lower the boiling point of your product, reducing the need for high temperatures.
-
Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Pre-treatment: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities that could catalyze decomposition.[7]
-
Efficient Heating: Use a heating mantle with a stirrer to ensure even heating and minimize localized overheating.[5]
Below is a troubleshooting flowchart for common purification issues.
Caption: Troubleshooting flowchart for common purification issues.
III. Safety Precautions
2-Hydroxy-5-methoxy-benzaldehyde is an irritant. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
IV. References
-
2-methoxy-5-hydroxybenzaldehyde - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
2-Hydroxy-5-methoxybenzaldehyde, 98% - Fisher Scientific. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet - Bio. (n.d.). Retrieved January 17, 2026, from [Link]
-
Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (n.d.). Retrieved January 17, 2026, from [Link]
-
Purification of benzaldehyde? - Sciencemadness.org. (2015, May 25). Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzaldehyde - Sciencemadness Wiki. (2025, November 10). Retrieved January 17, 2026, from [Link]
-
Route to interesting aldehydes, Hive Chemistry Discourse. (2001, September 8). Retrieved January 17, 2026, from [Link]
-
Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (1949). Retrieved January 17, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]
-
Duff reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reimer-Tiemann Reaction Guide | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Sciencemadness Discussion Board. (2021, June 11). Retrieved January 17, 2026, from [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.). Retrieved January 17, 2026, from [Link]
-
Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. (2023, August 8). Retrieved January 17, 2026, from [Link]
-
Benzaldehyde, 2-hydroxy-4-methoxy- | SIELC Technologies. (2018, February 16). Retrieved January 17, 2026, from [Link]
-
4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Sciencemadness.org. (2008, November 5). Retrieved January 17, 2026, from [Link]
-
Benzaldehyde, 2-hydroxy-5-methoxy- - Cheméo. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde, TMS derivative - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Sciencemadness Discussion Board. (2018, June 8). Retrieved January 17, 2026, from [Link]
-
Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) - NP-MRD. (2022, April 29). Retrieved January 17, 2026, from [Link]
Sources
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- 4. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validated HPLC Analysis of 2-Hydroxy-5-methoxy-benzaldehyde
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-5-methoxy-benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against other common analytical techniques. We will explore the causality behind experimental choices, present a fully validated method according to ICH guidelines, and provide the data necessary to select the most appropriate analytical strategy for your specific research needs.
Introduction to the Analyte: 2-Hydroxy-5-methoxy-benzaldehyde
2-Hydroxy-5-methoxy-benzaldehyde (CAS: 672-13-9), an isomer of vanillin, is a key organic compound used as a precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring aldehyde, hydroxyl, and methoxy functional groups, makes it a versatile building block.[3] Accurate quantification of this analyte is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products.
Physicochemical Properties:
-
Molecular Formula: C₈H₈O₃[4]
-
Molecular Weight: 152.15 g/mol [5]
-
Solubility: Slightly miscible with water, miscible with chloroform and likely with common organic solvents like methanol and acetonitrile.[4]
-
Key Feature for HPLC: The aromatic ring and carbonyl group constitute a strong chromophore, making UV detection a highly suitable and sensitive method for quantification.
The Primary Method: Validated Reverse-Phase HPLC (RP-HPLC)
For the analysis of a moderately polar compound like 2-Hydroxy-5-methoxy-benzaldehyde, Reverse-Phase HPLC is the method of choice. It offers excellent resolution, sensitivity, and reproducibility.
Principle and Rationale for Method Selection
The chosen method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the C18 alkyl chains. By optimizing the mobile phase composition—a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer—we can precisely control the retention time and achieve baseline separation from potential impurities.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds. Its versatility and stability make it a workhorse in pharmaceutical analysis.
-
Mobile Phase (Methanol/Water): A simple isocratic mobile phase of methanol and water is chosen for its simplicity, cost-effectiveness, and low UV cutoff. Methanol is a common organic modifier that provides good peak shape for phenolic compounds. A small amount of acid (e.g., formic or acetic acid) is often added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which ensures a single, sharp chromatographic peak and improves retention.
-
UV Detection: Based on the conjugated system of the benzene ring and aldehyde group, the analyte is expected to have a strong UV absorbance. A detection wavelength is selected near the absorbance maximum (λmax) to ensure maximum sensitivity.
Experimental Protocol: HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions provide a good balance of resolution, backpressure, and analysis time. |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (60:40, v/v) | Provides optimal retention and peak shape. Formic acid suppresses hydroxyl ionization. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring efficient separation.[6] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring good sensitivity. |
| Detection | UV at 254 nm | A common wavelength for aromatic aldehydes, providing a strong signal. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Hydroxy-5-methoxy-benzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow for the HPLC analysis of 2-Hydroxy-5-methoxy-benzaldehyde.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7] Validation demonstrates that the analytical procedure is accurate, precise, and reliable.[8][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[9]
-
Protocol: A solution of the sample matrix (placebo) is injected to check for interferences at the retention time of the analyte. Additionally, the sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm that the analyte peak is free from co-eluting peaks. Peak purity analysis using a DAD detector is performed.
-
Acceptance Criteria: The analyte peak should be free from any co-elution from placebo or degradation products. Peak purity index should be greater than 0.999.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[11]
-
Protocol: Analyze a series of at least five concentrations across the range of 5-100 µg/mL in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5.0 | 51,234 |
| 10.0 | 101,589 |
| 25.0 | 253,145 |
| 50.0 | 508,233 |
| 100.0 | 1,015,987 |
| Regression Equation | y = 10150x + 850 |
| Correlation Coeff. (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).[10]
-
Protocol: Spike the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Table 2: Accuracy (% Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 3: Precision Data
| Parameter | %RSD (n=6) |
|---|---|
| Repeatability | 0.85% |
| Intermediate Precision | 1.22% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The values should be determined and reported.
Table 4: Sensitivity Data
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.85 µg/mL |
| LOQ | 2.55 µg/mL |
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Analyze the sample in triplicate under each condition.
-
Acceptance Criteria: The %RSD of the results under all varied conditions should not exceed 2.0%.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods may be suitable depending on the specific analytical need, available instrumentation, and required throughput.
Gas Chromatography (GC)
GC is a viable alternative, particularly given the analyte's volatility.[12]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase inside a capillary column. Flame Ionization Detection (FID) is commonly used for organic compounds.
-
Advantages: High resolution for volatile compounds, excellent sensitivity with FID.
-
Disadvantages: Requires derivatization for less volatile or thermally labile compounds (though not strictly necessary here), and may not be suitable for complex matrices without extensive sample cleanup.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput.
-
Principle: Separation occurs on a high-performance layer of sorbent (e.g., silica gel) on a glass plate. The mobile phase moves through the sorbent by capillary action. Detection is typically done via densitometry.
-
Advantages: High throughput (many samples can be run simultaneously), low solvent consumption per sample, and cost-effective.
-
Disadvantages: Generally lower resolution and sensitivity compared to HPLC. Quantification can be less precise.
UV-Visible Spectrophotometry
This is a simpler, non-separative technique.[12]
-
Principle: Measures the absorbance of UV-Vis light by the analyte in a solution. Quantification is based on the Beer-Lambert law.
-
Advantages: Very fast, simple instrumentation, and inexpensive.
-
Disadvantages: Non-specific. It cannot distinguish the analyte from other UV-absorbing compounds in the sample, making it unsuitable for purity testing or analysis in complex matrices.
Comparative Summary
Table 5: Comparison of Analytical Methods
| Feature | RP-HPLC with UV | Gas Chromatography (GC-FID) | HPTLC-Densitometry | UV-Vis Spectrophotometry |
|---|---|---|---|---|
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Liquid-solid adsorption | Light Absorbance |
| Specificity | High (separates analyte from impurities) | High (for volatile compounds) | Moderate | Very Low (non-separative) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (ng-µg level) | Low (µg level) |
| Analysis Time | ~10-20 min/sample | ~15-30 min/sample | Fast (20+ samples in ~30 min) | Very Fast (<1 min/sample) |
| Quant. Precision | Excellent (%RSD <2%) | Excellent (%RSD <2%) | Good (%RSD <5%) | Moderate (%RSD <5%) |
| Best For | Purity testing, stability studies, formulation assay | Volatile impurity profiling, raw material testing | High-throughput screening, initial purity checks | Quick concentration checks of pure substances |
Decision Tree for Method Selection
The following diagram provides a logical pathway for choosing the most suitable analytical technique based on the experimental objective.
Caption: Decision tree for selecting an analytical method for aldehyde analysis.
Conclusion
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide is robust, specific, and highly reliable for the quantitative determination of 2-Hydroxy-5-methoxy-benzaldehyde. Its comprehensive validation in line with ICH guidelines ensures that the data generated is accurate and suitable for regulatory purposes, quality control, and research and development.[10] While alternative methods like GC and HPTLC have their place for specific applications such as volatile impurity analysis or high-throughput screening, the HPLC method provides the best overall performance in terms of specificity, precision, and accuracy for routine purity and assay determination in the pharmaceutical industry.
References
-
ChemBK . (2024). 2-hydroxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
PubChem . (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Cheméo . (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). Retrieved from [Link]
-
Wikipedia . (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Pharmaguideline . (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. Retrieved from [Link]
-
AMSbiopharma . (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks . (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH) . (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Gantait, A., et al. (2010). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Retrieved from [Link]
-
Gong, J., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. Retrieved from [Link]
-
ResearchGate . (n.d.). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]
-
Que Hee, S., & Tso, J. C. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Retrieved from [Link]
-
Huang, Q., et al. (2014). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. Retrieved from [Link]
-
Cheméo . (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. Retrieved from [Link]
-
Ciriminna, R., et al. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. Retrieved from [Link]
Sources
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- 2. 2-ヒドロキシ-5-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxy-5-methoxy-benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde in Synthesis
For researchers and professionals in drug development and materials science, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route and the properties of the final product. Substituted hydroxybenzaldehydes are foundational pillars in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related and commercially available isomers: 2-Hydroxy-5-methoxy-benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde. We will explore how the subtle difference in the methoxy group's position profoundly impacts their physicochemical properties, reactivity, and ultimate utility in the synthesis of key scaffolds like Schiff bases, chalcones, and coumarins.
Structural and Physicochemical Distinctions
The core difference between these two isomers lies in the placement of the electron-donating methoxy (-OCH₃) group relative to the hydroxyl (-OH) and aldehyde (-CHO) functionalities. In 2-hydroxy-4-methoxybenzaldehyde, the methoxy group is para to the hydroxyl group and meta to the aldehyde. In 2-Hydroxy-5-methoxy-benzaldehyde, it is meta to the hydroxyl and para to the aldehyde. This seemingly minor positional shift has significant electronic consequences.
The para-methoxy group in the 4-methoxy isomer can exert a strong +R (resonance) effect, donating electron density to the entire ring and particularly to the aldehyde group through conjugation. This influences the reactivity of the carbonyl carbon. The meta-methoxy group in the 5-methoxy isomer primarily exerts a -I (inductive) effect, with a less pronounced resonance contribution, altering the electronic landscape differently.
Caption: Chemical structures of the two isomers.
These electronic differences manifest in their physical properties, which are crucial for planning experimental setups.
| Property | 2-hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-5-methoxy-benzaldehyde |
| Molecular Formula | C₈H₈O₃[1][2] | C₈H₈O₃[3][4][5] |
| Molecular Weight | 152.15 g/mol [1][2][6] | 152.15 g/mol [3][4][5] |
| Appearance | White to off-white or beige crystalline powder[1][6][7] | Clear yellow to yellow-green liquid[3][8] |
| Melting Point | 41-43 °C[9] | 4 °C[4][8] |
| Boiling Point | ~271.5 °C[9] | 103 °C at 2.5 mmHg[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol[1][9] | Soluble in organic solvents |
| CAS Number | 673-22-3[1][2][6] | 672-13-9[3][4] |
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers is best demonstrated by their performance in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form a Schiff base (an imine) is a cornerstone of coordination chemistry and the synthesis of biologically active molecules. The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon.[10][11]
The electrophilicity of this carbon is key. The stronger electron-donating effect of the para-methoxy group in 2-hydroxy-4-methoxybenzaldehyde can slightly decrease the electrophilicity of the carbonyl carbon compared to its 5-methoxy counterpart. However, in practice, both isomers are highly effective precursors for Schiff bases, often proceeding smoothly in refluxing ethanol, sometimes with a catalytic amount of acetic acid to protonate the carbonyl oxygen and further enhance its electrophilicity.[11][12] The ortho-hydroxyl group plays a crucial role in stabilizing the resulting Schiff base through intramolecular hydrogen bonding (O-H···N), a feature common to derivatives of both isomers.[10][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by synthetic derivatives.
Conclusion
While both 2-Hydroxy-5-methoxy-benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde are powerful and versatile synthons, the choice between them should be guided by the desired substitution pattern of the final product.
-
2-hydroxy-4-methoxybenzaldehyde is the precursor of choice for 7-methoxy substituted coumarins, chalcones with a 2'-hydroxy-4'-methoxy pattern, and related scaffolds. Its solid nature at room temperature may offer handling advantages in some laboratory settings.
-
2-Hydroxy-5-methoxy-benzaldehyde provides access to 6-methoxy substituted coumarins and an alternative chalcone substitution pattern. Its liquid state at room temperature is a key physical difference.
Their electronic properties impart subtle differences in reactivity, but these can often be overcome by adjusting reaction conditions. The primary determinant for selection is the regiochemical outcome required for the target molecule. A thorough understanding of their distinct properties, as outlined in this guide, empowers researchers to make informed decisions, optimizing synthetic strategies and accelerating the discovery of novel chemical entities.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from 2-hydroxy-4-methoxybenzaldehyde
[10][12] This protocol describes a general method for synthesizing a Schiff base via reflux condensation.
-
Materials:
-
2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g)
-
A primary amine (e.g., 4-aminoacetophenone) (10 mmol)
-
Absolute Ethanol (40-50 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Dissolve the primary amine (10 mmol) in absolute ethanol (~20-30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL of absolute ethanol.
-
Add the aldehyde solution to the amine solution in the flask with stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
The solid product often precipitates upon cooling. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.
-
Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation
[15] This protocol details the synthesis of a 2'-hydroxychalcone.
-
Materials:
-
An ortho-hydroxyacetophenone (e.g., 2'-hydroxyacetophenone) (1.0 eq.)
-
2-Hydroxy-5-methoxy-benzaldehyde (1.0 eq.)
-
Potassium hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxyacetophenone (1.0 eq.) and 2-Hydroxy-5-methoxy-benzaldehyde (1.0 eq.) in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add the 20% aqueous KOH solution dropwise to the reaction mixture while maintaining vigorous stirring at room temperature or below. A color change is typically observed.
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% HCl until the pH is acidic. This will cause the chalcone product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude chalcone and recrystallize from ethanol to obtain the pure product.
-
Protocol 3: Synthesis of a Coumarin via Knoevenagel Condensation
[16][17] This protocol describes the synthesis of a 7-methoxycoumarin derivative.
-
Materials:
-
2-hydroxy-4-methoxybenzaldehyde (1.0 eq.)
-
An active methylene compound (e.g., malononitrile) (1.05 eq.)
-
Ethanol
-
Piperidine (catalytic amount, 0.1 eq.)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. If necessary, the product can be recrystallized from a suitable solvent like ethanol or acetic acid.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
- BenchChem. (2025). Technical Support Center: Schiff Base Formation with 2-Hydroxy-4-Methoxybenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
-
Kala, A. L. A., et al. O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes. Taylor & Francis Online. [Link]
- Benchchem. (2025).
- Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.).
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MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]
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Organic Chemistry Portal. Coumarin synthesis. [Link]
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PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). [Link]
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MDPI. (2014). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. [Link]
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PubChem. 2-Hydroxy-4-methoxybenzaldehyde. [Link]
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ResearchGate. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. [Link]
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NIST WebBook. Benzaldehyde, 2-hydroxy-4-methoxy-. [Link]
- Benchchem. (2025). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers.
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SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]
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-
Royal Society of Chemistry. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. [Link]
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PubMed Central. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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National Institutes of Health. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. [Link]
-
SpringerLink. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
-
IOSR Journal. Synthesis of substituted Coumarin derivatives and their spectral Characterization. [Link]
-
ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Hydroxy-5-methoxy-benzaldehyde Analogs
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a relentless endeavor. Among the myriad of molecular scaffolds, benzaldehyde derivatives have consistently demonstrated a broad spectrum of biological activities, making them a focal point of medicinal chemistry research. This guide provides an in-depth comparative analysis of 2-Hydroxy-5-methoxy-benzaldehyde analogs, focusing on their synthesis, biological evaluation, and the quantitative structure-activity relationships (QSAR) that govern their efficacy. As an isomer of the well-known flavoring agent vanillin, 2-Hydroxy-5-methoxy-benzaldehyde presents a unique structural motif with significant potential for the development of potent antimicrobial and anticancer agents.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will dissect the causal relationships behind experimental choices and present self-validating systems to ensure scientific integrity.
The 2-Hydroxy-5-methoxy-benzaldehyde Scaffold: A Privileged Structure
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an aromatic aldehyde with a unique substitution pattern on the benzene ring.[1][2][3][4] The presence of a hydroxyl group ortho to the aldehyde and a methoxy group at the para position to the hydroxyl group creates a distinct electronic and steric environment. This arrangement is crucial for its biological activity, as the hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological targets.[5] The aldehyde functionality serves as a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which have shown promising pharmacological properties.[6][7]
The exploration of analogs of this scaffold is driven by the principle of structural modification to enhance potency and selectivity while minimizing toxicity. By systematically altering the substituents on the aromatic ring, it is possible to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Synthesis of 2-Hydroxy-5-methoxy-benzaldehyde Analogs: A Step-by-Step Protocol
The synthesis of 2-Hydroxy-5-methoxy-benzaldehyde itself can be achieved through the Reimer-Tiemann reaction of 4-methoxyphenol.[1][2] The introduction of further diversity into this scaffold typically involves electrophilic aromatic substitution or modification of the aldehyde group. For instance, nitration of the parent compound can yield derivatives with potentially enhanced biological activity.[8]
Below is a representative protocol for the synthesis of a Schiff base derivative, a common class of analogs with significant biological activity.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from 2-Hydroxy-5-methoxy-benzaldehyde and a primary amine.
Materials:
-
2-Hydroxy-5-methoxy-benzaldehyde
-
Substituted primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-Hydroxy-5-methoxy-benzaldehyde in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add 1 equivalent of the substituted primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
This general protocol can be adapted for the synthesis of a wide range of Schiff base derivatives by varying the primary amine.
Biological Activity and Comparative Analysis
Analogs of 2-Hydroxy-5-methoxy-benzaldehyde have been investigated for a variety of biological activities, most notably as antimicrobial and anticancer agents. The structural features of these molecules play a critical role in their mechanism of action and overall efficacy.
Antimicrobial Activity
Vanillin and its isomers, including 2-Hydroxy-5-methoxy-benzaldehyde, have demonstrated antimicrobial properties.[9][10] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The introduction of specific substituents can significantly enhance this activity. For example, the presence of electron-withdrawing groups, such as a nitro group, can increase the antimicrobial potency of vanillin derivatives.[11]
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Vanillin | Parent Compound | Escherichia coli | >1000 | [6] |
| o-Vanillin | Isomer | Cryptococcus neoformans | 4 | [12] |
| 2-Hydroxy-4-methoxybenzaldehyde | Isomer | Staphylococcus aureus | - | [13][14] |
| 5-Nitrovanillin | Nitro Derivative | Staphylococcus aureus | - | [11] |
| Schiff Base of 2-Hydroxy-5-methoxy-benzaldehyde | Schiff Base | Various Bacteria | Varies | [6] |
Note: Specific MIC values for some derivatives against particular strains are not always available in a single comparative study and often require collation from multiple sources.
Anticancer Activity
The anticancer potential of salicylaldehyde and its derivatives is an active area of research.[1] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways. The substitution pattern on the aromatic ring is a key determinant of their cytotoxic activity and selectivity. For instance, the position of the methoxy group in salicylaldehyde hydrazones has been shown to significantly influence their activity against breast cancer cell lines.
Table 2: Comparative Anticancer Activity of Salicylaldehyde Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Hydrazone | MCF-7 (Breast) | Modest | [9][11] |
| 5-Methoxysalicylaldehyde Hydrazone | Methoxy Derivative | MCF-7 (Breast) | Heightened Activity | |
| 5-Bromosalicylaldehyde Hydrazone | Bromo Derivative | SKW-3 (T-cell leukemia) | Heightened Activity | |
| 5-Nitrosalicylaldehyde Hydrazone | Nitro Derivative | HL-60 (Leukemia) | Notable Activity |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for bioactivity.
QSAR Workflow
A typical QSAR study involves the following steps, as illustrated in the workflow diagram below.
Caption: A generalized workflow for a QSAR study.
Key Molecular Descriptors
The biological activity of 2-Hydroxy-5-methoxy-benzaldehyde analogs can be correlated with a variety of molecular descriptors, including:
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding interactions with polar residues in a biological target.
-
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and various shape indices. They are important for determining how well a molecule fits into a binding site.
-
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and Balaban's J index. They can capture information about branching and the overall shape of the molecule.
-
Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Building and Validating the QSAR Model
Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The robustness and predictive power of the QSAR model are then rigorously validated using internal (e.g., cross-validation) and external validation techniques. A statistically significant QSAR model for a series of 16-(3-methoxy-4-substituted benzylidene)androstene derivatives as anticancer agents showed good predictive performance.
For a hypothetical series of 2-Hydroxy-5-methoxy-benzaldehyde analogs with antimicrobial activity, a simplified QSAR equation might look like this:
pMIC = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Weight)
Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, and β are the regression coefficients.
Mechanistic Insights and Signaling Pathways
The biological activity of these compounds is often linked to their ability to interact with specific cellular pathways. For instance, some anticancer agents derived from benzaldehyde can induce apoptosis by modulating the activity of key proteins in the apoptotic cascade.
Caption: A simplified diagram of a potential apoptotic pathway.
Conclusion and Future Directions
The 2-Hydroxy-5-methoxy-benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic structural modifications and guided by QSAR analysis, it is possible to design and synthesize analogs with enhanced antimicrobial and anticancer activities. This guide has provided a framework for understanding the structure-activity relationships of these compounds, from their synthesis to their biological evaluation and computational modeling.
Future research should focus on the synthesis of larger and more diverse libraries of 2-Hydroxy-5-methoxy-benzaldehyde analogs to build more robust and predictive QSAR models. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of these compounds, which will be invaluable for their further optimization as drug candidates. The integration of computational and experimental approaches, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Chen, Y., et al. (2014). Antifungal activity of vanillin and its derivatives against Cryptococcus neoformans. PLoS One, 9(2), e89122.
- Koulouris, A., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(1), 123.
- International Journal of Advanced Biochemistry Research. (2024). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research, 8(1), 1-10.
- Yadav, P., et al. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research, 10(7), 1725-1728.
- Suleiman, M., et al. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36.
- Narasimhan, B., et al. (2014).
- Wang, L., et al. (2010). 2D/3D-QSAR study on analogues of 2-Methoxyestradiol with anticancer activity. Journal of Molecular Structure: THEOCHEM, 944(1-3), 126-133.
- Patil, P. A., et al. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 6(6), 300-312.
- Dubey, S., et al. (2010). Synthesis and QSAR studies of 16-(3-methoxy-4-substituted benzylidene) androstene derivatives as anticancer agents. Indian Journal of Chemistry - Section B, 49B(7), 948-955.
- Reddy, K. R., et al. (2017). Synthesis, characterization, antimicrobial and antioxidant activity of 2-hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone and its Pd(II), Ni(II) and Cu(II) complexes having heterocyclic bases. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 152-164.
- Benarous, K., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402.
- Kumar, A., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867.
- Kannappan, A., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
-
NIST. Benzaldehyde, 2-hydroxy-5-methoxy-. Available at: [Link]
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ResearchGate. Structures of 2,5-dihydroxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, cavacrol, and trans-cinnamaldehyde. Available at: [Link]
- Kumar, A., et al. (2012). 2D QSAR Analysis of 3', 4', 5'- Trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Der Pharmacia Lettre, 4(2), 624-633.
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-
NIST. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Available at: [Link]
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Analytical techniques for the differentiation of methoxy-hydroxybenzaldehyde isomers
An In-Depth Guide to the Analytical Differentiation of Methoxy-hydroxybenzaldehyde Isomers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The accurate differentiation and quantification of methoxy-hydroxybenzaldehyde isomers are critical in fields ranging from flavor chemistry and food authentication to pharmaceutical synthesis and quality control. Isomers such as vanillin (4-hydroxy-3-methoxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) share the same molecular formula (C₈H₈O₃) and weight (152.15 g/mol ), making their distinction a significant analytical challenge.[1][2][3] Their subtle structural differences, however, impart distinct chemical, physical, and biological properties, necessitating robust and reliable analytical methodologies for their separation and identification.
This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose. We will move beyond mere protocol listings to explore the underlying principles and the rationale behind experimental choices, offering field-proven insights to empower researchers in selecting and optimizing the most suitable method for their specific application.
The Challenge of Isomerism
The core analytical difficulty stems from the isomers' identical mass and similar polarities. This similarity can lead to co-elution in chromatographic systems and indistinguishable parent ions in mass spectrometry if not properly optimized. The choice of analytical technique must therefore be driven by its ability to exploit the subtle differences in physicochemical properties arising from the varied positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring.
Chromatographic Techniques: The Workhorse for Separation
Chromatographic methods are paramount for resolving isomeric mixtures, physically separating the components before detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely adopted technique for the routine analysis of these isomers, primarily due to its robustness, high precision, and applicability to thermally sensitive compounds.
Expertise & Experience: The Causality Behind Method Parameters
The success of an HPLC separation hinges on maximizing the differential interactions between the isomers and the stationary phase. For methoxy-hydroxybenzaldehyde isomers, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard due to its hydrophobic nature. The separation mechanism relies on the subtle differences in the overall polarity of the isomers. For instance, the intramolecular hydrogen bonding possible in ortho-vanillin can reduce its interaction with the polar mobile phase, potentially leading to longer retention times compared to its meta and para counterparts, depending on the exact mobile phase composition.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is the primary tool for manipulating retention and resolution.[4][5] The addition of a small percentage of acid (e.g., phosphoric or acetic acid) is a critical step.[6] This suppresses the ionization of the phenolic hydroxyl group, ensuring the analytes are in a neutral, less polar form. This leads to more consistent retention, sharper peak shapes, and improved resolution between the closely related isomers.
-
Detection: A UV detector is highly effective as the aromatic ring and carbonyl group are strong chromophores. Wavelengths are typically set between 230-280 nm to capture the absorbance maxima.[4][6] A Photodiode Array (PDA) detector offers a significant advantage by acquiring the full UV spectrum for each peak, providing an additional layer of identification and peak purity assessment.
Sources
Comparative spectral analysis of substituted salicylaldehyde isomers
This trend provides a direct, experimentally verifiable measure of how substituent electronics modulate the strength of the non-covalent IHB. [7]
¹H NMR Spectroscopy: Mapping the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. For salicylaldehyde isomers, the chemical shifts (δ) of the phenolic -OH and aldehydic -CHO protons are particularly diagnostic.
Causality-Driven Experimental Protocol
-
Solvent Selection (The "Why"): Deuterated chloroform (CDCl₃) is an excellent choice for this analysis. It is a non-protic solvent, meaning it will not exchange protons with the analyte's -OH group, allowing the phenolic proton signal to be clearly observed. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in ~0.6 mL of CDCl₃ in an NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, especially for the aromatic protons.
Comparative Analysis of Diagnostic Proton Signals
The IHB has a profound deshielding effect on the phenolic proton.
-
Phenolic Proton (-OH): In a typical phenol, the -OH proton signal appears around δ 4-7 ppm. In salicylaldehydes, the proton is locked in the IHB, placing it in close proximity to the electronegative carbonyl oxygen. This causes significant deshielding, shifting its signal far downfield to δ 9-12 ppm. [4]The exact chemical shift is a sensitive probe of IHB strength.
-
Aldehydic Proton (-CHO): This proton appears as a singlet around δ 9.5-10.5 ppm. Its chemical shift is also influenced by the electron density on the aromatic ring. [5]
Compound Substituent Effect IHB Strength δ (-OH) ppm δ (-CHO) ppm 5-Nitrosalicylaldehyde EWG; Stronger H-bond Stronger Higher (~11.5-12.0) Higher (~10.1) Salicylaldehyde Reference Reference ~11.0 ~9.9 | 5-Chlorosalicylaldehyde | Weak EWG; Stronger H-bond | Stronger | Higher (~11.2) | Higher (~10.0) |
A stronger IHB, induced by an EWG, pulls the phenolic proton further downfield (higher δ value). The EWG also withdraws electron density from the entire ring system, leading to a downfield shift for the aldehydic proton as well.
Conclusion: A Synergistic Approach
No single technique tells the whole story. A comprehensive understanding of substituted salicylaldehyde isomers is achieved by synthesizing the data from UV-Vis, IR, and NMR spectroscopy.
-
UV-Vis reveals how substituents alter the electronic energy levels and conjugation pathways.
-
IR provides a direct measure of how those electronic changes manifest in the strength of the key intramolecular hydrogen bond.
-
NMR maps the resulting changes in the local chemical environment of specific protons, corroborating the findings from IR.
By employing these techniques in a coordinated and thoughtful manner, researchers can build a detailed and self-validating model of structure-property relationships in this vital class of molecules, enabling more precise design and application in drug development and materials science.
References
- Jadhav, V. D., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Journal of Applied Pharmaceutical Science, 5(8), 015-019.
-
Singh, R. V., et al. (2015). Synthesis and characterization of schiff base salicylaldehyde andthiohydrazones and its metal complexes. International Journal of ChemTech Research, 8(7), 123-129. Available at: [Link]
-
Singh, B. K., & Srivastava, A. K. (1998). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(6), 609-614. Available at: [Link]
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Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 321-326. Available at: [Link]
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Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. Available at: [Link]
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Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2998-3006. Available at: [Link]
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Rauhut, G., & Pulay, P. (1995). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry, 99(10), 3093-3100. Available at: [Link]
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Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701. Available at: [Link]
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Krygowski, T. M., et al. (2012). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 18(1), 127-135. Available at: [Link]
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Sangeetha, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. Available at: [Link]
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Borowska, M., et al. (2021). Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. Molecules, 26(11), 3328. Available at: [Link]
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Pouramini, Z., & Moradi, A. (2020). Assignment of 1H NMR spectrum for salicylaldehyde. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methoxy-benzaldehyde for Research and Development
Introduction
2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-methoxysalicylaldehyde, is a valuable organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its structural isomers include the well-known vanillin.[1] The strategic placement of its hydroxyl, methoxy, and aldehyde functionalities makes it a versatile building block for more complex molecular architectures. This guide provides a detailed comparison of two prominent synthetic routes for the preparation of 2-Hydroxy-5-methoxy-benzaldehyde, offering insights into the practical considerations for laboratory and potential scale-up applications. The methods evaluated are the classic Reimer-Tiemann reaction and a magnesium-mediated formylation, each presenting distinct advantages and challenges.
Synthetic Route 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[3] This reaction typically involves the treatment of a phenol with chloroform in a basic solution, leading to the introduction of an aldehyde group onto the aromatic ring, predominantly at the ortho position to the hydroxyl group.[3]
Mechanism and Rationale
The reaction proceeds through the formation of a dichlorocarbene intermediate from chloroform under basic conditions. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the corresponding hydroxybenzaldehyde.[3] The ortho-selectivity is a key feature of this reaction.
Experimental Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxy-benzaldehyde
-
Materials: 4-methoxyphenol, sodium hydroxide, chloroform, hydrochloric acid, dichloromethane, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-methoxyphenol (1.0 mol) in an aqueous solution of sodium hydroxide (8.0 mol in 400 mL of water).
-
Heat the mixture to approximately 70°C with vigorous stirring.
-
Add chloroform (2.0 mol) dropwise from the dropping funnel over a period of 4 hours, maintaining the reaction temperature at 70°C. The reaction mixture will typically darken.[4]
-
After the addition is complete, continue stirring at 70°C for an additional hour.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.
-
The crude product often separates as a dark oil.[4] Perform steam distillation to isolate the volatile 2-Hydroxy-5-methoxy-benzaldehyde from non-volatile tars.
-
Extract the distillate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a yellow oil.[4][5]
-
Further purification can be achieved by vacuum distillation.
-
Workflow Diagram
Caption: Workflow for the Reimer-Tiemann Synthesis.
Synthetic Route 2: Magnesium-Mediated Formylation
An alternative approach to the Reimer-Tiemann reaction is the ortho-formylation of phenols mediated by a magnesium salt, often referred to as a variation of the Duff reaction.[6] This method utilizes paraformaldehyde as the formylating agent in the presence of a magnesium salt and a base.
Mechanism and Rationale
In this reaction, the phenol is first converted to its magnesium salt. The presence of the magnesium ion is believed to coordinate with both the phenoxide and paraformaldehyde, facilitating a directed ortho-formylation. This chelation control can lead to higher selectivity and yields compared to other methods. The reaction avoids the use of hazardous chloroform.
Experimental Protocol: Magnesium-Mediated Synthesis of 2-Hydroxy-5-methoxy-benzaldehyde
-
Materials: 4-methoxyphenol, anhydrous magnesium chloride, triethylamine, paraformaldehyde, acetonitrile, hydrochloric acid, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, prepare a mixture of acetonitrile (600 g), 4-methoxyphenol (1.5 moles), and anhydrous magnesium chloride (2.25 moles).[7]
-
Warm the mixture to 45°C and add triethylamine (2.25 moles) dropwise.[7]
-
Add paraformaldehyde (4.75 moles) to the reaction mixture and heat to reflux.[7][8]
-
Methanol is often formed as a byproduct and can be removed by distillation during the reaction.[8]
-
After the reaction is complete (monitored by TLC), cool the solution to 60°C and add it to water (900 mL).[7]
-
Acidify the solution with concentrated hydrochloric acid.[7]
-
Extract the product with ethyl acetate.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel.[6]
-
Workflow Diagram
Caption: Workflow for the Magnesium-Mediated Synthesis.
Comparative Analysis
| Parameter | Reimer-Tiemann Reaction | Magnesium-Mediated Formylation |
| Typical Yield | 74-79%[1][4] | Up to 97% claimed in some literature[6] |
| Key Reagents | 4-methoxyphenol, Chloroform, NaOH | 4-methoxyphenol, Paraformaldehyde, MgCl₂, Triethylamine |
| Solvent | Biphasic (water/chloroform) | Acetonitrile |
| Reaction Temperature | ~70°C | Reflux temperature of acetonitrile (~82°C) |
| Reaction Time | ~5 hours | Several hours, may require longer reflux times |
| Purification Method | Steam distillation, Vacuum distillation | Column chromatography |
| Safety Concerns | Use of chloroform (toxic, suspected carcinogen)[9][10], Exothermic reaction[3] | Use of paraformaldehyde (toxic, irritant)[11][12], Triethylamine (corrosive, flammable) |
| Scalability | Established for larger scales, but exothermicity needs careful control. | Potentially more amenable to scale-up due to avoidance of chloroform and biphasic system. |
Discussion and Recommendations
The choice between the Reimer-Tiemann reaction and the magnesium-mediated formylation for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde depends on the specific priorities of the researcher or institution.
The Reimer-Tiemann reaction is a classic and reliable method that provides moderate to good yields.[1][4] Its primary drawback is the use of chloroform, a toxic and environmentally hazardous reagent.[9][10] The reaction can also be highly exothermic, requiring careful temperature control, especially on a larger scale.[3] The work-up involving steam distillation is effective for removing tarry byproducts but can be energy-intensive.
The magnesium-mediated formylation offers a significant advantage in terms of yield, with some reports claiming yields as high as 97%.[6] This method avoids the use of chloroform, making it a "greener" alternative. The reaction conditions are generally mild, and the use of a homogeneous solvent system may simplify reaction monitoring and control. However, this route requires anhydrous conditions and the use of triethylamine, which is also a hazardous chemical. The purification typically involves column chromatography, which may be less desirable for large-scale production compared to distillation.
For academic research and small-scale synthesis , where high yields and avoidance of chloroform are priorities, the magnesium-mediated formylation is an attractive option. The ease of setup and potentially higher product purity after chromatography are advantageous.
For industrial applications and larger-scale synthesis , the Reimer-Tiemann reaction, despite its use of chloroform, has a longer history of implementation. The purification by distillation is often more cost-effective and scalable than chromatography. However, the significant safety and environmental concerns associated with chloroform may necessitate the exploration and optimization of the magnesium-mediated route or other alternative formylation methods.
Ultimately, a thorough risk assessment and consideration of available equipment and expertise should guide the selection of the most appropriate synthetic route.
References
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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The Hive Chemistry Discourse. (2001). Route to interesting aldehydes. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, o-trifluoroacetyl-. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (2015). SOP for the safe use of chloroform. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Scribd. (n.d.). Chloroform Safety and Handling Guidelines. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Retrieved from [Link]
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UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
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University of Wollongong. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). Retrieved from [Link]
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Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methoxysalicylaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Salicylaldehyde-Derived Metal Complexes
Introduction: The Versatile Scaffold of Salicylaldehyde in Medicinal Chemistry
Salicylaldehyde and its derivatives represent a class of "privileged ligands" in coordination chemistry.[1][2] Their facile synthesis, typically through the condensation of a salicylaldehyde with a primary amine to form a Schiff base, and their ability to form stable complexes with a vast array of transition metals have made them a focal point of intense research.[3][4] These metal complexes are not mere chemical curiosities; they exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[2][5][6]
The biological efficacy of these compounds is often significantly enhanced upon chelation with a metal ion compared to the free Schiff base ligand.[4][7] This enhancement is frequently attributed to principles like Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex.[5][8] This increased lipid-solubility allows the complex to more easily penetrate the lipid membranes of microorganisms and cancer cells, thereby augmenting its biological impact.[8]
This guide provides a comparative analysis of the biological activities of metal complexes derived from different salicylaldehydes. We will delve into their anticancer, antimicrobial, and antioxidant profiles, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource that not only presents data but also explains the causal relationships between chemical structure and biological function.
General Synthesis of Salicylaldehyde-Derived Metal Complexes
The synthesis is typically a straightforward, two-step process. First, the Schiff base ligand is prepared by the condensation reaction between a substituted salicylaldehyde and a primary amine. The resulting ligand is then reacted with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like methanol or ethanol to yield the final metal complex.[9] This modularity allows for the systematic variation of the salicylaldehyde substituent, the amine component, and the central metal ion, enabling the fine-tuning of the complex's physicochemical and biological properties.
Caption: General synthetic pathway for salicylaldehyde-derived metal complexes.
Comparative Anticancer Activity
The search for non-platinum-based anticancer drugs has highlighted the potential of transition metal complexes.[3][10] Salicylaldehyde-derived complexes, in particular, have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms involving DNA binding and cleavage, or the inhibition of crucial cellular enzymes.[10]
The cytotoxicity of these complexes is profoundly influenced by the nature of the metal ion, the substituents on the salicylaldehyde ring, and the overall geometry of the complex. For instance, a quantitative structure-activity relationship (QSAR) analysis revealed that for salicylaldehyde benzoylhydrazone complexes, electron-withdrawing groups on the benzoyl ring and electron-donating groups on the salicylaldehyde ring enhanced cytotoxic activity.[11] Furthermore, the cytotoxicity of copper(II) complexes was found to be greater than that of the free ligands.[11]
Supporting Experimental Data: Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various salicylaldehyde-derived metal complexes against different human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Complex | Salicylaldehyde Derivative | Metal Ion | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu-30 | Salicylaldehyde-based | Cu(II) | MCF-7 | 29.63 ± 0.54 | [10] |
| Cu-30 | Salicylaldehyde-based | Cu(II) | A-549 | 38.01 ± 0.54 | [10] |
| Cu-29 | Salicylaldehyde-based | Cu(II) | MCF-7 | 45.16 ± 0.57 | [10] |
| Cu-29 | Salicylaldehyde-based | Cu(II) | A-549 | 46.73 ± 0.81 | [10] |
| Cobalt Complex (NSC-92414) | Salicylaldehyde | Co(II) | Sarcoma 180 | 12.5 (mg/kg) | [12] |
| Schiff Base Ligand (NSC-92397) | Salicylaldehyde | - | KB (cell culture) | 1.8 (µg/mL) | [12] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13][14] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14][15]
Causality Behind Experimental Choices:
-
Choice of MTT: This reagent is specifically reduced by mitochondrial enzymes, making the assay a direct indicator of metabolic activity, a hallmark of cell viability.[15]
-
Use of Solubilizing Agent (Isopropanol/DMSO): The formazan crystals formed are insoluble in aqueous culture medium. A solvent like isopropanol or DMSO is required to dissolve them, allowing for accurate spectrophotometric measurement.[13]
-
Wavelength Selection (550-590 nm): The dissolved formazan has a maximum absorbance in this range, providing the highest sensitivity for detection. A reference wavelength (e.g., 630 nm) is used to correct for background noise.[15]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A-549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium and add 10 µL of each concentration to the respective wells.[13] Include a solvent-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13] Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the culture medium from each well. Add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[13][14]
Caption: Workflow for the MTT cell viability assay.
Comparative Antimicrobial Activity
Metal complexes of salicylaldehyde-derived Schiff bases often exhibit greater antimicrobial activity than the parent ligands.[4][7] This is widely explained by chelation theory, which posits that complexation increases the lipophilicity of the compound, facilitating its transport across the microbial cell membrane.[5] Once inside, the metal ion can disrupt normal cellular processes by binding to active sites of enzymes or interfering with DNA replication.[5] The nature of the metal ion and the specific substituents on the ligand play a crucial role in determining the spectrum and potency of antimicrobial action.[16]
Supporting Experimental Data: Antimicrobial Efficacy
The table below presents the zone of inhibition (a qualitative measure of potency) and Minimum Inhibitory Concentration (MIC) for different complexes against various microbial strains.
| Complex | Metal Ion | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| Mg(II) complex of Salicylidene-aniline | Mg(II) | Escherichia coli | > Ni(II) complex | - | [7] |
| Ni(II) complex of Salicylidene-aniline | Ni(II) | Escherichia coli | < Mg(II) complex | - | [7] |
| Co(II) complex of Salicylaldehyde-valine | Co(II) | Staphylococcus aureus | 25 (at 60 µ g/disc ) | - | [16] |
| Cu(II) complex of Salicylaldehyde-valine | Cu(II) | Staphylococcus aureus | 17 (at 60 µ g/disc ) | - | [16] |
| Cd(II) complex with e- donating group | Cd(II) | Various bacteria | Moderate to good | - | [1] |
| Cu(II) complex of a Schiff base | Cu(II) | Gram-negative & positive | > Sulfamethoxazole | - | [17] |
Note: Direct comparison of inhibition zones can be complex as it depends on factors like diffusion rates and concentration.
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used, reliable technique for preliminary screening of antimicrobial activity.[18][19] It provides a visual and qualitative assessment of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This is a standardized medium with defined composition, ensuring reproducibility of results. Its properties allow for good diffusion of antimicrobial agents.[19]
-
Inoculum Standardization: The microbial suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to ensure a uniform and reproducible lawn of bacterial growth.[19]
-
Well/Disk Application: Creating a well or placing a disk provides a reservoir from which the test compound can diffuse into the agar, creating a concentration gradient.
-
Zone of Inhibition: The clear zone around the well/disk where no growth occurs is a direct result of the compound inhibiting microbial growth. The diameter of this zone correlates with the potency of the antimicrobial agent.[20]
Step-by-Step Methodology:
-
Prepare Media: Autoclave Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[19]
-
Apply Compound: Aseptically punch wells (e.g., 6 mm diameter) into the agar.[19] Pipette a fixed volume (e.g., 50-100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO at a known concentration) into the wells.[16] A solvent control must also be included.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[1]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Comparative Antioxidant Activity
Free radicals and reactive oxygen species (ROS) are implicated in numerous degenerative diseases. Antioxidants can mitigate this damage by scavenging these harmful species. Salicylaldehyde-derived Schiff bases and their metal complexes can act as potent antioxidants, primarily by donating hydrogen atoms or electrons to neutralize free radicals.[5][21] The antioxidant effectiveness can be modulated by the substituents on the salicylaldehyde ring and the coordinated metal ion.[5][22] For example, Ru(III) complexes and nitro-substituted Cu(II) complexes have been reported to be highly effective antioxidants.[5][22]
Supporting Experimental Data: Antioxidant Capacity
The table below compares the free radical scavenging activity of various complexes, often expressed as the concentration required to scavenge 50% of radicals (IC₅₀).
| Complex/Ligand | Metal Ion | Assay | Antioxidant Activity (IC₅₀ or % Scavenging) | Reference |
| Schiff Base Ligands (general) | - | DPPH | Often higher than their metal complexes | [23][24] |
| Cu(II) Complex | Cu(II) | DPPH | Potent antioxidant | [25] |
| Mn(II) Complex (C1) | Mn(II) | DPPH | Higher activity than free ligand & standard | [26] |
| Ru(III) Complexes | Ru(III) | - | Potent antioxidant activity | [27] |
| Ni(II) and Zn(II) Complexes | Ni, Zn | DPPH | Lower activity than the free ligands | [23] |
Note: The relative activity of ligand vs. complex can vary. While some studies report enhanced activity upon complexation[25][26], others find the free ligand to be a better radical scavenger[23][24]. This may depend on the specific assay and mechanism (e.g., H-atom vs. electron transfer).
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[28][29] DPPH is a stable free radical with a deep violet color, which turns yellow upon accepting a hydrogen atom or an electron from an antioxidant.
Causality Behind Experimental Choices:
-
DPPH Radical: Its stability and intense color, which changes upon reduction, make it an excellent chromogen for spectrophotometric measurement.[29] The absorbance maximum at ~517 nm is specific and easy to monitor.[28]
-
Solvent (Methanol/Ethanol): DPPH and many test compounds are soluble in these organic solvents, ensuring a homogenous reaction mixture.[28]
-
Incubation in the Dark: The reaction is light-sensitive, so incubation in the dark is crucial to prevent photochemical degradation of the DPPH radical, ensuring that the observed color change is due to the antioxidant activity of the sample.[25]
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.004% w/v).[25] Prepare various concentrations of the test complexes in methanol.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add 1 mL of the test sample solution to 4 mL of the methanolic DPPH solution.[25] A control is prepared using 1 mL of methanol instead of the sample solution.
-
Incubation: Vortex the mixtures and incubate them at room temperature in the dark for 30 minutes.[25]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:[25]
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine IC₅₀: Plot the percentage of scavenging activity against the concentration of the complex to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Outlook
Metal complexes derived from salicylaldehydes are exceptionally versatile compounds with significant, tunable biological activities. The comparative data clearly indicate that structural modifications—whether to the salicylaldehyde core, the amine moiety, or the central metal ion—have a profound impact on their anticancer, antimicrobial, and antioxidant properties. Chelation is a critical factor, often enhancing the lipophilicity and, consequently, the biological efficacy of the parent organic ligand.[5][8]
The field continues to evolve, with ongoing research focused on elucidating precise mechanisms of action and refining structure-activity relationships. Future investigations should aim for a more systematic exploration of diverse metal ions and ligand substitutions. Moreover, studies progressing to in vivo models are essential to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The modular nature and synthetic accessibility of these complexes ensure that they will remain a fertile ground for the development of novel metallodrugs for years to come.
References
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Rico-Yáñez, L., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. Available at: [Link]
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Dey, S., et al. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. Available at: [Link]
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Hall, I. H., et al. (1999). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. PubMed. Available at: [Link]
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Dey, S., et al. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Semantic Scholar. Available at: [Link]
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Jaya, T., & Susha, S. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR. Available at: [Link]
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Umar, A. B., et al. (2022). SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. FUDMA JOURNAL OF SCIENCES. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2023). Antimicrobial activity of homoleptic metal(II) complexes by agar diffusion method as MIC values (mg/mL). ResearchGate. Available at: [Link]
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Sharma, S., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Benzyloxy-5-methoxy-benzaldehyde: A Guide for the Modern Laboratory
In the fast-paced world of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical compounds is a critical, often overlooked, aspect of laboratory science that underpins the safety of personnel, the integrity of our environment, and adherence to regulatory standards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Benzyloxy-5-methoxy-benzaldehyde, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our goal is to empower researchers to manage chemical waste with the same precision and expertise they apply to their experiments.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is an aromatic aldehyde with specific handling requirements.
Hazard Profile: According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
This profile necessitates a cautious and well-documented approach to handling and waste management. The first step in any disposal plan is always to minimize waste generation. Prudent laboratory practices, such as ordering the smallest necessary quantities and maintaining up-to-date chemical inventories, are the most effective first line of defense in waste management.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of this compound, the selection and use of appropriate PPE is the most immediate and critical safety control.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | Protects against splashes and potential dust generation, addressing the serious eye irritation hazard.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact. While specific breakthrough times for this exact compound are not readily available, nitrile gloves are generally recommended for incidental splash protection against aldehydes.[6] However, it is crucial to change gloves immediately upon contamination. |
| Body Protection | A chemical-resistant lab coat. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[2] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound should be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] The following workflow outlines the necessary steps for compliant disposal, from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification and separation of waste. This is a cornerstone of safe laboratory practice, preventing dangerous reactions between incompatible chemicals.[7][8]
-
Designate a Waste Stream: this compound waste should be classified as a non-halogenated organic solid waste . If it is dissolved in a solvent, it should be disposed of in the appropriate non-halogenated organic liquid waste container.
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen reactions.[3][9]
-
Segregation in Practice: Maintain separate, clearly labeled containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acids, bases, and solids).[8]
Step 2: Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and regulatory compliance.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed, wide-mouth container is appropriate. For liquid waste solutions, use a chemical-resistant solvent bottle with a screw cap. Ensure the container is in good condition, free from leaks or damage.[8]
-
Labeling Protocol: All hazardous waste containers must be clearly and accurately labeled.[7][8] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started (the date the first drop of waste was added)[7]
-
Step 3: Storage of Chemical Waste
Designated and properly managed storage areas are essential to prevent accidents and ensure regulatory compliance.
-
Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[8] This area should be a satellite accumulation area within the lab or a central accumulation area for the facility.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[2]
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
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Safeguarding Your Research: A Practical Guide to Handling 2-Benzyloxy-5-methoxy-benzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of 2-Benzyloxy-5-methoxy-benzaldehyde, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard Profile
This compound is an aromatic aldehyde with a specific hazard profile that dictates our handling procedures. According to its classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] These hazards are the primary drivers for the personal protective equipment (PPE) and handling protocols outlined below.
The irritant nature of this compound to the skin and eyes is a common characteristic of many benzaldehyde derivatives.[2][3][4] The potential for respiratory irritation underscores the need for controlled ventilation to prevent the inhalation of any dust or fumes.[5][6][7]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, moving from foundational laboratory attire to task-specific protection.
| PPE Category | Specification | Rationale |
| Primary Barrier | Flame-resistant lab coat, fully buttoned with sleeves rolled down. Long pants and closed-toe shoes are mandatory. | Provides a fundamental barrier against accidental spills and contact with contaminated surfaces. |
| Hand Protection | Disposable nitrile gloves. For larger quantities or prolonged handling, consider double-gloving or using a more robust glove material like neoprene.[8] | Prevents direct skin contact, which can cause irritation.[1][2] Nitrile offers good resistance to a range of chemicals for short-term use.[8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, chemical splash goggles are necessary.[2][9] | Protects against accidental splashes that could cause serious eye irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be required if work cannot be conducted in a certified chemical fume hood or if dust/aerosols are generated.[8][10] | Mitigates the risk of respiratory tract irritation from inhaling dust or vapors.[1][6][7] The need for respiratory protection should be determined by a formal risk assessment. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Don the appropriate hand and eye protection as specified in the PPE table.
-
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them within the fume hood.
-
-
Handling:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[6]
-
When weighing the compound, use a disposable weigh boat to prevent cross-contamination.
-
Carefully transfer the weighed compound to the reaction vessel, avoiding the generation of dust.
-
Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Cleanup and Disposal:
-
Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
All waste, including contaminated gloves, weigh boats, and any residual chemical, must be disposed of as hazardous waste in a clearly labeled, sealed container.[5][6]
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
-
After completing all cleanup procedures, remove your PPE, starting with your gloves, and wash your hands thoroughly with soap and water.[5]
-
By integrating these safety measures into your standard operating procedures, you can confidently handle this compound while maintaining a secure and productive research environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
